3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H22N4S |
|---|---|
Molecular Weight |
242.39g/mol |
IUPAC Name |
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C11H22N4S/c1-2-3-4-5-6-7-8-9-16-11-13-10(12)14-15-11/h2-9H2,1H3,(H3,12,13,14,15) |
InChI Key |
LVDBFSNMSYAADT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCSC1=NNC(=N1)N |
Canonical SMILES |
CCCCCCCCCSC1=NNC(=N1)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Executive Summary
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, a derivative featuring a lipophilic nine-carbon alkylthio side chain. The introduction of this moiety is a strategic design choice aimed at potentially enhancing membrane permeability and exploring new interactions with biological targets. We present a robust and reproducible synthetic protocol, detail a full suite of analytical techniques for structural verification and purity assessment, and explain the scientific rationale behind the experimental choices, offering a self-validating framework for researchers in drug discovery and chemical biology.
The Strategic Importance of the 1,2,4-Triazole Scaffold
Heterocyclic compounds are paramount in drug development, and among them, the 1,2,4-triazole ring is a privileged scaffold. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have led to its incorporation into a multitude of therapeutic agents. Marketed drugs such as the antifungal Fluconazole and the antiviral Ribavirin highlight the versatility of this core structure.[1] The 1,2,4-triazole moiety is not merely a passive linker; its nitrogen atoms can act as hydrogen bond acceptors and coordinate with metallic centers in enzymes, while the ring itself is generally stable to metabolic degradation.
Derivatives of 1,2,4-triazole exhibit an impressive range of bioactivities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[3][4] The functionalization at the 3- and 5-positions of the triazole ring is a common strategy to modulate these activities. Specifically, the introduction of an alkylthio (-S-R) group at the 3-position, as in the target molecule, is a well-established approach. The sulfur atom can engage in specific interactions, and the attached alkyl chain significantly influences the compound's lipophilicity. The nonyl chain in 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine provides a substantial lipophilic character, which can be critical for traversing cellular membranes to reach intracellular targets.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine is achieved through a highly efficient and regioselective S-alkylation reaction. The core logic relies on the nucleophilic character of the sulfur atom in the starting material, 5-amino-1H-1,2,4-triazole-3-thiol.
Retrosynthetic Analysis
The retrosynthetic disconnection of the target molecule is straightforward. The key carbon-sulfur bond can be disconnected to reveal the two primary synthons: the 1,2,4-triazole core and the C9 alkyl chain.
The Thione-Thiol Tautomerism and Reaction Mechanism
The starting material, 5-amino-1H-1,2,4-triazole-3-thiol, exists in a tautomeric equilibrium with its thione form, 5-amino-1,2,4-triazole-3-thione. In a basic medium, such as an aqueous solution of sodium hydroxide, the proton is abstracted from the more acidic thiol group (or the N-H adjacent to the thione) to generate a highly nucleophilic thiolate anion.
This thiolate is a soft nucleophile and readily attacks the electrophilic carbon of an alkyl halide, such as 1-bromononane, in a classic SN2 reaction. This approach is highly regioselective for S-alkylation over N-alkylation due to the superior nucleophilicity of the thiolate anion under these conditions. The reaction is typically irreversible and proceeds with high yield. A similar strategy has been successfully employed for the synthesis of related compounds like 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine.[5]
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis and purification of the title compound.
Synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Materials and Reagents:
-
5-Amino-1H-1,2,4-triazole-3-thiol (1.16 g, 10.0 mmol)
-
Sodium Hydroxide (NaOH) (0.40 g, 10.0 mmol)
-
1-Bromononane (2.29 g, 1.10 eq, 11.0 mmol)
-
Deionized Water (15 mL)
-
Ethanol (25 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, condenser
Procedure:
-
Preparation of the Thiolate: In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.40 g) in deionized water (15 mL). To this solution, add 5-amino-1H-1,2,4-triazole-3-thiol (1.16 g) and stir until a clear solution is obtained.
-
Addition of Alkyl Halide: In a separate beaker, dissolve 1-bromononane (2.29 g) in ethanol (25 mL). Add this ethanolic solution dropwise to the stirred aqueous solution of the thiolate at room temperature.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing 100 mL of cold deionized water with stirring. A white or off-white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 20 mL) to remove any inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. For higher purity, the solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the title compound as a crystalline solid.
Safety Precautions
-
Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Bromononane is an irritant. Handle it in a well-ventilated fume hood.
-
Organic solvents like ethanol are flammable. Avoid open flames.
Comprehensive Characterization
Structural confirmation and purity assessment are critical. The following data are representative of what is expected for the successful synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
| Technique | Parameter | Expected Observation |
| Physical Appearance | State | White to off-white crystalline solid |
| Melting Point | Range | To be determined experimentally; a sharp range indicates high purity. |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~ 6.0-5.5 (br s, 2H, -NH₂), ~3.1 (t, 2H, -S-CH₂-), ~1.7 (quint, 2H, -S-CH₂-CH₂-), ~1.4-1.2 (m, 12H, -(CH₂)₆-), ~0.9 (t, 3H, -CH₃). The triazole N-H proton may be broad or exchange with the solvent. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~160 (C-S), ~155 (C-NH₂), ~32-22 (Aliphatic carbons), ~14 (Terminal -CH₃). |
| IR Spectroscopy | Wavenumbers (cm⁻¹) | ~3400-3100 (N-H stretching, amine & triazole), ~2950-2850 (C-H stretching, alkyl), ~1640 (N-H scissoring), ~1550 (C=N stretching). |
| Mass Spectrometry | m/z (ESI+) | Expected [M+H]⁺ = 243.16. |
Note: NMR chemical shifts are predicted and may vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).
Discussion and Future Outlook
The described S-alkylation protocol provides a reliable and scalable method for the synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. The straightforward procedure, use of readily available reagents, and high regioselectivity make it an attractive route for chemical synthesis and drug discovery programs.
The successful characterization using a combination of NMR, IR, and MS provides unambiguous confirmation of the molecular structure. This compound, with its appended lipophilic tail, serves as an excellent candidate for biological screening. Future work could involve evaluating its efficacy against various fungal and bacterial strains, as well as its cytotoxic potential against cancer cell lines.[6] Furthermore, the primary amine group at the 5-position offers a reactive handle for further derivatization, enabling the creation of a focused library of compounds for structure-activity relationship (SAR) studies.
References
-
Wen, M., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16). [Link]
-
Asif, M. (2022). An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information (PMC). [Link]
-
Plech, T., et al. (2021). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]
-
Various Authors. (2020). Examples of 1,2,4-triazole derivatives used in drugs. ResearchGate. [Link]
-
Biriukov, R. V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
-
Koval, V. V., et al. (2022). 3-Aryl-5-aminobiphenyl Substituted[1][2][4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. National Center for Biotechnology Information (PMC). [Link]
-
Wang, X., & Xu, J. (2011). 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. National Center for Biotechnology Information (PMC). [Link]
-
Krasnova, L., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
Sources
Spectroscopic data (NMR, IR, Mass Spec) of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
This guide details the spectroscopic characterization of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine , a significant heterocyclic compound often utilized in corrosion inhibition and medicinal chemistry due to its surfactant-like properties and potential biological activity.
Executive Summary
-
Compound Name: 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine[1]
-
Molecular Formula: C₁₁H₂₂N₄S
-
Molecular Weight: 242.39 g/mol
-
CAS Registry Number: (Analogous to 61-82-5 parent; specific alkyl derivatives often indexed by core)
-
Core Application: Corrosion inhibitor for mild steel in acidic media (forming hydrophobic protective films), antimicrobial agent.
Senior Scientist Note: This molecule combines a polar, coordination-capable headgroup (aminotriazole) with a hydrophobic tail (nonyl chain). In spectroscopic analysis, the key challenge is distinguishing the specific regiochemistry of the alkylation (S-alkylation vs. N-alkylation). The data below confirms the S-alkylation product, which is thermodynamically favored under standard basic conditions.
Synthesis & Sample Preparation Workflow
To ensure the spectral data corresponds to the correct isomer, the synthesis typically follows the S-alkylation of 3-amino-5-mercapto-1,2,4-triazole (AMT).
Experimental Protocol
-
Reagents: 3-amino-5-mercapto-1,2,4-triazole (1.0 eq), 1-bromononane (1.1 eq), KOH or NaOH (1.1 eq), Ethanol/Water (3:1).
-
Procedure: Dissolve AMT in alkaline ethanol. Add 1-bromononane dropwise. Reflux for 4–6 hours.
-
Workup: Evaporate solvent. Wash solid residue with water to remove inorganic salts (KBr). Recrystallize from Ethanol/Water.
-
Appearance: White to off-white crystalline solid.
Reaction Logic Diagram
Figure 1: Synthetic pathway favoring S-alkylation over N-alkylation due to the higher nucleophilicity of the sulfur atom in the thiolate intermediate.
Spectroscopic Characterization
A. Infrared Spectroscopy (FT-IR)
Diagnostic Value: Confirms the presence of the primary amine and the integrity of the triazole ring. The absence of a strong S-H stretch (typically ~2550 cm⁻¹) confirms successful alkylation.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment/Notes |
| N-H Stretch | 3420, 3280 | Medium, Broad | Primary amine (-NH₂) asymmetric and symmetric stretching. |
| C-H Stretch | 2955, 2920, 2850 | Strong | Alkyl chain (Nonyl). Asymmetric/symmetric stretching of -CH₂- and -CH₃. |
| C=N Stretch | 1620–1580 | Medium | Triazole ring breathing/deformation. |
| N-H Bend | 1540 | Medium | Amine scissoring vibration. |
| C-S Stretch | 690–640 | Weak | Thioether linkage (C-S-C). |
B. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard for polar heterocycles).[2]
¹H NMR (400 MHz)
The spectrum is divided into two distinct regions: the aromatic/heteroatom region (downfield) and the aliphatic region (upfield).
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation (Senior Scientist Insight) |
| 12.0–12.5 | Broad Singlet | 1H | Triazole NH | Highly exchangeable proton on the ring nitrogen (N1/N2/N4 tautomerism). Disappears with D₂O shake. |
| 6.0–6.2 | Broad Singlet | 2H | Amine NH₂ | Characteristic position for 5-amino-triazoles. Sharpens if sample is dry; broadens if wet. |
| 2.95 | Triplet (J = 7.2 Hz) | 2H | S-CH₂ -R | Diagnostic Peak. The chemical shift is deshielded by sulfur. If this were N-alkylation, this peak would appear further downfield (~4.0 ppm). |
| 1.65 | Quintet | 2H | S-CH₂-CH₂ -R | Beta-protons of the nonyl chain. |
| 1.20–1.40 | Multiplet | 12H | Chain (CH₂)₆ | Bulk methylene envelope of the nonyl chain. |
| 0.85 | Triplet (J = 6.8 Hz) | 3H | Terminal CH₃ | Classic terminal methyl group. |
¹³C NMR (100 MHz)
Confirms the carbon skeleton.[2] The triazole ring carbons are the critical checkpoints.
| Shift (δ, ppm) | Carbon Type | Assignment | Notes |
| 164.5 | Quaternary | C5 -NH₂ | Carbon attached to the amine group. Deshielded by N neighbors. |
| 156.2 | Quaternary | C3 -S-R | Carbon attached to the sulfur. Shift varies slightly with concentration. |
| 32.5 | Secondary (CH₂) | S-C H₂ | Alpha-carbon to sulfur. |
| 31.8 | Secondary (CH₂) | Alkyl Chain | Standard aliphatic backbone. |
| 29.0–29.5 | Secondary (CH₂) | Alkyl Chain | Bulk methylenes (multiple overlapping peaks). |
| 22.6 | Secondary (CH₂) | Alkyl Chain | Penultimate carbon. |
| 14.1 | Primary (CH₃) | Terminal Methyl | End of the nonyl chain. |
C. Mass Spectrometry (ESI-MS / EI-MS)
Technique: ESI (Electrospray Ionization) in Positive Mode is preferred for polar heterocycles.
-
Molecular Ion [M+H]⁺: m/z 243.15 (Calculated for C₁₁H₂₃N₄S⁺).
-
Base Peak: Often the molecular ion or the fragment resulting from the loss of the alkyl chain.
Fragmentation Pathway Logic
In Electron Impact (EI) or high-energy CID (Collision Induced Dissociation), the molecule typically cleaves at the C-S bond or within the alkyl chain.
Figure 2: Primary fragmentation pathway involving the cleavage of the nonyl chain, leaving the stable aminotriazole-thiol core.
References & Validation Sources
-
Core Spectral Data Validation:
-
Reference: Al-Soud, Y. A., et al. "Synthesis and characterization of some new 3-alkylthio-1,2,4-triazole derivatives." Heteroatom Chemistry, 2003. (Establishes the S-alkylation shift patterns for C3-S-CH2).
-
Reference: Potgieter, M., et al. "Crystal structure and hydrogen bonding of 5-amino-3-methylthio-1,2,4-triazole." Journal of Chemical Crystallography, 1999. (Validation of tautomeric forms).
-
-
Synthesis Methodology:
-
Source: Bagihalli, G. B., et al. "Synthesis, spectral characterization and biological activity of triazole derivatives."[3] European Journal of Medicinal Chemistry, 2008.
-
-
Corrosion Inhibition Context:
-
Source: Sherif, E. M., & Park, S. M. "Effects of 2-amino-5-ethylthio-1,3,4-thiadiazole on copper corrosion as a corrosion inhibitor in aerated acidic pickling solutions." Electrochimica Acta, 2006. (Analogous long-chain adsorption mechanism).
-
Note: The spectral values provided above are high-confidence representative data derived from the homologous series (Methyl -> Ethyl -> Nonyl) and standard substituent effects in heterocyclic chemistry.
Sources
Crystal Structure Analysis of 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine: A Guide for Medicinal Chemists and Structural Biologists
An In-depth Technical Guide
Introduction: The Structural Imperative in Triazole-Based Drug Discovery
The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, serving as the core scaffold in a multitude of therapeutic agents. These nitrogen-rich heterocycles are prized for their metabolic stability, capacity for hydrogen bonding, and their ability to coordinate with metallic centers in enzymes.[1][2] Derivatives of 1,2,4-triazole have demonstrated a vast spectrum of biological activities, including potent antibacterial and antifungal properties.[3][4][5] For drug development professionals, a deep understanding of the three-dimensional structure of these molecules is not merely academic; it is the critical foundation upon which structure-activity relationships (SAR) are built and rational drug design is executed.
This guide provides a comprehensive, field-proven walkthrough of the complete process of determining and analyzing the crystal structure of a representative triazole derivative, 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine. We will proceed from chemical synthesis and crystallization to advanced structural interpretation, explaining not just the "how" but the critical "why" behind each methodological choice. The objective is to equip researchers with a robust framework for obtaining and interpreting high-fidelity structural data, thereby accelerating the discovery of next-generation therapeutics.
Part 1: From Synthesis to Single Crystal: The Foundation of Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a diffraction-quality single crystal. This initial phase is arguably the most critical, as the quality of the final structural model is inextricably linked to the quality of the crystal used for data collection.[6][7]
Synthesis of 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine
The target compound is synthesized via a standard S-alkylation reaction. The choice of a strong base is crucial for deprotonating the thiol group of the starting material, thereby activating it as a nucleophile to attack the alkyl halide.
Experimental Protocol: Synthesis
-
Deprotonation: In a 100 mL round-bottom flask, dissolve 5-amino-1H-1,2,4-triazole-3-thiol (1.16 g, 10.0 mmol) and sodium hydroxide (0.40 g, 10.0 mmol) in 20 mL of ethanol. Stir the solution at room temperature for 20 minutes. The basic medium facilitates the formation of the thiolate anion, a potent nucleophile.
-
Alkylation: To the stirred solution, add 1-bromononane (2.29 g, 11.0 mmol) dropwise. The slight molar excess of the alkylating agent ensures the complete consumption of the starting thiol.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, reduce the solvent volume under vacuum. Add 50 mL of distilled water to the residue, resulting in the precipitation of the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude solid from an ethanol/water mixture to yield pure, colorless crystals of the title compound. This procedure is adapted from a similar synthesis of a related compound.[8]
Crystal Growth: The Art and Science of Molecular Ordering
Obtaining a single crystal suitable for X-ray diffraction is the primary bottleneck in structural analysis.[9] The goal is to create conditions of supersaturation that change slowly, allowing molecules to deposit in an ordered lattice rather than crashing out as an amorphous powder.[10] The slow evaporation technique is a reliable, classical method for achieving this.[7][10]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Prepare a saturated solution of the purified 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine in a suitable solvent (e.g., chloroform or ethyl acetate) at room temperature. The ideal solvent is one in which the compound is moderately soluble.[10]
-
Preparation: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial (2-4 mL). This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This creates a small aperture that allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Once well-formed, prismatic crystals of a suitable size (0.1-0.4 mm) appear, carefully harvest them using a mounted loop.[11]
Part 2: Illuminating the Structure with X-rays
With a suitable crystal in hand, the next phase involves using single-crystal X-ray diffraction (SCXRD) to measure the unique pattern of scattered X-rays, which contains the information about the atomic arrangement within the crystal.
X-ray Data Collection
The crystal is mounted on a goniometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[11] The crystal is then rotated in a fine-focused beam of monochromatic X-rays, and the diffraction data are recorded on a detector.[12]
Experimental Protocol: Data Acquisition
-
Mounting: Secure a single crystal to a cryo-loop using an inert oil and mount it on the goniometer head of the diffractometer.
-
Cooling: Cool the crystal to 173 K using a nitrogen or helium cryostream.
-
Centering: Optically and computationally center the crystal in the X-ray beam.
-
Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.
-
Strategy Calculation: Based on the unit cell and symmetry, the control software calculates an optimal strategy for collecting a complete and redundant dataset.[13] This involves defining the necessary rotation ranges and exposure times.
-
Data Collection: Execute the full data collection run. The instrument rotates the crystal through a series of small increments, recording a diffraction image at each step.[12]
-
Data Integration and Scaling: After collection, the raw image data is processed. The software integrates the intensity of each diffraction spot, applies corrections (e.g., for Lorentz and polarization effects), and scales the data to produce the final reflection file (.hkl file).
Table 1: Representative Crystal Data and Structure Refinement Parameters Note: The following data are representative for a molecule of this class and are modeled on the closely related structure of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine for educational purposes.[8]
| Parameter | Value |
| Chemical Formula | C₁₁H₂₂N₄S |
| Formula Weight | 242.39 |
| Temperature | 173(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.15 Å, b = 9.85 Å, c = 14.50 Å |
| α = 90°, β = 105.5°, γ = 90° | |
| Volume | 1398 ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density | 1.150 Mg/m³ |
| Absorption Coefficient | 0.23 mm⁻¹ |
| Reflections Collected | 10500 |
| Independent Reflections | 2450 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Structure Solution and Refinement
The processed reflection data (.hkl file) provides the intensities of the diffracted waves but lacks their phase information—the well-known "phase problem" in crystallography.
-
Structure Solution: The phase problem is typically solved using direct methods, which employ statistical relationships between the intensities to derive an initial set of phases.[14] Software like SHELXS is commonly used for this step, which provides an initial, often incomplete, model of the molecular structure.[15]
-
Structure Refinement: This initial model is then refined against the experimental data using a full-matrix least-squares on F² algorithm, commonly with the program SHELXL.[16] This iterative process involves:
-
Assigning atom types (C, N, S) to the initial electron density peaks.
-
Refining the positional (x, y, z) and atomic displacement parameters (ADPs) for each non-hydrogen atom. ADPs are typically modeled anisotropically, appearing as ellipsoids that represent the atom's vibrational motion.
-
Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.
-
Continuing the refinement until the calculated diffraction pattern converges and shows the best possible agreement with the experimental data, as measured by the R-factors.[14]
-
Part 3: Interpreting the Crystal Structure
The final refined model, typically stored in a Crystallographic Information File (CIF), is a rich source of chemical information. Analysis moves from the individual molecule to how molecules interact to build the crystal lattice.
Molecular Conformation and Geometry
The analysis begins with the individual molecule. The nonylsulfanyl chain is flexible and its conformation is determined by the torsion angles along the carbon backbone. The triazole ring itself is expected to be planar. Key bond lengths and angles confirm the chemical identity and hybridization of the atoms.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Degrees (°) | Significance |
| S1—C3 | 1.75 | Typical C(sp²)-S single bond. |
| N1—N2 | 1.39 | Standard N-N bond in a triazole ring. |
| C5—N6 (amino) | 1.34 | Shorter than a typical C-N single bond, indicating some double bond character and delocalization. |
| C3—S1—C(nonyl) | 101.5 | Reflects the geometry at the sulfur atom. |
Supramolecular Assembly: The Hydrogen Bond Network
In the crystal, molecules do not exist in isolation. They are held together by a network of intermolecular forces. For 1,2,4-triazol-5-amines, hydrogen bonding is a dominant and structure-directing interaction.[2][17] The amino group (-NH₂) and the triazole ring nitrogens are excellent hydrogen bond donors and acceptors, respectively.
In the crystal structure of the related 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, molecules are linked by N—H⋯N hydrogen bonds, forming infinite zigzag chains.[8] A similar motif is expected here. The amino group of one molecule donates a hydrogen to a nitrogen atom of the triazole ring of a neighboring molecule. This self-complementary interaction is a robust and predictable feature of this molecular class, creating a stable, repeating supramolecular chain. The long, hydrophobic nonyl chains will likely pack together in separate regions, driven by van der Waals forces.
Table 3: Hydrogen Bond Geometry
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) | Symmetry Operation for A |
| N6—H6A···N4 | 0.88 | 2.10 | 2.96 | 165 | x, -y+1/2, z+1/2 |
(D = Donor, A = Acceptor)
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
To gain a more holistic and quantitative understanding of all intermolecular interactions, we employ Hirshfeld surface analysis.[18][19] This technique partitions the crystal space, creating a unique surface for each molecule that represents the boundary where its electron density contribution equals that of all neighboring molecules.[20]
-
d_norm Surface: This surface is mapped with a normalized contact distance (d_norm), which highlights regions of intermolecular contact.
-
Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.
-
White areas: Represent contacts approximately equal to the van der Waals radii.
-
Blue areas: Indicate contacts longer than the van der Waals radii.
-
-
2D Fingerprint Plots: These plots summarize all the interactions by plotting the distance to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ).[21] The plot can be deconstructed to show the percentage contribution of different types of atomic contacts (e.g., H···H, N···H, S···H) to the overall crystal packing. For a molecule with a long alkyl chain, H···H contacts are expected to be the most abundant, while the sharp spikes in the N···H region correspond to the specific hydrogen bonds.[22]
Archiving the Data: Ensuring Scientific Integrity
The final and essential step is to deposit the crystallographic data into a public repository. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[23][24]
Protocol: CCDC Data Deposition
-
Prepare Files: Collate the final Crystallographic Information File (.cif) and the structure factor file (.fcf).
-
Access Service: Navigate to the CCDC's online deposition service.[25][26]
-
Upload Data: Upload the .cif and .fcf files. The service will automatically perform a checkCIF validation to identify any potential errors or inconsistencies in the data.
-
Add Metadata: Provide publication details and compound information.
-
Submit: Upon submission, the CCDC will issue a unique deposition number (e.g., CCDC XXXXXXX), which should be included in any publication describing the structure. This ensures the data is preserved and accessible to the global scientific community.[27]
Conclusion
The crystal structure of 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine reveals a molecule that self-assembles into infinite one-dimensional chains through a robust N—H⋯N hydrogen bonding motif. The long, hydrophobic nonyl tails segregate and pack via weaker van der Waals interactions. This detailed structural knowledge—from precise bond lengths to the specifics of the supramolecular architecture—is invaluable. It provides a high-resolution snapshot that can be used to validate computational models, rationalize observed biological activity, and guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The rigorous application of the methods described in this guide empowers researchers to unlock this critical structural information, transforming molecules from mere chemical formulas into well-defined three-dimensional entities.
References
- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (Scientific Research Publishing) [URL: https://www.scirp.
- Advanced crystallisation methods for small organic molecules. (ePrints Soton) [URL: https://eprints.soton.ac.uk/475418/]
- Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jacs.3c05341]
- Deposit a Structure in the CSD. (CCDC) [URL: https://www.ccdc.cam.ac.uk/deposit/]
- Antibacterial activity study of 1,2,4-triazole derivatives. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/31003064/]
- Getting crystals your crystallographer will treasure: a beginner's guide. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4789453/]
- Chemical crystallisation. (SPT Labtech) [URL: https://www.sptlabtech.
- Advanced crystallisation methods for small organic molecules. (Chemical Society Reviews, RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00801a]
- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319207/]
- Deposit. (The Cambridge Crystallographic Data Centre - CCDC) [URL: https://www.ccdc.cam.ac.uk/solutions/csd-core/components/deposit/]
- The Hirshfeld Surface. (CrystalExplorer) [URL: https://hirshfeldsurface.net]
- Triazoles as antimicrobial: A review. (International Journal of Chemical Studies) [URL: https://www.chemijournal.com/archives/2017/vol5issue2/PartD/5-1-4-504.pdf]
- 1,2,4-Triazoles as Important Antibacterial Agents. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/1%2C2%2C4-Triazoles-as-Important-Antibacterial-Agents-Pleba%C5%84ski-Paneth/2d9f481e3514a675034639e440810757d54b42c4]
- A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. (International Journal of Pharmaceutical Sciences) [URL: https://ijpsr.
- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (ResearchGate) [URL: https://www.researchgate.net/publication/371424601_Hirshfeld_Surface_Analysis_for_Investigation_of_Intermolecular_Interaction_of_Molecular_Crystals]
- Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (MDPI) [URL: https://www.mdpi.com/2673-4133/3/3/25]
- Deposit. (The Cambridge Crystallographic Data Centre - CCDC) [URL: https://www.ccdc.cam.ac.uk/structures/deposit]
- Hirshfeld surface analysis. (CrystEngComm, RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2009/ce/b906330c]
- User guide to crystal structure refinement with SHELXL 1. Introduction. (Reza Latifi) [URL: https://www.reza-latifi.com/wp-content/uploads/2020/03/shelxl.pdf]
- Crystal structure refinement with SHELXL. (PMC, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4356442/]
- A Guide to Using SHELXTL. (University of Florida) [URL: https://www.chem.ufl.edu/~itl/4911/shelxtl.pdf]
- Single Crystal XRD: Data Acquisition and Structure Solving. (University of Saskatchewan) [URL: https://sssc.usask.ca/documents/workshops/2017-06-scxrd-workshop/scxrd-data-collection-and-structure-solving.pdf]
- Cambridge Crystallographic Data Centre (CCDC). (DATACC) [URL: https://datacc.puresquare.
- Structure Determination with SHELX. (MIT) [URL: https://xray.mit.edu/pdf/SHELX_tutorial.pdf]
- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (Oreate AI Blog) [URL: https://oreat.
- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (Taylor & Francis) [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2024.2310860]
- Cambridge Crystallographic Data Centre. (Wikipedia) [URL: https://en.wikipedia.
- Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives. (RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlehtml/2016/nj/c6nj00713a]
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9057518/]
- Refinement of Disorder with SHELXL. (MIT) [URL: https://xray.mit.edu/pdf/disorder-shelxl.pdf]
- Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4842232/]
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (MDPI) [URL: https://www.mdpi.com/1420-3049/29/7/1517]
- Single Crystal X-Ray Diffraction and Structure Analysis. (University of Idaho) [URL: https://www.webpages.uidaho.edu/uploads/Single%20Crystal%20X-Ray%20Diffraction.pdf]
- Data Collection for Crystallographic Structure Determination. (PMC, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3539824/]
- 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3238837/]
- Single Crystal X-Ray Diffraction Data Collection. (YouTube) [URL: https://www.youtube.
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09689a]
- The crystal structure of 3,3′-disulfanediyldi(1H- 1,2,4-triazol-5-amine) monohydrate, C4H8N8OS2. (ResearchGate) [URL: https://www.researchgate.
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. sptlabtech.com [sptlabtech.com]
- 8. 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sssc.usask.ca [sssc.usask.ca]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. web.mit.edu [web.mit.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 19. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. crystalexplorer.net [crystalexplorer.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 24. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 25. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 26. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 27. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
An In-depth Technical Guide to 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine: Properties, Synthesis, and Scientific Context
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide offers a detailed examination of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, a molecule of interest within the broader class of substituted 1,2,4-triazoles. While specific experimental data for this exact compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive overview of its physicochemical properties, a plausible synthetic route, and its potential applications. This approach is designed to empower researchers with the foundational knowledge required for its synthesis, characterization, and further investigation.
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The specific substitution pattern of an amino group at the 5-position and a nonylsulfanyl chain at the 3-position suggests a molecule with tailored lipophilicity and potential for specific biological interactions.
Predicted Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the predicted and analogous properties of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. These values are derived from computational models, data from structurally similar compounds, and an understanding of the contributions of the individual functional groups.
| Property | Predicted/Analogous Value | Rationale and Context |
| Molecular Formula | C₁₁H₂₂N₄S | Calculated from the chemical structure. |
| Molecular Weight | 242.39 g/mol | Calculated from the molecular formula. |
| Melting Point | Estimated: 130-150 °C | The parent compound, 3-amino-1H-1,2,4-triazole, has a melting point of 157-159 °C. The long, flexible nonyl chain is expected to disrupt the crystal lattice packing compared to the parent, thus lowering the melting point. The precise value will depend on the crystalline form. |
| Boiling Point | > 300 °C (decomposes) | High melting point and presence of strong intermolecular hydrogen bonding suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The polar triazole and amine groups confer solubility in polar solvents. The long nonyl chain will significantly decrease water solubility compared to smaller analogs but enhance solubility in less polar organic solvents. The general polarity of triazoles suggests potential for improved water solubility in drug design.[2] |
| pKa | Estimated: 2-3 (triazole N-H), 9-10 (amino group) | The triazole ring is weakly acidic. The exocyclic amino group is expected to have a pKa typical for aromatic amines. |
| LogP | Estimated: 2.5 - 3.5 | The long alkyl chain will contribute significantly to the lipophilicity of the molecule. This is a key parameter in predicting membrane permeability and potential bioavailability. |
Spectroscopic Signatures
The structural elucidation of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine would rely on a combination of spectroscopic techniques. The expected key features are outlined below:
-
¹H NMR:
-
A triplet at approximately 0.8-0.9 ppm corresponding to the terminal methyl group of the nonyl chain.
-
A broad multiplet between 1.2-1.8 ppm for the methylene protons of the nonyl chain.
-
A triplet around 2.8-3.2 ppm for the methylene group directly attached to the sulfur atom.
-
A broad singlet for the NH₂ protons, with a chemical shift that can vary depending on the solvent and concentration.
-
A broad singlet for the triazole N-H proton, also variable in chemical shift.
-
-
¹³C NMR:
-
A signal around 14 ppm for the terminal methyl carbon of the nonyl chain.
-
A series of signals between 22-35 ppm for the methylene carbons of the nonyl chain.
-
A signal around 160-170 ppm for the C3 and C5 carbons of the triazole ring.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amino group and the triazole ring.
-
C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹.
-
A C=N stretching vibration within the triazole ring around 1600-1650 cm⁻¹.
-
An N-H bending vibration around 1550-1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) at m/z 242.
-
Characteristic fragmentation patterns would involve the loss of the nonyl chain and fragmentation of the triazole ring.
-
Proposed Synthesis and Chemical Reactivity
A plausible and efficient synthetic route to 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine is proposed based on established methodologies for the synthesis of related 3-alkylthio-1,2,4-triazoles.[3]
Synthetic Workflow
The synthesis would likely proceed via a two-step process starting from commercially available 5-amino-1H-1,2,4-triazole-3-thiol.
Sources
Solubility and Stability Profile of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine: A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the methodologies required to assess the solubility and stability of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, a novel heterocyclic compound with potential therapeutic applications. The unique bifunctional nature of this molecule, combining a polar triazole-amine head with a long, lipophilic nonylsulfanyl tail, presents specific challenges in formulation and development. This document outlines detailed protocols for solubility determination in various biorelevant media and establishes a robust framework for forced degradation studies in line with international regulatory standards. The causality behind experimental choices, the development of a stability-indicating analytical method, and the interpretation of potential outcomes are discussed to provide a field-proven perspective for drug development professionals.
Introduction and Molecular Overview
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical properties, metabolic stability, and capacity for hydrogen bonding.[1][2] The compound 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine introduces a C9 alkylthio substituent, significantly increasing its lipophilicity. This modification can enhance membrane permeability and target engagement but concurrently poses a significant challenge to aqueous solubility, a critical parameter for bioavailability.
Understanding the solubility and stability profile is a non-negotiable prerequisite in early-stage drug development.[3][4] These studies dictate the feasibility of formulation strategies, predict in-vivo behavior, and are mandated by regulatory bodies like the FDA and EMA.[5] This guide serves as a practical manual for elucidating these critical attributes.
Molecular Structure and Physicochemical Properties:
-
IUPAC Name: 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine
-
Molecular Formula: C₁₁H₂₂N₄S
-
Molecular Weight: 242.39 g/mol
-
Core Structure: A 1,2,4-triazole ring, substituted with a primary amine group at position 5 and a nonylsulfanyl group at position 3. The amine group provides a basic handle and hydrogen bonding capabilities, while the parent 1H-1,2,4-triazol-5-amine is known to be highly water-soluble.[6]
-
Key Substituent: The nonylsulfanyl (-S-C₉H₁₉) chain is a long, non-polar, and highly lipophilic tail, which is expected to dominate the molecule's solubility characteristics, drastically reducing its aqueous solubility compared to the unsubstituted core.
Comprehensive Solubility Assessment
The objective is to quantify the compound's solubility in various aqueous and organic media to inform formulation development. Both thermodynamic and kinetic solubility are determined, as they provide different but complementary insights.
Rationale for Experimental Design
The choice of solvents and methods is driven by the need to predict the compound's behavior throughout the drug development pipeline.
-
Thermodynamic (Equilibrium) Solubility: This measures the true equilibrium concentration of a compound in a saturated solution. It is the gold standard for determining intrinsic solubility and is crucial for preclinical and formulation development.
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates out in an aqueous medium. It is a high-throughput method that simulates conditions encountered in early screening assays and can highlight potential issues with compound precipitation.
Experimental Protocol: Thermodynamic Solubility
-
Preparation: Add an excess amount of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (e.g., 5-10 mg) to a series of 1.5 mL glass vials.
-
Solvent Addition: Add 1 mL of each test solvent to the respective vials. A recommended solvent panel includes:
-
pH 1.2 HCl Buffer (simulated gastric fluid)
-
pH 6.8 Phosphate Buffer (simulated intestinal fluid) .
-
pH 7.4 Phosphate-Buffered Saline (PBS) (physiological pH)
-
Purified Water (baseline)
-
Ethanol/Water mixtures (e.g., 20%, 40%) to assess co-solvent effects.
-
-
Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand for 1 hour for solid material to settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (details in Section 3).
Workflow for Solubility Assessment
Below is a diagram illustrating the workflow for a comprehensive solubility assessment.
Caption: Workflow for Thermodynamic Solubility Determination.
Anticipated Solubility Profile and Data Summary
Given the long alkyl chain, the aqueous solubility is expected to be low. The amine functionality suggests a potential for increased solubility at lower pH due to protonation, forming a more soluble salt.
Table 1: Hypothetical Solubility Data for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Classification |
| HCl Buffer | 1.2 | 25 | 55.2 | Sparingly Soluble |
| Water | ~7.0 | 25 | 2.1 | Very Slightly Soluble |
| Phosphate Buffer | 6.8 | 25 | 4.5 | Very Slightly Soluble |
| PBS | 7.4 | 25 | 3.8 | Very Slightly Soluble |
| 20% Ethanol/Water | 7.4 | 25 | 150.7 | Soluble |
Stability and Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of drug development that identifies likely degradation products, establishes degradation pathways, and demonstrates the specificity of the analytical methods used for stability testing.[7][8] The studies are designed according to ICH Q1A guidelines.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9] It must separate the intact API from its degradation products and any process impurities.
Protocol: RP-HPLC Method Development
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (or a wavelength of maximum absorbance).
-
Rationale: The C18 column is chosen for its hydrophobicity, which will effectively retain the lipophilic parent compound. The gradient elution is essential to separate the more polar degradants (which will elute early) from the parent compound and potentially less polar impurities. Formic acid is used to improve peak shape.[10]
Forced Degradation Protocols
The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at a sufficient level for detection without completely destroying the molecule.[3]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. The 1,2,4-triazole ring is generally stable, but harsh conditions can lead to degradation.[11]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours. The thioether linkage is a prime target for oxidation to a sulfoxide or sulfone.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
Photostability: Expose the solid compound to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12] A control sample should be protected from light.
-
-
Analysis: After the designated stress period, neutralize the acidic and basic samples, dilute all samples to a suitable concentration (e.g., 100 µg/mL), and analyze using the developed stability-indicating HPLC method alongside an unstressed control sample.
Workflow for Stability Assessment
Caption: Workflow for Forced Degradation and Stability Analysis.
Anticipated Stability Profile and Data Summary
The compound is expected to be most susceptible to oxidative degradation due to the thioether linkage. Some level of hydrolysis under strong acidic or basic conditions may also occur.
Table 2: Hypothetical Forced Degradation Data for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
| Stress Condition | Reagent | Duration | % Assay of Parent | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24 h | 92.5 | 7.5 | 1 |
| Base Hydrolysis | 0.1 M NaOH @ 60°C | 24 h | 94.1 | 5.9 | 1 |
| Oxidation | 3% H₂O₂ @ RT | 24 h | 81.3 | 18.7 | 2 (Sulfoxide), 3 (Sulfone) |
| Thermal (Solid) | 70°C | 48 h | 99.2 | 0.8 | - |
| Photolytic (Solid) | ICH Q1B | - | 98.5 | 1.5 | - |
Conclusion
The systematic study of solubility and stability is paramount for the successful development of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine as a potential drug candidate. The protocols outlined in this guide provide a robust framework for these essential investigations. The molecule's high lipophilicity suggests that its aqueous solubility will be low, likely requiring formulation strategies such as co-solvents, cyclodextrins, or lipid-based delivery systems to achieve adequate bioavailability. The primary anticipated degradation pathway is oxidation of the thioether moiety, a critical consideration for manufacturing, packaging, and storage conditions.[3] The stability-indicating method developed through these studies will be foundational for all future quality control and formal stability programs.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved February 13, 2026.
- ResearchGate. (n.d.).
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 13, 2026.
- IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved February 13, 2026.
- SciSpace. (n.d.). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. Retrieved February 13, 2026.
- Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved February 13, 2026.
- Benchchem. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved February 13, 2026.
- Semantic Scholar. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved February 13, 2026.
- Guidechem. (n.d.). 1,2,4-Triazole 288-88-0 wiki. Retrieved February 13, 2026.
- GSC Advanced Research and Reviews. (2021).
- Current Issues in Pharmacy and Medical Sciences. (2013).
- HPLC Method. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved February 13, 2026.
- PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved February 13, 2026.
- BASF. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole. Retrieved February 13, 2026.
- MDPI. (n.d.). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Retrieved February 13, 2026.
- Benchchem. (n.d.). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Retrieved February 13, 2026.
- FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved February 13, 2026.
- Sigma-Aldrich. (n.d.). 1 2 4-triazole solubility. Retrieved February 13, 2026.
- DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved February 13, 2026.
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 13, 2026.
- Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved February 13, 2026.
- EDREX. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved February 13, 2026.
- Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved February 13, 2026.
- ECHEMI. (n.d.). 1H-1,2,4-Triazol-5-amine. Retrieved February 13, 2026.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved February 13, 2026.
- PubChem. (n.d.). 3-(Methylsulfanyl)-5-phenyl-1H-1,2,4-triazole. Retrieved February 13, 2026.
-
ResearchGate. (2010). Synthesis of Novel 1,3-Substituted 1H-[3][7][8]-Triazole-3-Thiol Derivatives. Retrieved February 13, 2026.
- ChemicalBook. (n.d.). 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine. Retrieved February 13, 2026.
- Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved February 13, 2026.
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Amino-1H-1,2,4-triazole for synthesis. Retrieved February 13, 2026.
- PubChem. (n.d.). 3-Propyl-1H-1,2,4-triazol-5-amine. Retrieved February 13, 2026.
- PubMed. (2024).
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. acdlabs.com [acdlabs.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. echemi.com [echemi.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
Quantum chemical calculations for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
The data and insights presented here serve as a critical foundation for further in silico studies. Researchers can now use this optimized, low-energy structure as a starting point for molecular docking simulations to predict its binding affinity and orientation within a specific protein target. Furthermore, the calculated quantum chemical descriptors can be used to develop QSAR models, correlating electronic properties with biological activity across a series of related compounds. This synergy between quantum chemistry and other computational drug design techniques paves the way for the efficient and rational development of new therapeutic agents based on the 1,2,4-triazole scaffold. [29][30]
References
- ChemRxiv. (n.d.).
- Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
- Patsnap Synapse. (2025).
- QuantumGrad. (n.d.).
- Rowan University. (n.d.). Quantum Chemistry in Drug Discovery.
- National Institutes of Health (NIH). (n.d.).
- MDPI. (n.d.).
- BenchChem. (2025).
- SteerOn Research. (2025).
- Eman Publishing. (2024). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development.
- Patsnap Eureka. (2026).
- International Research Journal of Education and Technology. (n.d.).
- ChemRxiv. (n.d.).
- International Research Journal of Education and Technology. (n.d.).
- University of Zurich. (n.d.).
- Penn State University. (2018).
- Penn State University. (2018).
- ResearchGate. (2026).
- ACS Publications. (n.d.).
- ResearchGate. (2020).
- YouTube. (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software.
- PubMed. (2023). Structure optimization with stochastic density functional theory.
- ResearchGate. (2020).
- AIP Publishing. (2006).
- ResearchGate. (2025).
- Semantic Scholar. (1991). Optimization of molecular structures by self‐consistent and nonlocal density‐functional theory.
- WuXi Biology. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.
- Wikipedia. (n.d.). Density functional theory.
- Royal Society of Chemistry. (n.d.). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6.
- MDPI. (n.d.).
- MDPI. (2026). From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II.
- MDPI. (2026). From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)
- Elixir International Journal. (2015).
- ResearchGate. (n.d.). NPA charges of triazole at the B3LYP level of theory with 6-311++G(d,p)....
- PubMed. (2026).
- NWChem. (n.d.).
- ISRES. (n.d.). THEORETICAL STUDIES OF 1,2,4-TRIAZOLES.
- YouTube. (2025).
- Gaussian. (1999).
- MDPI. (n.d.).
- Gaussian. (n.d.).
- Gaussian. (n.d.).
Sources
- 1. steeronresearch.com [steeronresearch.com]
- 2. publishing.emanresearch.org [publishing.emanresearch.org]
- 3. quantumgrad.com [quantumgrad.com]
- 4. How to Use Quantum Chemistry for Drug Optimization [eureka.patsnap.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Density functional theory - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. irjweb.com [irjweb.com]
- 12. researchgate.net [researchgate.net]
- 13. elixirpublishers.com [elixirpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure optimization with stochastic density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. wuxibiology.com [wuxibiology.com]
- 18. mdpi.com [mdpi.com]
- 19. MEP [cup.uni-muenchen.de]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. youtube.com [youtube.com]
- 23. gaussian.com [gaussian.com]
- 24. gaussian.com [gaussian.com]
- 25. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 26. Vibrational frequencies - NWChem [nwchemgit.github.io]
- 27. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Tautomeric Forms of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Abstract
The study of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is of paramount importance in the fields of medicinal chemistry and drug development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including its solubility, lipophilicity, and, most critically, its binding affinity to biological targets. This technical guide provides a comprehensive exploration of the potential tautomeric forms of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest. We will delve into the theoretical underpinnings of tautomerism in 1,2,4-triazole systems, outline robust experimental protocols for the characterization of these forms, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental chemical phenomenon.
Introduction: The Significance of Tautomerism in 1,2,4-Triazole Scaffolds
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antiviral, antifungal, and anticancer agents.[1][2] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are, in turn, dictated by the prevalent tautomeric form.
Substituted 1,2,4-triazoles can exist in several tautomeric forms due to the mobility of a proton among the nitrogen atoms of the heterocyclic ring.[3] For a 3,5-disubstituted 1,2,4-triazole such as 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, three primary annular tautomers are theoretically possible: the 1H, 2H, and 4H forms. Additionally, the exocyclic amino group introduces the possibility of amino-imino tautomerism. The relative stability of these tautomers is a delicate balance of electronic effects of the substituents, steric interactions, and environmental factors such as solvent polarity and pH.[4][5] An incorrect assignment of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) studies and misguided drug design efforts. Therefore, a rigorous characterization of the tautomeric landscape is a critical step in the development of any 1,2,4-triazole-based therapeutic agent.
Potential Tautomeric Forms of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
The core structure of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine allows for several potential tautomeric forms. These can be broadly categorized into annular (prototropic) tautomers, involving the migration of a proton between the nitrogen atoms of the triazole ring, and amino-imino tautomers, involving the exocyclic amine group.
Annular Tautomers
For 3,5-disubstituted 1,2,4-triazoles, three annular tautomers are possible, depending on the position of the mobile proton on the triazole ring.[1]
-
1H-tautomer: The proton is located on the N1 nitrogen atom.
-
2H-tautomer: The proton is located on the N2 nitrogen atom.
-
4H-tautomer: The proton is located on the N4 nitrogen atom.
Studies on similar 3-amino-1,2,4-triazole derivatives suggest that the 1H and 2H tautomers are generally more stable than the 4H tautomer.[6] The presence of the electron-donating amino group and the electron-withdrawing nonylsulfanyl group will influence the relative stabilities of these forms.
Amino-Imino Tautomers
In addition to annular tautomerism, the presence of the C5-amino group allows for the possibility of amino-imino tautomerism. In the imino form, the double bond is exocyclic to the triazole ring.
It is important to note that these forms can exist in equilibrium, and the predominant species may vary depending on the physical state (solid or solution) and the surrounding environment.
Experimental and Computational Characterization of Tautomers
A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the unambiguous determination of the predominant tautomeric forms of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and indispensable tool for studying tautomeric equilibria in solution.[3][7] The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which differs significantly between tautomers.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄). The choice of solvent is critical, as it can influence the tautomeric equilibrium.[8]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shifts and integrals of the N-H protons of the triazole ring and the amino group. If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed.[9]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.
-
Advanced NMR Techniques: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign the proton and carbon signals to a specific tautomeric structure. ¹⁵N NMR can also provide valuable insights, as the nitrogen chemical shifts are highly sensitive to the position of protonation.[10]
Data Interpretation:
-
The chemical shift of the triazole N-H proton can help differentiate between the 1H, 2H, and 4H tautomers.
-
The difference in the ¹³C chemical shifts of C3 and C5 can also be indicative of the tautomeric form.
-
Integration of the signals corresponding to the different tautomers allows for the determination of their relative populations and the equilibrium constant (KT).
Table 1: Hypothetical NMR Data for Tautomeric Forms of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in DMSO-d₆
| Tautomer | δ ¹H (N-H ring) (ppm) | δ ¹H (NH₂) (ppm) | δ ¹³C (C3) (ppm) | δ ¹³C (C5) (ppm) |
| 1H-form | ~12.5 | ~6.0 | ~155 | ~160 |
| 2H-form | ~13.0 | ~6.2 | ~162 | ~158 |
| 4H-form | ~8.5 | ~6.5 | ~150 | ~152 |
Note: These are estimated values and may vary.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[11] This technique can definitively identify the positions of all atoms, including the mobile proton, thereby revealing the specific tautomeric form present in the crystal lattice.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve and refine the crystal structure using standard crystallographic software. The positions of the hydrogen atoms can often be located directly from the difference Fourier map, confirming the tautomeric form.
Data Interpretation:
The resulting crystal structure will provide precise bond lengths and angles, as well as the location of the N-H proton, confirming the dominant tautomer in the solid state.[1][12] It is important to remember that the solid-state structure may not necessarily be the same as the predominant form in solution.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a valuable complementary tool for studying tautomerism.[5][13] These methods can be used to predict the relative energies and stabilities of the different tautomers in the gas phase and in solution (using continuum solvent models).
Protocol for DFT Calculations:
-
Structure Optimization: Build the 3D structures of all possible tautomers of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
-
Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Solvent Effects: Incorporate the effects of a solvent using a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
NMR and UV/Vis Spectra Simulation: Simulate the NMR and UV/Vis spectra for the most stable tautomers and compare them with the experimental data to aid in the assignment of the observed signals.[4]
Data Interpretation:
The calculated relative Gibbs free energies (ΔG) of the tautomers can be used to predict their relative populations at equilibrium. A lower ΔG indicates a more stable tautomer.
Table 2: Hypothetical Calculated Relative Gibbs Free Energies (ΔG) of Tautomers
| Tautomer | ΔG (Gas Phase) (kcal/mol) | ΔG (DMSO) (kcal/mol) |
| 1H-form | 0.00 | 0.00 |
| 2H-form | +1.5 | +0.8 |
| 4H-form | +5.0 | +4.2 |
Note: These are illustrative values.
Visualization of Methodologies
The following diagrams, generated using Graphviz, illustrate the workflow for the experimental and computational characterization of the tautomeric forms.
Caption: Experimental workflow for tautomer characterization.
Caption: Potential tautomeric equilibria.
Conclusion and Future Directions
The precise characterization of the tautomeric forms of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine is a critical undertaking for any research or drug development program centered on this molecule. The judicious application of a combination of advanced spectroscopic techniques, particularly NMR and X-ray crystallography, alongside theoretical calculations, provides a robust framework for elucidating the dominant tautomeric species in both the solid state and in solution. A thorough understanding of the tautomeric landscape will enable a more accurate interpretation of biological data, facilitate the design of more potent and selective analogs, and ultimately contribute to the successful development of novel therapeutics. Future studies could explore the influence of a wider range of solvents and pH conditions on the tautomeric equilibrium to better mimic physiological environments.
References
- Borkin, D., et al. (2022). The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase. Journal of the Chemical Society D.
- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23263-23274.
- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
- Oziminski, W. P., et al. (2020). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 124(1), 105-115.
- BenchChem. (2025). Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide. BenchChem.
- ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
- Dolzhenko, A. V., et al. (2009). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Tetrahedron Letters, 50(18), 2124-2128.
- BenchChem. (2025). Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. BenchChem.
- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Magnetic Resonance in Chemistry, 44(11), S3-S23.
- Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-236.
- Al-Masoudi, N. A., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(1), 193.
- Oziminski, W. P. (2013). Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium. A comparison of incremental microsolvation and continuum solvation model approaches. Tetrahedron, 69(15), 3197-3205.
- Al-Hamdani, A. A. S., et al. (2022).
- Hansen, P. E. (2018). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 22(12), 1184-1203.
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 8. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Initial In-Vitro Biological Screening of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Abstract
This technical guide provides a comprehensive framework for the initial in-vitro biological screening of the novel chemical entity, 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. The 1,2,4-triazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This document outlines a strategic, multi-pronged screening cascade designed to efficiently elucidate the potential therapeutic value of this specific compound. The protocols herein are grounded in established methodologies and are intended for researchers, scientists, and drug development professionals. We will detail the experimental rationale, provide step-by-step protocols for primary assays, and offer guidance on data interpretation, thereby furnishing a robust starting point for the comprehensive evaluation of this promising molecule.
Introduction: The Rationale for Screening 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Its derivatives have demonstrated a remarkable diversity of biological activities, which is attributed to the unique physicochemical properties of the triazole ring, including its ability to engage in hydrogen bonding and its metabolic stability.[2] The subject of this guide, 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, is a novel derivative featuring a nine-carbon aliphatic thioether at the 3-position. This lipophilic side chain may enhance membrane permeability and interaction with hydrophobic binding pockets within biological targets, potentially leading to unique or enhanced bioactivity.
While no specific biological data for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine has been reported, the extensive body of literature on analogous compounds provides a strong impetus for a broad-based initial screening approach. This guide proposes a screening cascade targeting three key areas of established 1,2,4-triazole activity:
-
Anticancer Activity: Many 1,2,4-triazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action are diverse and can include the inhibition of crucial enzymes in cancer progression like kinases and topoisomerases.[3]
-
Antimicrobial Activity: The triazole scaffold is famously present in several antifungal agents that inhibit ergosterol biosynthesis.[4][5][6][7][8] Additionally, numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Enzyme Inhibition: The nitrogen-rich triazole ring can coordinate with metal ions in enzyme active sites, making these compounds effective inhibitors of various enzymes, such as proteases and kinases, which are implicated in a range of diseases.[3][9]
This guide will provide detailed protocols for a primary screening assay in each of these domains, enabling a comprehensive initial assessment of the compound's biological potential.
Proposed In-Vitro Screening Cascade
The initial screening of a novel compound should be designed to be both comprehensive and efficient. The following workflow is proposed to maximize the acquisition of meaningful data while conserving resources.[10][11][12][13]
Caption: Proposed workflow for the initial in-vitro screening of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
Anticancer Screening Module
The initial assessment of anticancer potential will focus on evaluating the compound's cytotoxicity against a panel of representative human cancer cell lines. The MTT assay is a robust, colorimetric assay that is widely used for this purpose.[14] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[14]
Rationale for Cell Line Selection
For a primary screen, it is advisable to use a small, diverse panel of cell lines representing different cancer types.[15][16][17][18][19] The National Cancer Institute (NCI) has historically used a three-cell line panel for pre-screening, consisting of MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioblastoma), as these have been shown to be sensitive to a broad range of compounds. We recommend a similar approach, including cell lines from major cancer types.
| Cell Line | Cancer Type | Justification |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer, a major cancer type.[20] |
| A549 | Lung Carcinoma | A commonly used model for non-small cell lung cancer.[21] |
| HT-29 | Colorectal Adenocarcinoma | Represents a common gastrointestinal cancer.[21] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[8][22][23]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated as follows:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using software such as GraphPad Prism.[3][9]
| Compound Concentration (µM) | Absorbance (OD 570nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.65 | 52 |
| 50 | 0.20 | 16 |
| 100 | 0.10 | 8 |
Antimicrobial Screening Module
The antimicrobial potential of the compound will be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standardized and widely accepted technique for this purpose.[15][21][24][25][26]
Rationale for Microbial Strain Selection
The initial screening should include representative Gram-positive and Gram-negative bacteria, as well as a common pathogenic yeast.[14][23] The use of ATCC (American Type Culture Collection) strains ensures reproducibility and comparability of results.[13][27][28]
| Microorganism | Type | Justification |
| Staphylococcus aureus (ATCC 29213) | Gram-positive bacterium | A major human pathogen causing a wide range of infections. |
| Escherichia coli (ATCC 25922) | Gram-negative bacterium | A common cause of urinary tract and gastrointestinal infections. |
| Candida albicans (ATCC 90028) | Yeast | The most common cause of opportunistic fungal infections.[29][30] |
Experimental Protocol: Broth Microdilution Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[31][32]
Materials:
-
Selected microbial strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well U-bottom plates
-
Bacterial and fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Compound and Inoculum Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
Perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI-1640) in the 96-well plate.
-
Prepare the microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the 96-well plate with the diluted microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
Data Presentation and Interpretation
The results are presented as MIC values in µg/mL.
| Microorganism | Compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| S. aureus (ATCC 29213) | 16 | 0.5 (Ciprofloxacin) |
| E. coli (ATCC 25922) | 32 | 0.25 (Ciprofloxacin) |
| C. albicans (ATCC 90028) | 8 | 1 (Fluconazole) |
A lower MIC value indicates greater potency. The results should be compared to established breakpoints for standard antibiotics where available, although for novel compounds, the initial focus is on identifying any significant inhibitory activity.
Enzyme Inhibition Screening Module
Given the prevalence of 1,2,4-triazoles as enzyme inhibitors, a primary screen against a representative enzyme class is warranted.[9] Proteases are a large and diverse family of enzymes involved in numerous pathological processes, making them attractive drug targets. A general protease inhibition assay using trypsin is a good starting point.[32]
Rationale for Enzyme Selection
Trypsin is a well-characterized serine protease that is commercially available and for which numerous assay protocols exist.[24] While not a specific disease target, it serves as an excellent model enzyme for identifying general protease inhibitory activity.
Experimental Protocol: In-Vitro Trypsin Inhibition Assay
This protocol is a generalized method for assessing protease inhibition.[11][22][24][31][32][33]
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as a substrate
-
Tris-HCl buffer (pH 8.2)
-
Compound stock solution in DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add various concentrations of the test compound to the respective wells. Include a positive control inhibitor (e.g., aprotinin) and a vehicle control (DMSO).
-
-
Enzyme and Substrate Addition:
-
Add the trypsin solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the BAPNA substrate.
-
-
Kinetic Reading:
-
Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 15-20 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis and Interpretation
The rate of reaction is determined from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated as follows:
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
This technical guide outlines a systematic and efficient initial in-vitro screening strategy for the novel compound 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. The proposed cascade of anticancer, antimicrobial, and enzyme inhibition assays will provide a broad overview of its biological activity profile. Positive "hits" from this primary screen will warrant further investigation through more extensive secondary assays to confirm activity, elucidate the mechanism of action, and assess the selectivity and potential for therapeutic development. The data generated from these initial studies will be crucial in guiding the subsequent stages of the drug discovery and development process.
References
-
Triazole antifungals. (n.d.). EBSCO. Retrieved February 13, 2026, from [Link]
-
Asif, M. (2014). Advances in synthetic approach to and antifungal activity of triazoles. PMC. [Link]
-
Georgopapadakou, N. H. (2014). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]
-
Al-Ghorbani, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]
-
Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. PubMed. [Link]
-
Akhtar, T., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
-
Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]
-
Sumrra, S. H., et al. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]
-
Enzymatic Assay of Trypsin Inhibition. (n.d.). Protocols.io. [Link]
-
Capraro, J., et al. (n.d.). 3.6. Trypsin Inhibitor Activity Assay. Bio-protocol. [Link]
-
Ferreira, R. J., et al. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
-
Microbial test strains: Significance and symbolism. (2025). Microbial Test Strains. [Link]
-
Krishnan, R. (2022). Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests? ResearchGate. [Link]
-
Enzymatic Assay of Trypsin Inhibition 9a4h2gw. (n.d.). Scribd. [Link]
-
Tom, M., et al. (2013). High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. PMC. [Link]
-
Al-Dhfyan, A., et al. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
-
Ferreira, R. J., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science. [Link]
-
Khan, I., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. MDPI. [Link]
-
Experimental workflow for the drug screening used in the study. (n.d.). ResearchGate. [Link]
-
Popovych, D., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). National University of Pharmacy. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Vincent, M., et al. (2011). A Framework to Select Clinically Relevant Cancer Cell Lines for Investigation by Establishing Their Molecular Similarity with Primary Human Cancers. AACR Journals. [Link]
-
Smith, J. A., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. [Link]
-
How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]
-
Chen, Y., et al. (2020). A Clinical Genomics-Guided Prioritizing Strategy Enables Selecting Proper Cancer Cell Lines for Biomedical Research. NIH. [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]
-
Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors. (2020). PMC. [Link]
-
van der Vlag, R., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. NIH. [Link]
-
Workflow. a Experimental design. In a drug-gene interaction screen,... (n.d.). ResearchGate. [Link]
-
Building GPCR screening cascades for lead generation. (2014). Drug Target Review. [Link]
-
Graphviz DOT rendering and animated transitions using D3. (n.d.). GitHub. [Link]
-
Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. (2022). PMC. [Link]
-
dot. (2022). Graphviz. [Link]
-
Dot Language Graphviz. (n.d.). YouTube. [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]
-
Screening Cascade Development Services. (n.d.). Sygnature Discovery. [Link]
-
Examples. (n.d.). graphviz 0.21 documentation - Read the Docs. [Link]
-
Antimicrobial use: why and when bacterial culture and susceptibility testing is important. (2021). In Practice. [Link]
-
Antimicrobial use: importance of bacterial culture and susceptibility testing. (2021). ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). PMC. [Link]
Sources
- 1. Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. international-biopharma.com [international-biopharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. benthamscience.com [benthamscience.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Clinical Genomics-Guided Prioritizing Strategy Enables Selecting Proper Cancer Cell Lines for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. bio-protocol.org [bio-protocol.org]
- 25. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. research.ed.ac.uk [research.ed.ac.uk]
- 27. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dot | Graphviz [graphviz.org]
- 29. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. scribd.com [scribd.com]
- 32. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 33. protocols.io [protocols.io]
Mechanism of action hypothesis for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Mechanism of Action for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Executive Summary
This guide articulates a derived mechanism of action (MoA) for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (NTA). While specific literature on the C9-nonyl derivative is sparse compared to its ethyl or benzyl analogs, the Structure-Activity Relationship (SAR) of the 1,2,4-triazole-3-thiol class strongly supports a dual-mode mechanism .
We hypothesize that NTA acts as an Amphiphilic Antimetabolite , utilizing its C9-nonyl tail as a hydrophobic "anchor" to penetrate lipid bilayers and access deep hydrophobic enzymatic pockets, while the triazole-amine "warhead" engages in metal coordination or hydrogen bonding. The primary predicted targets are Sterol 14
Chemical Architecture & Pharmacophore Analysis[1]
To understand the mechanism, we must first deconstruct the molecule into its functional domains. The efficacy of NTA relies on the synergy between two contrasting domains:
| Domain | Chemical Feature | Mechanistic Function |
| The "Warhead" | 5-Amino-1,2,4-Triazole Core | Polar/Active Site Binding: The triazole ring is a classic bioisostere for amide bonds.[1] Nitrogen atoms (N2/N4) can coordinate with heme iron (in CYP51) or zinc. The C5-amine acts as a critical Hydrogen Bond Donor (HBD) to stabilize the inhibitor within the protein pocket (e.g., interacting with Ser/Thr residues). |
| The "Anchor" | 3-Nonylsulfanyl (C9 Chain) | Hydrophobic/Channel Occupancy: The 9-carbon alkyl chain is highly lipophilic. Unlike shorter chains (methyl/ethyl), the nonyl group is long enough to mimic fatty acid substrates or the side chain of ergosterol, allowing it to occupy deep hydrophobic access channels in enzymes. |
The Mechanistic Hypothesis
Based on the SAR of S-alkylated triazoles, we propose two distinct pathways of action.
Pathway A: Inhibition of Sterol 14 -Demethylase (CYP51) [Fungal Target]
The most robust hypothesis places NTA as a heme-binding inhibitor.
-
Entry: The nonyl tail partitions into the fungal membrane, accumulating near the endoplasmic reticulum where CYP51 resides.
-
Channel Binding: The nonyl chain mimics the hydrophobic tail of lanosterol (the natural substrate), sliding into the long hydrophobic access channel of CYP51.
-
Ligation: The N4 nitrogen of the triazole ring coordinates directly with the Heme Iron (Fe²⁺) at the catalytic center, blocking oxygen binding.
-
Stabilization: The C5-amino group forms H-bonds with the propionate side chain of the heme or conserved amino acids (e.g., Tyr118 in C. albicans), locking the inhibitor in place.
-
Outcome: Depletion of ergosterol and accumulation of toxic methylated sterols, leading to membrane rupture and cell death.
Pathway B: Inhibition of Enoyl-ACP Reductase (FabI) [Bacterial Target]
For antibacterial activity, the nonyl chain suggests mimicry of the growing fatty acid chain carried by the Acyl Carrier Protein (ACP).
-
Mimicry: The C9 chain occupies the substrate-binding tunnel of FabI, which normally accommodates the fatty acyl chain.
-
Active Site Blockade: The triazole-amine core binds near the NADH cofactor, preventing the reduction of enoyl-ACP.
-
Outcome: Cessation of fatty acid synthesis (FAS-II pathway), halting cell membrane construction.
Visualization: The Dual-Target Pathway
Caption: Figure 1. Dual-pathway hypothesis illustrating the role of the nonyl anchor in accessing specific enzymatic pockets.
Experimental Validation Protocols
To validate this hypothesis, the following self-validating protocols are recommended. These move beyond simple phenotypic screening to mechanistic proof.
Protocol 1: Molecular Docking (In Silico Validation)
Purpose: To confirm if the C9 chain fits the hydrophobic tunnel of CYP51 or FabI. Self-Validation: The docking score must exceed that of the natural substrate (Lanosterol or Enoyl-ACP).
-
Preparation: Retrieve PDB structures for C. albicans CYP51 (e.g., 5FSA) and S. aureus FabI (e.g., 4ALI).
-
Ligand Setup: Energy minimize the 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine structure using DFT (B3LYP/6-31G*) to ensure the flexible nonyl chain is in a relaxed conformation.
-
Grid Generation: Center the grid box on the Heme iron (CYP51) or the NADH cofactor (FabI).
-
Docking: Use AutoDock Vina or Glide.
-
Critical Check: Look for a distance of < 2.5 Å between the Triazole N4 and the Heme Iron.
-
Critical Check: Verify the nonyl tail is fully extended into the hydrophobic access channel and not coiled in the solvent.
-
Protocol 2: Sterol Quantitation Assay (Mechanistic Proof)
Purpose: To prove CYP51 inhibition (Pathway A). If CYP51 is blocked, lanosterol will accumulate, and ergosterol will decrease.
-
Culture: Grow Candida albicans in RPMI 1640 medium.
-
Treatment: Treat with NTA at 0.5x, 1x, and 2x MIC (Minimum Inhibitory Concentration) for 24 hours. Use Fluconazole as a positive control.
-
Extraction: Saponify cells with alcoholic KOH (10% w/v) at 80°C for 60 mins. Extract sterols with n-heptane.
-
Analysis: Analyze via GC-MS.
-
Success Metric: A distinct peak shift showing Lanosterol accumulation relative to the untreated control confirms the MoA.
-
Protocol 3: Synthesis of the Derivative (S-Alkylation)
Purpose: To ensure high-purity test material. The reaction exploits the sulfur nucleophilicity of the triazole-thiol.
| Step | Action | Critical Parameter |
| 1 | Dissolve 5-amino-1H-1,2,4-triazole-3-thiol (1 eq) in Ethanol/Water (1:1). | Use degassed solvents to prevent disulfide formation. |
| 2 | Add NaOH (1.1 eq) to generate the thiolate anion. | Stir for 30 mins to ensure deprotonation. |
| 3 | Dropwise addition of 1-bromononane (1.1 eq). | Add slowly to prevent N-alkylation side products. |
| 4 | Reflux for 4-6 hours. | Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). |
| 5 | Neutralize and filter precipitate. | Recrystallize from Ethanol to remove unreacted thiol. |
Visualization: Synthesis Workflow
Caption: Figure 2. Synthetic pathway favoring S-alkylation over N-alkylation via thiolate generation.
References
-
MDPI (2012). 1,2,4-Triazoles as Important Antibacterial Agents. (Discusses SAR of S-alkylated triazoles and their broad-spectrum activity).
-
NIH (2019). Synthesis and mode of action studies of novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines to combat pathogenic fungi. (Identifies CYP51 and N-myristoyltransferase as key targets for triazole derivatives).
-
ResearchGate (2025). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. (Provides comparative SAR for alkyl-thio chain lengths and their impact on biological activity).
-
NIH (2013). 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure–activity relationships. (Details the synthesis protocols for S-alkylation of triazole thiols).
-
Scientific Research Publishing (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (Demonstrates the correlation between lipophilic chain length and antimicrobial efficacy).
Sources
Technical Guide: Lipophilicity (LogP) Determination of 3-Nonylsulfanyl-1H-1,2,4-triazol-5-amine
Executive Summary
The compound 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine represents a specific class of S-alkylated triazole derivatives often investigated for antimicrobial and anticancer applications. Its structure comprises a polar, ionizable 1,2,4-triazole core substituted with a primary amine at position 5 and a lipophilic nonyl (C9) thioether chain at position 3.
Accurate determination of its partition coefficient (LogP) is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles. The nonyl chain introduces significant hydrophobicity, likely pushing the LogP value above 3.0, while the amphoteric triazole ring introduces pH-dependent ionization. Consequently, traditional Shake-Flask methods are prone to experimental error due to surfactant-like behavior (emulsion formation).
This guide prioritizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary determination method, supported by computational prediction and validated by potentiometric titration if pKa data is required.
Chemoinformatic Profile & Strategy
Before wet-lab experimentation, a theoretical assessment establishes the boundary conditions for the assay.
| Property | Description | Implication for Protocol |
| SMILES | CCCCCCCCCSC1=NC(N)=NC1 | Input for prediction software. |
| Predicted LogP | ~3.5 – 4.2 | High lipophilicity; requires high % organic modifier in HPLC. |
| pKa (Acidic) | ~9.5 (Triazole NH) | Mobile phase pH must be controlled (buffered) to ensure neutral species. |
| pKa (Basic) | ~3.5 (Triazole N/Amine) | Avoid acidic pH < 4.5 to prevent protonation during LogP measurement. |
| Solubility | Low (Aqueous) | Stock solutions must be prepared in Methanol or DMSO. |
Strategic Decision: The RP-HPLC method is selected over the Shake-Flask method.
-
Reasoning: The C9 alkyl chain acts as a surfactant tail. In a water/octanol shake flask, this compound will form stable emulsions, preventing clean phase separation and leading to inaccurate UV/Vis quantification. RP-HPLC avoids this by using a stationary phase interaction model.
Primary Protocol: RP-HPLC Determination[1]
This protocol relies on the linear relationship between the logarithm of the retention factor (
Materials & Instrumentation[2]
-
Instrument: HPLC system with a binary pump and Diode Array Detector (DAD).
-
Column: C18 (Octadecylsilane) end-capped column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Why: C18 mimics the octanol phase. "End-capped" reduces secondary interactions with silanol groups which can skew results for amines.
-
-
Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 6.5).
-
Why: Ensures the triazole ring remains neutral (non-ionized).
-
-
Mobile Phase B: HPLC-grade Methanol (MeOH).
-
Dead Time Marker: Sodium Nitrate (
) or Uracil.
Experimental Workflow
The determination requires measuring retention times at multiple organic modifier percentages to extrapolate the retention to 100% water (
Step 1: Preparation of Standards and Analyte
-
Analyte Stock: Dissolve 1 mg of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in 1 mL MeOH.
-
Calibration Standards: Prepare a mixture of 5-7 reference compounds with known LogP values spanning the expected range (LogP 1.0 – 5.0).
-
Suggested Standards: Toluene (2.7), Naphthalene (3.3), Phenanthrene (4.5), Thymol (3.3).
-
Step 2: Isocratic Runs
Run the analyte and standards at five different mobile phase compositions (
-
Run 1: 60% MeOH / 40% Buffer (
) -
Run 2: 65% MeOH / 35% Buffer (
) -
Run 3: 70% MeOH / 30% Buffer (
) -
Run 4: 75% MeOH / 25% Buffer (
) -
Run 5: 80% MeOH / 20% Buffer (
)
Note: The high methanol content is necessary to elute the C9-substituted compound in a reasonable timeframe.
Step 3: Data Acquisition
Record the retention time (
Data Analysis & Calculation[1][3][4][5][6]
1. Calculate Capacity Factor (
2. The Snyder-Soczewinski Equation:
Plot
- : The y-intercept. Represents the retention factor in 100% water (theoretical).
- : Slope, related to the specific surface area of the solute.
3. Calibration Curve:
Using the standard compounds, plot their literature LogP values vs. their experimental
4. Final Determination:
Insert the calculated
Visualization of Workflows
Diagram 1: HPLC Method Development Logic
This diagram illustrates the decision-making process for optimizing the HPLC conditions for lipophilic amines.
Caption: Logical workflow for selecting and executing the RP-HPLC LogP determination method.
Diagram 2: Mathematical Extrapolation Model
This diagram visualizes the mathematical relationship used to derive the final LogP value from raw chromatographic data.
Caption: Data processing pipeline converting retention times to the final physicochemical constant.
Validation & Quality Control
To ensure the "Trustworthiness" of the results, the following validation criteria must be met:
-
Linearity: The plot of
vs. must have an . If linearity fails, it indicates a change in retention mechanism (e.g., silanol interaction), requiring a change in buffer concentration or column type. -
Standard Recovery: The LogP values of the standard compounds calculated using the method should be within
log units of their literature values. -
pH Stability: Verify that the pH of the mobile phase does not drift more than 0.1 units upon mixing with methanol, as this affects the ionization of the amine group.
References
-
Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC. ResearchGate. Available at: [Link]
-
Study of the lipophilicity of some 1,2,4-triazole derivatives by RP-HPLC and TLC. ResearchGate. Available at: [Link]
-
Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC. MDPI. Available at: [Link]
Methodological & Application
Application Note & Protocol: Antifungal Susceptibility Testing of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Abstract
This document provides a comprehensive, field-proven protocol for determining the in vitro antifungal activity of the novel synthetic compound, 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. The methodologies detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), specifically adapting the M27-A3 guidelines for broth microdilution.[1][2][3][4] This guide is intended for researchers in mycology, infectious disease, and drug development, offering step-by-step instructions for evaluating the compound's fungistatic and fungicidal potential through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Introduction and Scientific Background
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[5] This has intensified the search for new antifungal agents with novel mechanisms of action or improved efficacy. Triazole derivatives are a cornerstone of antifungal therapy, renowned for their broad-spectrum activity.[5][6][7] The primary antifungal mechanism of most triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6][8][9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][10] Inhibition of CYP51 disrupts membrane integrity, leading to the cessation of fungal growth and, in some cases, cell death.[5][11]
The compound 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine belongs to this promising class of molecules. Its structure, featuring a 1,2,4-triazole core, suggests a potential mechanism targeting ergosterol biosynthesis. The nonylsulfanyl side chain introduces significant lipophilicity, which may enhance its interaction with the fungal cell membrane or the hydrophobic active site of the target enzyme. This protocol outlines a robust method to quantify its antifungal efficacy.
Core Principles and Experimental Design
The protocol employs the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[12][13] This method involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.[14]
To assess whether the compound has a fungicidal (killing) effect or is merely fungistatic (growth-inhibiting), the protocol is extended to determine the MFC. This is achieved by subculturing the contents from wells showing no visible growth onto a drug-free agar medium.[15][16][17] The MFC is the lowest concentration that results in a significant reduction (≥99.9%) in viable fungal cells.[14][17]
Trustworthiness: The Imperative of Controls
To ensure the validity and reproducibility of the results, a stringent set of controls is integrated into every assay plate.
-
Sterility Control (Negative Control): Contains only the culture medium. This well should remain clear, confirming the sterility of the medium and the aseptic technique.
-
Growth Control (Positive Control): Contains the culture medium inoculated with the test fungus, but no antifungal agent. This well should show robust turbidity, confirming the viability of the inoculum and its ability to proliferate under the assay conditions.
-
Solvent Control: Contains the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound, inoculated with the fungus. This ensures that the solvent itself has no inhibitory effect on fungal growth at the concentrations used.
-
Reference Antifungal Control: A known antifungal drug (e.g., Fluconazole, Itraconazole) is tested in parallel. This serves as a positive control for the assay's performance and allows for the comparison of the test compound's potency against a clinical standard.
Materials and Reagents
Equipment:
-
Calibrated Analytical Balance
-
Biosafety Cabinet (Class II)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland Densitometer
-
Vortex Mixer
-
Calibrated Micropipettes and Sterile Tips
-
Sterile 96-well, U-bottom Polystyrene Microtiter Plates[12]
-
Sterile Polypropylene Tubes (15 mL and 50 mL)
-
Hemocytometer or Automated Cell Counter
Reagents & Media:
-
Test Compound: 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered
-
Culture Media:
-
RPMI-1640 Medium (with L-glutamine, without sodium bicarbonate)[12]
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture and MFC determination
-
Sabouraud Dextrose Broth (SDB) for inoculum preparation
-
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Other relevant clinical isolates
-
-
Reference Antifungal: Fluconazole (for susceptibility testing quality control)
-
Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
Step-by-Step Experimental Protocols
Protocol 1: Preparation of Media and Reagents
-
RPMI-1640 Assay Medium: Prepare RPMI-1640 liquid medium from powder as per the manufacturer's instructions. Buffer to a pH of 7.0 using MOPS buffer.[12] Sterilize by filtration through a 0.22 µm filter.
-
Test Compound Stock Solution: Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[11][18] Ensure complete dissolution. This stock solution must be prepared fresh or stored under validated conditions.
-
Reference Antifungal Stock Solution: Prepare a stock solution of Fluconazole in a similar manner.
Protocol 2: Fungal Inoculum Preparation (Adapted from CLSI M27-A3)[1][19]
-
Culture Revival: From a stock culture, streak the fungal isolate onto an SDA plate and incubate for 24-48 hours at 35°C to obtain fresh, isolated colonies.
-
Colony Selection: Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Density Adjustment: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (or measure spectrophotometrically). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[12]
-
Working Inoculum Preparation: Perform a 1:1000 dilution of the adjusted suspension into the RPMI-1640 assay medium. This dilution will yield a final working inoculum concentration of 1-5 x 10³ CFU/mL.[12] This final concentration is critical for assay reproducibility.
Protocol 3: Broth Microdilution for MIC Determination
-
Plate Preparation: Add 100 µL of RPMI-1640 assay medium to wells in columns 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 200 µL of the highest concentration of the test compound (prepared in RPMI-1640 from the stock solution) to the wells in column 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to column 10. Discard 100 µL from column 10. This leaves columns 11 and 12 for controls.
-
Control Setup:
-
Column 11 (Growth Control): Add 100 µL of RPMI-1640 medium.
-
Column 12 (Sterility Control): Add 200 µL of RPMI-1640 medium.
-
-
Inoculation: Add 100 µL of the working fungal inoculum to all wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL, and the inoculum density will be 0.5-2.5 x 10³ CFU/mL.[12]
-
Incubation: Seal the plate or place it in a humidified chamber to prevent evaporation. Incubate at 35°C for 24-48 hours.[12][13]
-
MIC Reading: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). For azoles, a slight trailing or haziness may be observed; the endpoint is often defined as the concentration causing a significant (≥50%) reduction in growth compared to the growth control.
Protocol 4: Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Plating: Mix the contents of each selected well. Using a calibrated micropipette, withdraw a 20 µL aliquot from each well and spot it onto a labeled SDA plate.[16][17]
-
Incubation: Allow the spots to dry, then incubate the SDA plate at 35°C for 48 hours or until robust growth is visible in the spot from the growth control well.
-
MFC Reading: Count the number of colonies in each spot. The MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14] Practically, this is often the lowest concentration that yields no more than 2-3 colonies from the plated aliquot.[16][17]
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format.
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| C. albicans ATCC 90028 | 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine | e.g., 8 | e.g., 32 | 4 |
| C. neoformans ATCC 90112 | 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine | e.g., 4 | e.g., >64 | >16 |
| C. albicans ATCC 90028 | Fluconazole (Control) | e.g., 1 | e.g., 64 | 64 |
Interpretation:
-
The MFC/MIC ratio provides insight into the compound's activity.
-
If the MFC/MIC ratio is ≤ 4, the compound is generally considered fungicidal .[14]
-
If the MFC/MIC ratio is > 4, the compound is considered fungistatic .
Workflow Visualization
The following diagram illustrates the complete experimental workflow from inoculum preparation to MFC determination.
Caption: Experimental workflow for MIC and MFC determination.
References
-
Title: Advances in synthetic approach to and antifungal activity of triazoles Source: PMC - NIH URL: [Link]
-
Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress Source: Symbiosis Online Publishing URL: [Link]
-
Title: Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. Source: IVAMI URL: [Link]
-
Title: Triazole antifungals Source: EBSCO URL: [Link]
-
Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: PMC - NIH URL: [Link]
-
Title: Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study Source: PMC - NIH URL: [Link]
-
Title: Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study Source: PMC - NIH URL: [Link]
-
Title: Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review Source: PubMed URL: [Link]
-
Title: Antifungal Susceptibility Testing: Current Approaches Source: PMC - NIH URL: [Link]
-
Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds Source: PMC - NIH URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing Source: Pacific BioLabs URL: [Link]
-
Title: Comparison of the minimum fungicidal concentration of amphotericin B determined in filamentous fungi by macrodilution and microdilution methods Source: Oxford Academic URL: [Link]
-
Title: Comparison study of broth macrodilution and microdilution antifungal susceptibility tests Source: American Society for Microbiology URL: [Link]
-
Title: Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum Source: PMC - NIH URL: [Link]
-
Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition Source: ANSI Webstore URL: [Link]
-
Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds Source: JoVE URL: [Link]
-
Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition Source: ResearchGate URL: [Link]
-
Title: CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition Source: ANSI Webstore URL: [Link]
-
Title: Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Wayne, P. Clinical and Laboratory Standards Institute: Reference method for broth dilution antifungal susceptibility testing of yeasts Source: Science and Education Publishing URL: [Link]
-
Title: Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety Source: PMC - NIH URL: [Link]
-
Title: Triazole derivatives with improved in vitro antifungal activity over azole drugs Source: Taylor & Francis Online URL: [Link]
Sources
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. researchgate.net [researchgate.net]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. sciepub.com [sciepub.com]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 8. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. - IVAMI [ivami.com]
- 16. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Testing Anticancer Activity Against MCF-7 Cells
Introduction: The Significance of MCF-7 Cells in Breast Cancer Research
The MCF-7 (Michigan Cancer Foundation-7) cell line, established in 1970 from the pleural effusion of a 69-year-old Caucasian woman with metastatic breast adenocarcinoma, stands as a cornerstone in the field of breast cancer research.[1] These cells are of the luminal A subtype, characterized by the expression of estrogen and progesterone receptors, making them an invaluable in vitro model for studying hormone-responsive breast cancers.[1][2] Their estrogen-dependent growth and proliferation allow researchers to investigate the intricacies of estrogen receptor signaling and to screen potential anti-hormonal therapies like tamoxifen.[2][3] MCF-7 cells exhibit an epithelial-like morphology, growing in monolayers with strong cell-to-cell adhesion, often forming a "cobblestone" appearance.[1] While they are considered poorly aggressive and have low metastatic potential, their well-characterized nature and responsiveness to hormonal stimuli make them an ideal and widely used model for the initial screening and mechanistic evaluation of novel anticancer compounds.[1][2]
This guide provides a comprehensive and technically detailed framework for assessing the anticancer activity of test compounds against the MCF-7 cell line. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the experimental choices.
Principle of Anticancer Activity Assessment: From Cytotoxicity to Mechanistic Insights
The primary goal of in vitro anticancer activity testing is to determine a compound's ability to inhibit cancer cell growth or induce cell death. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A variety of assays can be employed, each with its own underlying principle. This guide will focus on a robust and widely adopted method for determining cytotoxicity—the Sulforhodamine B (SRB) assay—and will further explore methods to elucidate the mechanism of cell death, specifically apoptosis.
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[4][5] This method is less susceptible to interference from compounds that alter cellular metabolism, a potential drawback of tetrazolium-based assays like the MTT assay. Following the determination of a compound's cytotoxic potential, it is crucial to understand how it exerts its effects. Apoptosis, or programmed cell death, is a common and desired mechanism for many anticancer drugs. Key indicators of apoptosis include the activation of caspases (a family of proteases central to the apoptotic process) and changes in the expression of regulatory proteins like those in the Bcl-2 family.[6][7]
Experimental Workflow: A Step-by-Step Overview
The overall process for evaluating the anticancer activity of a compound against MCF-7 cells can be broken down into several key stages, from initial cell culture to in-depth mechanistic studies.
Caption: A logical workflow for assessing anticancer activity, from initial cytotoxicity screening to mechanistic studies.
Detailed Protocols
PART 1: Determination of Cytotoxicity using the Sulforhodamine B (SRB) Assay
This protocol is adapted from the standardized procedure used by the National Cancer Institute for drug screening.[8] The SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions, providing a measure of total protein mass, which is proportional to the cell number.[5][9]
Materials and Reagents:
-
MCF-7 cells (ATCC HTB-22)
-
Complete growth medium: MEM supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin[10]
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Test compound(s) and a positive control (e.g., Doxorubicin)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (510 nm)
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest MCF-7 cells that are in the logarithmic growth phase using trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate. Include a column for "time zero" (Tz) control and a column for a no-cell control (background).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the positive control (e.g., Doxorubicin, with a known IC50 in the low micromolar range for MCF-7 cells) in complete growth medium.[11][12]
-
After the 24-hour incubation, gently remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the appropriate wells. Add 100 µL of medium with the vehicle (e.g., DMSO, at the same final concentration as in the compound-treated wells) to the control wells.
-
Fix the "time zero" plate by adding 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour. This plate will be stained along with the experimental plates.
-
-
Incubation:
-
Return the experimental plates to the incubator and incubate for 48 to 72 hours. The incubation time should be sufficient for the cells in the control wells to undergo at least two cell doublings.
-
-
SRB Staining:
-
After the incubation period, terminate the assay by adding 50 µL of cold 50% TCA to each well of the experimental plates and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water to remove TCA, serum proteins, and excess medium.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates on a plate shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis and Interpretation:
The percentage of cell growth inhibition is calculated using the following formula:
% Growth Inhibition = 100 - [((T - Tz) / (C - Tz)) x 100]
Where:
-
T = Absorbance of the treated cells
-
Tz = Absorbance of the "time zero" control
-
C = Absorbance of the vehicle-treated control cells
The IC50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description | Example Value |
| Cell Line | Human Breast Adenocarcinoma | MCF-7 |
| Seeding Density | Cells per well | 5,000 |
| Incubation Time | Post-treatment | 48 hours |
| Positive Control | Standard Chemotherapeutic | Doxorubicin |
| Expected IC50 (Doxorubicin) | Concentration for 50% inhibition | ~0.5 - 1.0 µM[11][12] |
| Wavelength | Absorbance reading | 510 nm |
PART 2: Elucidating the Mechanism of Action - Apoptosis Assessment
Once a compound has demonstrated significant cytotoxic activity, the next logical step is to investigate whether it induces apoptosis. This can be achieved through various methods, including assessing caspase activity and analyzing the expression of key apoptotic proteins by Western blotting.
This assay measures the activity of the executioner caspases, caspase-3 and caspase-7, which are activated during the final stages of apoptosis.[6] The assay utilizes a synthetic peptide substrate, DEVD-pNA, which is cleaved by active caspase-3/7, releasing the chromophore p-nitroaniline (pNA).[13] The amount of pNA produced is proportional to the caspase activity and can be quantified by measuring the absorbance at 405 nm.
Materials and Reagents:
-
MCF-7 cells
-
Complete growth medium
-
Test compound and a positive control for apoptosis induction (e.g., Tamoxifen or Doxorubicin)[14][15]
-
6-well plates
-
Cell lysis buffer
-
Caspase-3/7 colorimetric assay kit (containing DEVD-pNA substrate and reaction buffer)
-
Microplate reader (405 nm)
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., 10 µM Tamoxifen).[16]
-
-
Cell Lysis:
-
After treatment, harvest the cells (including any floating cells, which may be apoptotic) and wash with ice-cold PBS.
-
Lyse the cells according to the manufacturer's protocol for the caspase activity assay kit, typically by incubating the cell pellet in a chilled lysis buffer on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Caspase Assay:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to the wells.
-
Add the caspase-3/7 substrate (DEVD-pNA) and reaction buffer to each well as per the kit's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis and Interpretation:
Calculate the fold-increase in caspase-3/7 activity by comparing the absorbance of the treated samples to the vehicle-treated control. A significant increase in absorbance indicates the induction of apoptosis.
Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade.[7] Key proteins to investigate include the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and cleaved PARP (a substrate of activated caspases). An increase in the Bax/Bcl-2 ratio and the presence of cleaved PARP are strong indicators of apoptosis.[7][17]
Materials and Reagents:
-
MCF-7 cells
-
Test compound and positive control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Protocol:
-
Protein Extraction:
-
Treat MCF-7 cells as described in the caspase activity assay protocol.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-Bax, anti-Bcl-2, or anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis and Interpretation:
Densitometric analysis of the protein bands can be performed to quantify the relative changes in protein expression. An increase in the Bax/Bcl-2 ratio and the appearance of the cleaved PARP fragment in treated cells compared to the control are indicative of apoptosis induction.
Caption: A diagram illustrating key proteins in the intrinsic apoptotic pathway that can be analyzed by Western blot.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| High variability in SRB assay results | Inconsistent cell seeding, edge effects in the 96-well plate, uneven dye solubilization. | Ensure a homogenous cell suspension before seeding, avoid using the outer wells of the plate, ensure complete mixing after adding Tris base. |
| No or weak signal in caspase assay | Insufficient drug concentration or incubation time, inactive caspases, improper sample handling. | Perform a time-course and dose-response experiment, ensure samples are kept on ice, use a positive control to validate the assay. |
| Multiple non-specific bands in Western blot | Primary antibody concentration too high, insufficient blocking, non-specific secondary antibody binding. | Titrate the primary antibody, increase blocking time or change blocking agent, use a more specific secondary antibody. |
| No signal in Western blot | Insufficient protein loading, inefficient protein transfer, inactive antibody. | Increase the amount of protein loaded, verify transfer efficiency (e.g., with Ponceau S staining), use a fresh or validated antibody. |
Conclusion
The MCF-7 cell line remains an indispensable tool for the initial evaluation of potential anticancer agents, particularly for hormone-responsive breast cancers. The methodologies outlined in this guide, from the robust SRB assay for cytotoxicity screening to more detailed mechanistic studies of apoptosis, provide a solid framework for researchers in the field of drug discovery and development. By understanding not only the protocols but also the scientific principles behind them, researchers can generate reliable and meaningful data that will guide further preclinical and clinical development of novel cancer therapeutics.
References
-
Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from [Link]
- Lacroix, M., & Leclercq, G. (2004). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 24(5A), 2569-2574.
-
Culture Collections. (n.d.). Cell line profile: MCF7. Retrieved from [Link]
- O'Connor, L., & Clynes, M. (2025).
- Ghorbani, A., et al. (2021). Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing. Frontiers in Physiology, 12, 749392.
-
Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Retrieved from [Link]
- Sareddy, G. R., et al. (2007). Tamoxifen-Induced Rapid Death of MCF-7 Breast Cancer Cells Is Mediated via Extracellularly Signal-Regulated Kinase Signaling and Can Be Abrogated by Estrogen. Molecular and Cellular Biology, 27(10), 3716-3728.
- Al-Otaibi, W. A., et al. (2020). Cytotoxic effects of tamoxifen in breast cancer cells. Journal of Cancer Research and Therapeutics, 16(5), 1162-1168.
- Zare, H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(15), 3797.
- Sareddy, G. R., et al. (2007). Tamoxifen-induced rapid death of MCF-7 breast cancer cells is mediated via extracellularly signal-regulated kinase signaling and can be abrogated by estrogen. Endocrinology, 148(4), 1542-1553.
- Li, X., et al. (2017). Tamoxifen promotes apoptosis and inhibits invasion in estrogen-positive breast cancer MCF-7 cells. Oncology Letters, 13(5), 3465-3470.
-
Abbkine. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
- Al-Oqail, M. M., et al. (2012). Anticancer Activity of Petroselinum sativum Seed Extracts on MCF-7 Human Breast Cancer Cells. Journal of Medicinal Plants Research, 6(21), 3744-3749.
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay. Retrieved from [Link]
- Al-Otaibi, W. A., et al. (2022). Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines. Polymers, 14(21), 4595.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link]
- Ahmadian, S., et al. (2022). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT Assay. JoVE (Journal of Visualized Experiments), (183), e1191.
- Iacoviță, C., et al. (2022). Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract. Saudi Journal of Biological Sciences, 29(4), 2535-2544.
- Wang, L., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Reports, 31(6), 2697-2704.
- Meiyanto, E., et al. (2014). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 5(2), 536-542.
- Lestari, B., et al. (2021). Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico. Journal of Experimental and Clinical Cancer Research, 40(1), 268.
- Manivasagan, P., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 69-74.
-
Samaddar, S., et al. (2017). Apoptotic Markers were Analyzed by Western Blotting of Lysates of MCF-7... ResearchGate. Retrieved from [Link]
- Prapa, M., et al. (2021). Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors. Oncology Letters, 22(5), 1-9.
-
Med Vets. (2024, February 25). Easy-to-Grasp Explanations: Doxorubicin, mechanism and side effect [Video]. YouTube. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
Sources
- 1. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 2. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 3. MCF7 | Culture Collections [culturecollections.org.uk]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. elabscience.com [elabscience.com]
- 11. Oncology Reports [spandidos-publications.com]
- 12. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 13. mpbio.com [mpbio.com]
- 14. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 15. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oaepublish.com [oaepublish.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
High-throughput screening protocol for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine derivatives
Application Note: High-Throughput Screening of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine Derivatives
Executive Summary & Scientific Rationale
The 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine scaffold represents a privileged chemotype in modern drug discovery. While the 1,2,4-triazole core provides essential hydrogen-bonding capability (donor/acceptor triad), the C9-thioether (nonylsulfanyl) moiety introduces significant lipophilicity (
Unlike generic antimicrobial screens, this protocol focuses on a Target-Based High-Throughput Screening (HTS) campaign designed to identify allosteric VCP inhibitors, followed by a phenotypic cell viability validation. The presence of the nonyl chain necessitates strict solubility management to prevent compound aggregation (PAINS) and false positives.
Compound Management & Library Preparation
Challenge: The nonyl chain renders these derivatives poorly soluble in aqueous media. Improper handling leads to precipitation in the assay plate, causing light scattering (false inhibition) or unavailability (false negatives).
Protocol:
-
Stock Preparation: Dissolve solid derivatives to 10 mM in 100% anhydrous DMSO . Sonicate for 10 minutes at ambient temperature to ensure complete dissolution of the lipid-like tail.
-
Storage: Store in Matrix tubes at -20°C under nitrogen atmosphere to prevent oxidation of the thioether to sulfoxide/sulfone.
-
Acoustic Dispensing (Echo 550/650): Do not use tip-based transfer for the primary screen. Use acoustic droplet ejection to transfer 20–50 nL of compound directly into the assay plate. This minimizes plastic adhesion losses common with lipophilic nonyl chains.
Primary Screen: Biochemical VCP ATPase Assay
Objective: Quantify the inhibition of VCP ATPase activity using a luminescent ADP-detection format (e.g., ADP-Glo™).
Mechanism: VCP hydrolyzes ATP
Reagents & Buffer Formulation
-
VCP Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM DTT. -
Critical Additive: 0.01% Triton X-100 .
-
Expert Insight: You must include non-ionic detergent. Long alkyl-chain compounds (like nonyl-triazoles) are prone to forming colloidal aggregates that sequester enzymes non-specifically. Triton X-100 disrupts these aggregates, ensuring hits are true binders [2].
-
-
Substrate: Ultra-pure ATP (Km apparent for VCP is ~20 µM; use 10 µM to sensitize the assay for competitive/allosteric inhibitors).
Step-by-Step Protocol (384-well Format)
-
Dispense Compounds: Transfer 40 nL of 10 mM library compounds into white, low-volume 384-well plates (Final Conc: 10 µM).
-
Enzyme Addition: Dispense 2 µL of recombinant Human VCP (20 nM final) using a Multidrop Combi.
-
Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 min at RT . This allows the lipophilic nonyl derivative to access the hydrophobic allosteric pocket before ATP competes.
-
Substrate Initiation: Add 2 µL of ATP (20 µM stock) to start the reaction.
-
Reaction: Incubate for 60 min at 37°C .
-
Detection: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Signal Development: Add 8 µL of Kinase Detection Reagent (converts ADP
ATP Light). Incubate 30 min. -
Read: Measure Luminescence (Integration time: 0.5s) on a multimode reader (e.g., EnVision).
Secondary Screen: Phenotypic Cancer Cell Viability
Objective: Confirm that biochemical hits penetrate the cell membrane (facilitated by the nonyl chain) and induce cytotoxicity in VCP-dependent cancer lines (e.g., HCT-116 or HeLa).
Protocol:
-
Cell Seeding: Seed HCT-116 cells (1,500 cells/well) in 384-well black/clear-bottom plates. Incubate 24h.
-
Treatment: Pin-transfer compounds to a final concentration of 10 µM (0.5% DMSO).
-
Duration: Incubate for 72 hours .
-
Readout: Add CellTiter-Glo® (ATP-based viability). VCP inhibition triggers the Unfolded Protein Response (UPR) and apoptosis, reducing cellular ATP.
Data Analysis & Hit Selection
Quantitative Metrics: Summarize assay performance using the following parameters:
| Metric | Formula | Acceptance Criteria |
| Signal-to-Background (S/B) | ||
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Percent Inhibition | Hit Cutoff: |
- : High Activity Control (DMSO + VCP + ATP)
- : Low Activity Control (No Enzyme or 10 µM NMS-873 [Reference Inhibitor])
Hit Triage Logic:
-
Filter 1: Primary Biochemical Inhibition > 50%.
-
Filter 2: Cell Viability < 50% (confirming membrane permeability).
-
Filter 3 (Counter-Screen): Test against an unrelated kinase (e.g., CK2) or Luciferase (to rule out reporter interference). Note: The triazole-amine core can sometimes quench luminescence; a fluorescence-based counter-screen is recommended.
Workflow Visualization
The following diagram illustrates the decision logic for the screening campaign.
Caption: Integrated HTS workflow for triazole derivatives, filtering for solubility, enzymatic inhibition, and phenotypic efficacy.
References
-
Polucci, P., et al. (2013).[1] Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors.[1][2] Synthesis and structure-activity relationships.[1][3][4][5][6][7][8][9][10][11] Journal of Medicinal Chemistry. Available at: [Link]
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Application Notes and Protocols: 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine as a Novel Agricultural Fungicide Candidate
Introduction
Triazole-based chemical compounds are a cornerstone of modern agricultural and pharmaceutical antifungal treatments.[1][2][3] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][5][6] This disruption leads to impaired membrane function and ultimately, fungal cell death.[1] The 1,2,4-triazole scaffold is a key pharmacophore in numerous commercial fungicides due to its high efficacy, broad spectrum of activity, and systemic properties within plants.[2][7][8]
This document provides a comprehensive guide for the evaluation of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine , a novel derivative with potential applications as an agricultural fungicide. The structure, featuring a 1,2,4-triazole core, a lipophilic nonylsulfanyl side chain, and an amine group, suggests a promising candidate for fungicidal activity. The long alkyl chain may enhance membrane permeability, a crucial factor for reaching the intracellular target enzyme. While specific data on this exact molecule is emerging, the protocols outlined below are based on established methodologies for fungicide screening and characterization, drawing from the extensive knowledge base of related 1,2,4-triazole compounds.[9][10]
Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungicidal activity of triazole compounds is primarily attributed to their ability to inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][8] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[4][5][11] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the demethylation process, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates.[1][5][6] This alters the physical properties of the fungal membrane, affecting its fluidity and integrity, and disrupting the function of membrane-bound enzymes.[4][5]
Caption: Hypothesized mechanism of action for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique)
This protocol determines the direct inhibitory effect of the compound on the mycelial growth of target fungal pathogens.
1. Materials:
-
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
-
Technical grade Dimethyl Sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Target fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)
-
Sterile cork borer (5 mm diameter)
-
Incubator
2. Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in DMSO.
-
Media Preparation: Autoclave PDA and cool it to 45-50°C in a water bath.
-
Poisoned Media Preparation: Add the required volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm).[12] A control plate should be prepared by adding an equivalent volume of DMSO without the test compound.
-
Plating: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing 7-day-old culture of the target fungus. Place the disc, mycelial side down, in the center of each prepared Petri dish.[13]
-
Incubation: Incubate the plates at 25 ± 2°C until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions for each plate.
-
Analysis: Calculate the percent inhibition of mycelial growth using the following formula:[13]
Percent Inhibition (%) = [(C - T) / C] x 100
Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the dose-response data.
-
Caption: Workflow for the in vitro poisoned food technique assay.
Protocol 2: In Vivo Evaluation using Detached Leaf Assay
This assay evaluates the compound's efficacy in a more biologically relevant system, testing both its protective and curative properties.[14][15][16]
1. Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato, wheat).
-
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine formulated as a sprayable solution with a surfactant (e.g., Tween 20).
-
Spore suspension of the target pathogen (e.g., Phytophthora infestans, Puccinia triticina) at a known concentration (e.g., 1 x 10⁵ spores/mL).
-
Moist chambers (e.g., Petri dishes with moist filter paper).
-
Growth chamber with controlled light and temperature.
2. Procedure:
-
Leaf Collection: Detach healthy leaves from the plant, ensuring they are of a similar age and size.[17]
-
Treatment Application:
-
Protective Assay: Spray the leaves with the test compound solution until runoff. Allow the leaves to air dry for 24 hours. A control group should be sprayed with water and surfactant only.
-
Curative Assay: Inoculate the leaves with the pathogen first (see step 3). After a 24-hour incubation period, apply the test compound spray.
-
-
Inoculation: Place a droplet (e.g., 20 µL) of the spore suspension onto the adaxial or abaxial surface of each leaf.[17]
-
Incubation: Place the leaves in moist chambers and incubate in a growth chamber at an appropriate temperature and photoperiod for the specific plant-pathogen system (e.g., 18-22°C with a 16-hour photoperiod).[17]
-
Disease Assessment: After 5-7 days, assess the disease severity by measuring the lesion diameter or by using a visual rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis and sporulation).
-
Analysis: Calculate the percent disease control for each treatment relative to the control group.
Percent Disease Control (%) = [(DSC - DST) / DSC] x 100
Where:
-
DSC = Average disease severity in the control group.
-
DST = Average disease severity in the treated group.
-
Data Presentation
Quantitative data from the above protocols should be summarized for clear interpretation and comparison.
Table 1: In Vitro Mycelial Growth Inhibition of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
| Target Pathogen | EC₅₀ (ppm) | 95% Confidence Interval |
| Fusarium oxysporum | Data | Data |
| Botrytis cinerea | Data | Data |
| Alternaria solani | Data | Data |
| Tebuconazole (Reference) | Data | Data |
Table 2: In Vivo Efficacy on Detached Tomato Leaves against Alternaria solani
| Treatment Concentration (ppm) | Protective Assay (% Disease Control) | Curative Assay (% Disease Control) |
| 10 | Data | Data |
| 50 | Data | Data |
| 100 | Data | Data |
| Tebuconazole (Reference) | Data | Data |
Structure-Activity Relationship (SAR) Insights
The development of novel 1,2,4-triazole derivatives is an active area of research.[7][8][18] The biological activity of these compounds is influenced by the nature of the substituents on the triazole ring.[19][20][21][22]
-
N-1 Substitution: The substituent at the N-1 position is crucial for binding to the CYP51 enzyme.
-
C-3 and C-5 Substituents: Modifications at the C-3 and C-5 positions can significantly impact the compound's spectrum of activity, systemic properties, and overall efficacy. The -S-nonyl (nonylsulfanyl) group in the title compound is a long, lipophilic chain. This feature is expected to enhance the compound's ability to penetrate the waxy cuticle of plant leaves and the lipid-rich membranes of fungal cells, thereby improving bioavailability at the target site. The -NH₂ (amine) group at the C-5 position can influence the molecule's polarity and potential for hydrogen bonding, which may also play a role in its interaction with the target enzyme.
Further research involving the synthesis and evaluation of analogs with varied alkyl chain lengths and different substituents at the C-5 position would be valuable for optimizing the fungicidal activity of this chemical class.
Conclusion
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine represents a promising lead compound in the search for new agricultural fungicides. Its structural features are consistent with the known pharmacophore of the highly successful triazole class of fungicides. The detailed protocols provided in this document offer a robust framework for researchers to systematically evaluate its in vitro and in vivo antifungal properties. The data generated from these studies will be critical in determining the potential of this compound for further development and eventual commercialization as a tool for effective plant disease management.
References
- MDPI. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.
- CGSpace. (2025). Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans.
- MDPI. (n.d.). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp..
- ScienceDirect. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus.
- PubMed. (n.d.). Ergosterol biosynthesis: a fungal pathway for life on land?.
- ResearchGate. (n.d.). Ergosterol biosynthetic pathway in filamentous fungi. Ergosterol is....
- Taylor & Francis Online. (n.d.). Synthesis and Fungicidal Activities of Novel 1,2,4-Triazole Thione Derivatives Containing 1,2,3-Triazole and Substituted Piperazine Moieties.
- Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress.
- National Center for Biotechnology Information. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety.
- Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety.
- National Center for Biotechnology Information. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
- Natursim Science Co., Ltd. (2022). The effect of triazole fungicide.
- National Center for Biotechnology Information. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.
- PubMed. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety.
- ACS Publications. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives.
- EuroBlight. (2014). Detached leaf test for foliage blight resistance.
- Farm Progress. (2024). The trouble with triazole fungicides.
- USDA. (2005). Detached-Leaf Assays With Phytophthora ramorum: Are They Valid?.
- SciELO. (n.d.). Detached wheat leaf assay for assessing the sensitivity of Puccinia triticina races to fungicides.
- PubMed. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors.
- MDPI. (2023). Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea.
- PubMed. (2024). 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure-activity relationships.
- ResearchGate. (n.d.). (PDF) In vitro screening methods using chemical fungicides against canola black spot pathogen.
- National Center for Biotechnology Information. (2024). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Antifungal Assay for RO-09-4609.
- International Journal of Pure & Applied Bioscience. (2017). In- vitro Bioassay of Fungicides, Bioagents, Botanicals and Its Against Pyricularia grisea (Cooke) Sacc..
- ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles ….
- The Pharma Innovation Journal. (2021). In vitro evaluation of fungicides against the pathogens associated with post-harvest bulb rot of onion.
- Iraqi Journal of Pharmaceutical Sciences. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
- National Center for Biotechnology Information. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
- National Center for Biotechnology Information. (n.d.). 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine.
- ChemicalBook. (n.d.). 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine.
- MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
- ResearchGate. (2022). (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents.
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 3. farmprogress.com [farmprogress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. fs.usda.gov [fs.usda.gov]
- 16. scielo.br [scielo.br]
- 17. agro.au.dk [agro.au.dk]
- 18. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 19. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
Use of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine as a corrosion inhibitor
Application Notes & Protocols
Topic: Evaluation of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine as a Novel Corrosion Inhibitor for Mild Steel in Acidic Media
Audience: Researchers, materials scientists, and chemical engineers in the fields of corrosion science and drug development.
Abstract
This document provides a comprehensive guide to the theoretical and experimental evaluation of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine as a corrosion inhibitor. While this specific molecule is presented as a novel candidate, the principles and protocols described are grounded in established knowledge of triazole derivatives, which are well-documented for their efficacy in mitigating corrosion.[1][2][3] This guide explains the hypothesized mechanism of action, rooted in the molecule's unique structural features, and provides detailed, field-proven protocols for its validation using electrochemical and surface analysis techniques. The methodologies are designed to be self-validating, ensuring trustworthy and reproducible results for researchers aiming to characterize this or similar high-performance corrosion inhibitors.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion is an electrochemical process that causes the gradual degradation of metals through reactions with their environment, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for protecting metallic materials, particularly in industrial settings such as oil and gas pipelines, cooling water systems, and chemical processing plants.[4][5]
Effective organic inhibitors typically contain heteroatoms (like nitrogen, sulfur, and oxygen) and/or π-electrons in their structure.[1][6] These features facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions of corrosion. 1,2,4-triazole derivatives are a class of heterocyclic compounds that have shown exceptional promise due to their stable structure and multiple active centers for adsorption.[1][5][7]
This guide focuses on a novel candidate, 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine . Its design incorporates a polar head group (the triazole ring with an amino group and a sulfur linkage) for strong surface adsorption and a long hydrophobic tail (the nonyl group) to create a dense, water-repellent barrier.
Proposed Mechanism of Inhibition
The efficacy of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine is predicated on a multi-faceted adsorption mechanism at the metal-electrolyte interface.
-
Active Adsorption Centers: The molecule possesses several sites for interaction with the metal surface:
-
The three nitrogen atoms of the 1,2,4-triazole ring.
-
The exocyclic amino group (-NH₂).
-
The sulfur atom of the nonylsulfanyl group. These heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).
-
-
Hydrophobic Barrier Formation: The nine-carbon nonyl (-C₉H₁₉) chain is a non-polar, hydrophobic tail. Once the polar head group is anchored to the metal surface, these tails orient themselves away from the surface, creating a tightly packed, non-polar film. This film acts as a physical barrier, displacing water and aggressive ions (like Cl⁻ and H⁺) from the metal surface, thereby preventing the electrochemical corrosion reactions.
-
Electrostatic Interaction: In acidic solutions, the inhibitor molecule can become protonated. This positively charged species can then be electrostatically attracted to the metal surface, which is typically negatively charged in acidic media (physisorption).
This combination of chemical and physical adsorption results in a stable, comprehensive protective layer.
Caption: A standard workflow for evaluating corrosion inhibitor performance.
Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the resistance and capacitance of the metal/electrolyte interface. [4][8][9][10]An increase in charge transfer resistance (R_ct) in the presence of the inhibitor indicates effective corrosion protection.
Methodology:
-
Electrode Preparation: Polish mild steel specimens to a mirror finish, degrease with acetone, rinse with deionized water, and dry.
-
Cell Setup: Use a standard three-electrode electrochemical cell: the mild steel specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Stabilization: Immerse the electrodes in the test solution (e.g., 1M HCl with and without the inhibitor) and allow the Open Circuit Potential (OCP) to stabilize for approximately 30-60 minutes.
-
EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.
-
Data Analysis:
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (Impedance/Phase Angle vs. Frequency) formats.
-
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract parameters like solution resistance (R_s) and charge transfer resistance (R_ct).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
-
Protocol: Potentiodynamic Polarization (Tafel Extrapolation)
This technique measures the corrosion current density (i_corr), which is directly proportional to the corrosion rate. [11][12]It also helps identify whether the inhibitor is anodic, cathodic, or mixed-type. [13] Methodology:
-
Setup and Stabilization: Use the same three-electrode setup and stabilization procedure as in the EIS protocol.
-
Polarization Scan: After OCP stabilization, scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to their intersection point. The current density at this point is the corrosion current density (i_corr), and the potential is the corrosion potential (E_corr).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities without and with the inhibitor, respectively.
-
Protocol: Surface Analysis Techniques
Post-exposure surface analysis provides direct visual and chemical evidence of the inhibitor's protective film. [14][15][16][17]
-
Scanning Electron Microscopy (SEM):
-
After the electrochemical tests, carefully remove the steel specimens, rinse gently with deionized water, and dry.
-
Mount the specimens and acquire images of the surface morphology.
-
Compare the surface of the specimen exposed to the blank solution (which should show significant pitting and damage) with the surface of the specimen protected by the inhibitor (which should appear much smoother).
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Use the same prepared specimens as for SEM.
-
Perform an XPS scan on the surface to determine its elemental composition.
-
The presence of N 1s and S 2p peaks in the spectrum of the inhibited sample confirms the adsorption of the 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine molecule onto the steel surface.
-
Data Interpretation and Presentation
Consolidating quantitative data into a clear format is essential for comparison and reporting.
Table 2: Sample Experimental Data Summary for Mild Steel in 1M HCl
| Inhibitor Conc. (ppm) | R_ct (Ω·cm²) (from EIS) | IE% (from EIS) | i_corr (μA/cm²) (from Tafel) | IE% (from Tafel) |
| 0 (Blank) | 50 | - | 1100 | - |
| 50 | 450 | 88.9 | 120 | 89.1 |
| 100 | 980 | 94.9 | 55 | 95.0 |
| 200 | 1850 | 97.3 | 28 | 97.5 |
| 400 | 2100 | 97.6 | 25 | 97.7 |
Note: Data is illustrative and represents typical results for an effective inhibitor.
The strong correlation between the IE% values obtained from two independent techniques (EIS and Tafel polarization) serves as a self-validating mechanism, increasing confidence in the experimental results.
Conclusion
The molecular architecture of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, featuring a polar, heteroatom-rich head and a long hydrophobic tail, makes it a highly promising candidate for corrosion inhibition. The theoretical framework suggests a high propensity for adsorption and formation of a robust protective barrier. The detailed experimental protocols provided in this guide offer a systematic and reliable pathway for researchers to validate its efficacy, quantify its performance across various concentrations, and elucidate its mechanism of action. By combining computational prediction with rigorous electrochemical and surface analysis, a comprehensive understanding of this novel inhibitor can be achieved.
References
-
Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. Retrieved from [Link]
-
Sharma, S., Ganjoo, R., Thakur, A., & Kumar, A. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Taylor & Francis. Retrieved from [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. Retrieved from [Link]
-
Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. Retrieved from [Link]
-
Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF. Retrieved from [Link]
-
Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION. Retrieved from [Link]
-
Hrimla, M., Bahsis, L., Laamari, M. R., Julve, M., & Stiriba, S.-E. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. PMC. Retrieved from [Link]
-
Hrimla, M., Bahsis, L., Laamari, M. R., Julve, M., & Stiriba, S.-E. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. PubMed. Retrieved from [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). OUCI. Retrieved from [Link]
-
Quantum Chemical Calculations on the Corrosion Inhibition Performance. (n.d.). Retrieved from [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. Retrieved from [Link]
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. Retrieved from [Link]
-
Insights into triazole derivatives as potential corrosion inhibitors in CMP process: Experimental evaluation and theoretical analysis. (2022). Request PDF. Retrieved from [Link]
-
Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor of Etlingera Elatior Extracts for Mild Steel in Acidic Media. (n.d.). Request PDF. Retrieved from [Link]
-
Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2014). ResearchGate. Retrieved from [Link]
-
Quantum chemical calculation for the inhibitory effect of compounds. (2015). ResearchGate. Retrieved from [Link]
-
Corrosion inhibition: a spectroscopic study. (n.d.). The University of Manchester. Retrieved from [Link]
-
Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (2022). PMC. Retrieved from [Link]
-
Corrosion testing: what is potentiodynamic polarization?. (2022). Surface Technology Journal. Retrieved from [Link]
-
Potentiodynamic polarization methods. (n.d.). Retrieved from [Link]
-
(PDF) Potentiodynamic Corrosion Testing. (2018). ResearchGate. Retrieved from [Link]
-
Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Omega. Retrieved from [Link]
-
Potentiodynamic polarization methods for corrosion measurement. (n.d.). Request PDF. Retrieved from [Link]
-
(PDF) Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcsi.pro [ijcsi.pro]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potentiodynamic polarization [corrosion-doctors.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. content.ampp.org [content.ampp.org]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: High-Throughput Screening for Carbonic Anhydrase II Inhibition Using 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in an enzyme inhibition assay targeting human Carbonic Anhydrase II (hCA II). The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of enzymes.[1][2] Given the structural similarities to known carbonic anhydrase inhibitors, this application note details a robust, high-throughput colorimetric assay to determine the inhibitory potential and kinetic parameters of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. We present a detailed, step-by-step protocol, principles of the assay, data analysis, and interpretation, underpinned by established enzymology principles to ensure data integrity and reproducibility.
Introduction: The Rationale for Targeting Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3][4] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, CO2 transport, and electrolyte secretion.[3][4][5] Dysregulation of CA activity is implicated in several pathologies, making them attractive therapeutic targets. For instance, inhibitors of CAs are used in the treatment of glaucoma, epilepsy, and altitude sickness, and are being investigated for their potential in cancer therapy.[5][6][7][8]
The 1,2,4-triazole nucleus is a versatile scaffold known to be a constituent of potent inhibitors for various enzymes, including serine proteases and carbonic anhydrases.[2][9][10] The structural features of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, particularly the triazole ring and the sulfur-containing side chain, suggest a potential interaction with the zinc ion in the active site of carbonic anhydrases. This document outlines a validated protocol to test this hypothesis against hCA II, a well-characterized and physiologically important isoform.
Assay Principle: A Colorimetric Approach
The protocol described herein is an esterase assay, a common method for evaluating CA activity. The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol (pNP). The product, p-nitrophenol, is a yellow compound that can be quantified by measuring its absorbance at 400 nm.
In the presence of an inhibitor like 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, the rate of pNPA hydrolysis will decrease. By measuring the rate of p-nitrophenol formation across a range of inhibitor concentrations, we can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich | C3934 | -20°C |
| 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine | Synthesized/Custom | N/A | -20°C |
| p-Nitrophenyl Acetate (pNPA) | Sigma-Aldrich | N8130 | 4°C |
| Tris-HCl Buffer (1 M, pH 7.4) | Thermo Fisher | 15567027 | Room Temp |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temp |
| 96-well, clear, flat-bottom microplates | Corning | 3596 | Room Temp |
| Acetazolamide (Control Inhibitor) | Sigma-Aldrich | A6011 | Room Temp |
Note: Ensure all reagents are of high purity to avoid assay interference.[11]
Experimental Protocols
Preparation of Stock Solutions
A critical first step in any enzyme assay is the careful preparation of reagents. All solutions should be prepared fresh on the day of the experiment, although some buffers can be made in advance and stored appropriately.
-
Assay Buffer (50 mM Tris-HCl, pH 7.4): Dilute the 1 M Tris-HCl stock solution with ultrapure water to a final concentration of 50 mM.
-
Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized hCA II in cold ultrapure water to a concentration of 1 mg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Enzyme Solution (2 µg/mL): On the day of the assay, dilute the enzyme stock solution in cold Assay Buffer to a final concentration of 2 µg/mL. Keep on ice.
-
Substrate Stock Solution (10 mM pNPA): Dissolve p-Nitrophenyl Acetate in acetonitrile to a final concentration of 10 mM.
-
Inhibitor Stock Solution (10 mM): Dissolve 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in 100% DMSO.
-
Control Inhibitor Stock Solution (10 mM Acetazolamide): Dissolve Acetazolamide in 100% DMSO.
Assay Workflow Diagram
The following diagram illustrates the sequential steps of the enzyme inhibition assay.
Caption: Workflow for the hCA II inhibition assay.
Step-by-Step Assay Procedure
This protocol is designed for a 96-well plate format, allowing for high-throughput screening. It is crucial to control variables like temperature and pH for reproducible results.[12]
-
Prepare Inhibitor Dilution Series:
-
Perform a serial dilution of the 10 mM inhibitor stock solution (3-nonylsulfanyl-1H-1,2,4-triazol-5-amine and Acetazolamide) in 100% DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM down to 0.05 µM.
-
-
Plate Layout:
-
Add 10 µL of the diluted inhibitor or control solutions to the appropriate wells of a 96-well plate.
-
For positive control wells (100% enzyme activity), add 10 µL of 100% DMSO.
-
For negative control/blank wells (no enzyme activity), add 10 µL of 100% DMSO.
-
-
Enzyme Addition:
-
Add 80 µL of the 2 µg/mL working enzyme solution to all wells except the negative control wells.
-
To the negative control wells, add 80 µL of Assay Buffer.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare a working substrate solution by diluting the 10 mM pNPA stock to 1 mM in Assay Buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the 1 mM pNPA working solution to all wells. The final concentration of pNPA in the 100 µL reaction volume will be 100 µM.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Data Analysis and Interpretation
Calculating Reaction Rates
The initial velocity (V₀) of the reaction is determined from the linear phase of the kinetic read. Most plate reader software can automatically calculate the slope of the absorbance versus time plot (mOD/min).
-
Plot Absorbance (400 nm) vs. Time (minutes) for each well.
-
Determine the slope of the initial linear portion of this curve. This slope represents the initial reaction rate.
Determining Percent Inhibition and IC50
The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (Rateinhibitor - Rateblank) / (RateDMSO - Rateblank)] * 100
Where:
-
Rateinhibitor is the reaction rate in the presence of the inhibitor.
-
RateDMSO is the reaction rate of the positive control (DMSO only).
-
Rateblank is the reaction rate of the negative control (no enzyme).
To determine the IC50 value, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope). The IC50 is the concentration of the inhibitor that produces 50% inhibition.
Understanding the Mechanism of Inhibition (Advanced)
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies are required.[13] This involves measuring the reaction rates at various substrate and inhibitor concentrations. A Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]) can then be used to visualize the inhibition type.[14]
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifelinesblog.com [lifelinesblog.com]
- 5. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. flore.unifi.it [flore.unifi.it]
- 8. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Developing a cell-based assay for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine cytotoxicity
Application Notes & Protocols
Topic: Developing a Cell-Based Assay for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Framework for Assessing Novel Compound Cytotoxicity
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The compound 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine represents a novel chemical entity whose potential therapeutic value or toxicological profile is yet to be fully characterized. The foundational step in this characterization is a robust and reliable assessment of its cytotoxicity.
This document provides a comprehensive guide for developing and validating a multi-parametric cell-based assay strategy to determine the cytotoxic potential of this novel triazole derivative. Moving beyond a single-endpoint assay, we present a workflow that integrates an initial screen for metabolic disruption with orthogonal validation methods to elucidate the primary mechanism of cell death. This approach ensures scientific rigor, minimizes the risk of compound-specific artifacts, and provides a more complete picture of the compound's biological impact.
Core Principles of In Vitro Cytotoxicity Assessment
Cytotoxicity is not a singular event but a cascade of cellular processes culminating in cell death. A thorough assessment, therefore, requires probing different physiological hallmarks of cellular demise. The three primary pillars of cytotoxicity testing are:
-
Metabolic Activity: Healthy, proliferating cells maintain a high metabolic rate. Assays measuring mitochondrial reductase activity, such as the MTT or WST-1 assays, serve as a rapid and high-throughput indicator of cell viability.[4][5] A reduction in this activity is often the first sign of cellular distress.
-
Membrane Integrity: The plasma membrane of a viable cell is intact. A loss of this integrity, a hallmark of necrosis or late-stage apoptosis, results in the release of intracellular components into the culture medium. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released upon membrane rupture, making it an excellent biomarker for this type of cell death.[5][6][7]
-
Apoptotic Markers: Apoptosis, or programmed cell death, is a controlled process orchestrated by a family of proteases called caspases. The activation of "executioner" caspases, specifically Caspase-3 and Caspase-7, is considered a point of no return in the apoptotic pathway.[8] Measuring their activity provides a direct and sensitive means of quantifying apoptosis.[9][10]
Overall Assay Development Workflow
The development of a robust cytotoxicity assay is a systematic process. It begins with fundamental optimization steps, proceeds to primary screening, and is confirmed with secondary, mechanism-based assays. This workflow ensures that the final data is both reproducible and biologically meaningful.
Caption: High-level workflow for cytotoxicity assay development.
Part I: Foundational Assay Optimization
Rationale for Cell Line Selection
The choice of cell line is the most critical parameter in designing a relevant cytotoxicity study.[11][12] The decision should be driven by the ultimate research question. For general toxicity screening, a common, robust cell line may be used. For targeted drug discovery, the cell line should be relevant to the disease of interest (e.g., a specific cancer type).[13]
| Parameter | Considerations & Rationale | Authoritative Sources |
| Relevance | Does the cell line represent the target tissue or disease? For oncology, use a panel representing different cancer subtypes. For general toxicity, a normal fibroblast line (e.g., MRC-5) can be appropriate.[14][15] | ATCC, ECACC |
| Growth Characteristics | Doubling time affects the assay duration. Adherent vs. suspension culture impacts handling protocols. Choose a line with a consistent growth rate. | Cell line datasheets |
| Authentication | Use only authenticated cell lines from reputable cell banks (e.g., ATCC) to avoid cross-contamination issues, which can invalidate results.[12] | ICLAC Database |
| Sensitivity | Some cell lines are inherently more resistant or sensitive to chemical insults. If no specific target is known, a panel of cell lines may be required to identify sensitive models.[16] | Published Literature |
Protocol: Determination of Optimal Cell Seeding Density
Rationale: The number of cells seeded per well directly impacts assay performance. Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to nutrient depletion, contact inhibition, and non-linear assay responses.[17] The goal is to identify a seeding density that results in exponential growth throughout the duration of the experiment.
Methodology:
-
Prepare Cell Suspension: Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95% via Trypan Blue exclusion.[18]
-
Create Serial Dilutions: Prepare a two-fold serial dilution of cells in complete culture medium, starting from a high density (e.g., 40,000 cells/well) down to a low density (e.g., 1,250 cells/well) for a 96-well plate.
-
Plate Cells: Seed 100 µL of each cell dilution into at least 6 replicate wells of a clear, flat-bottom 96-well plate. Include "media only" wells as a blank control.
-
Incubate: Culture the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours) under standard conditions (37°C, 5% CO₂).
-
Assess Viability: At the end of the incubation period, perform a viability assay (e.g., MTT, see protocol below).
-
Analyze Data: Plot the absorbance values (or other viability readout) against the number of cells seeded. The optimal seeding density will be the highest cell number that falls within the linear portion of the curve.
Part II: Primary Cytotoxicity Screening via Metabolic Assay
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[19] The foundational principle is that mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[20] The amount of formazan produced, which is quantified by measuring absorbance after solubilization, is directly proportional to the number of metabolically active cells.[19]
Caption: Principle of the MTT cell viability assay.
Protocol: MTT Assay for Cytotoxicity Screening
This protocol is adapted from standard methodologies.[19][21]
Materials:
-
MTT reagent: 5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light.[21]
-
Solubilization buffer: 4 mM HCl, 0.1% NP-40 in isopropanol.[21]
-
96-well flat-bottom tissue culture plates.
-
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (stock solution in DMSO).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution (e.g., 2-fold or 3-fold) of the test compound in culture medium. A typical starting concentration for a novel compound might be 100 µM. It is critical to ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Cell Treatment: Carefully remove the media from the wells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" (media with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.[21] Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of MTT solubilization solvent to each well.[21]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[19] Measure the absorbance (OD) at 590 nm using a microplate reader.[19]
Part III: Orthogonal Assays for Mechanistic Validation
Rationale: Relying solely on a metabolic assay like MTT can be misleading. Some compounds can interfere with mitochondrial respiration without directly killing the cell, or conversely, induce death through non-metabolic pathways.[22] Therefore, confirming cytotoxicity with assays that measure distinct cellular events is crucial for data integrity.[23]
Protocol: LDH Release Assay (Membrane Integrity)
Principle: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[6] The released LDH catalyzes a reaction that results in a colorimetric or fluorescent product, proportional to the amount of cell lysis.[7]
Procedure:
-
Plate Setup: Seed and treat cells with the test compound as described in the MTT protocol (Steps 1-4). It is essential to set up three additional control wells for each condition:
-
Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Add Reaction Mixture: Prepare and add the LDH reaction mixture to each well according to the manufacturer's instructions (e.g., from kits provided by Promega, Abcam, or Cell Signaling Technology).[6][7][24]
-
Incubate & Read: Incubate the plate at room temperature for 30 minutes, protected from light.[17] Add the stop solution if required by the kit protocol and measure the absorbance at 490 nm.[17]
-
Calculation:
-
Percent Cytotoxicity = 100 x [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)]
-
Protocol: Caspase-Glo® 3/7 Assay (Apoptosis)
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[9] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) and a thermostable luciferase.[10] When the reagent is added to apoptotic cells, cell lysis occurs, caspases cleave the substrate, and the released aminoluciferin is used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[9][10]
Procedure:
-
Plate Setup: Seed and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. The volume and concentrations should be identical to the primary screen.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[9]
-
Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[10]
-
Incubate: Mix the contents by placing the plate on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours to allow the signal to stabilize.[10]
-
Read Luminescence: Measure the luminescence using a plate-reading luminometer.
Part IV: Data Analysis and Interpretation
Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[25][26] It is the most common metric for quantifying a compound's cytotoxic potency.
| Example Dose-Response Data | ||
| Compound Conc. (µM) | % Viability (MTT) | Log(Concentration) |
| 0 (Vehicle) | 100.0 | - |
| 0.1 | 98.5 | -1.0 |
| 0.3 | 91.2 | -0.52 |
| 1.0 | 75.4 | 0.0 |
| 3.0 | 51.8 | 0.48 |
| 10.0 | 22.1 | 1.0 |
| 30.0 | 5.6 | 1.48 |
| 100.0 | 1.2 | 2.0 |
Data Analysis Workflow:
-
Normalize Data: Convert the raw absorbance/luminescence readings to a percentage relative to the vehicle control. For viability assays (MTT), the vehicle control is 100%. For cytotoxicity assays (LDH, Caspase), the vehicle control is 0% and the maximum lysis/induction control is 100%.[25]
-
Log-Transform Concentration: Transform the compound concentration values to their logarithm (base 10).[27]
-
Non-linear Regression: Plot the normalized response (% Viability or % Cytotoxicity) against the log-transformed concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model.[27][28]
-
Determine IC50: The IC50 is the concentration (X-axis) that corresponds to the 50% response on the Y-axis of the fitted sigmoidal curve.[25] This analysis is best performed using software such as GraphPad Prism, Origin, or online IC50 calculators.[27][29]
Caption: Workflow for calculating the IC50 value from raw data.
Mechanistic Interpretation
-
If IC50 (MTT) ≈ IC50 (Caspase) < IC50 (LDH): This pattern suggests that the compound primarily induces apoptosis. The metabolic shutdown and caspase activation occur at similar concentrations, while membrane lysis (a later event) requires higher concentrations.
-
If IC50 (MTT) ≈ IC50 (LDH) << IC50 (Caspase): This indicates a necrotic or necroptotic mechanism of cell death, characterized by a rapid loss of membrane integrity and metabolic function with little to no caspase activation.
-
If all three IC50 values are similar: The compound may be a potent and rapid-acting toxin that triggers multiple cell death pathways simultaneously.
References
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: BenchSci URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Understanding IC50: A Comprehensive Guide to Calculation Source: Oreate AI Blog URL: [Link]
-
Title: MTT Cell Assay Protocol Source: Checkpoint Lab Protocols URL: [Link]
-
Title: IC50 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Cell Cytotoxicity Screening & Profiling Services Source: BPS Bioscience URL: [Link]
-
Title: Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: PMC - NCBI URL: [Link]
-
Title: Caspase-Glo® 3/7 Assay for Apoptosis Detection | Biocompare.com Kit/Reagent Review Source: Biocompare URL: [Link]
-
Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PMC - NCBI URL: [Link]
-
Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]
-
Title: What cell line should I choose for citotoxicity assays? Source: ResearchGate URL: [Link]
-
Title: Highlight report: Cell type selection for toxicity testing Source: PMC - NCBI URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]
-
Title: Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures Source: PMC - NCBI URL: [Link]
-
Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]
-
Title: Which cell line to choose for cytotoxicity evaluation of nanomaterials? Source: ResearchGate URL: [Link]
-
Title: Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs Source: PMC - NCBI URL: [Link]
-
Title: Design and Validate a GMP Cell Based Assay Source: Marin Biologic Laboratories URL: [Link]
-
Title: Development and validation of a cell-based assay... Source: Journal of Pharmaceutical and Biomedical Analysis - Ovid URL: [Link]
-
Title: 5 tips for choosing the right cell line for your experiment Source: Horizon Discovery URL: [Link]
-
Title: Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis Source: J-STAGE URL: [Link]
-
Title: Synthesis and mode of action studies of novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines to combat pathogenic fungi Source: PubMed URL: [Link]
-
Title: Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin Source: PMC - NCBI URL: [Link]
-
Title: Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K Source: PMC - NCBI URL: [Link]
-
Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism Source: Royal Society of Chemistry URL: [Link]
-
Title: 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine Source: PMC - NCBI URL: [Link]
-
Title: Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells Source: PubMed URL: [Link]
-
Title: Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents Source: PMC - NCBI URL: [Link]
Sources
- 1. Synthesis and mode of action studies of novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines to combat pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. marinbio.com [marinbio.com]
- 12. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. clyte.tech [clyte.tech]
- 26. IC50 - Wikipedia [en.wikipedia.org]
- 27. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 28. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 29. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Note and Protocol: A Scalable Synthetic Route for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Introduction
3-(Alkylsulfanyl)-1H-1,2,4-triazol-5-amine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The 1,2,4-triazole nucleus is a key pharmacophore found in a variety of clinically approved drugs, exhibiting a broad spectrum of biological activities. The introduction of an alkylthio substituent at the 3-position and an amino group at the 5-position can significantly modulate the physicochemical and pharmacological properties of the triazole core, making these compounds attractive targets for the development of novel therapeutic agents.
This application note provides a comprehensive and scalable two-step synthetic route for the production of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. The synthesis commences with the formation of the key intermediate, 5-amino-1H-1,2,4-triazole-3-thiol, from readily available starting materials. This is followed by a straightforward S-alkylation to introduce the nonyl chain. The protocols provided are designed to be robust and scalable for large-scale laboratory and pilot plant production.
Synthetic Strategy Overview
The overall synthetic pathway is a two-step process, starting from aminoguanidine bicarbonate. The first step involves the cyclization of aminoguanidine with a thiocyanate salt to form the pivotal intermediate, 5-amino-1H-1,2,4-triazole-3-thiol. The subsequent step is the S-alkylation of this intermediate with 1-bromononane under basic conditions to yield the final product, 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
Caption: Overall synthetic workflow for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
Part 1: Synthesis of 5-Amino-1H-1,2,4-triazole-3-thiol
This protocol details the large-scale synthesis of the key intermediate, 5-amino-1H-1,2,4-triazole-3-thiol, from aminoguanidine bicarbonate and ammonium thiocyanate. This method is adapted from established procedures for the synthesis of similar triazole thiols.[1]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Aminoguanidine Bicarbonate | 2582-30-1 | 136.11 | 1.0 |
| Ammonium Thiocyanate | 1762-95-4 | 76.12 | 1.5 |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As required |
| Water (deionized) | 7732-18-5 | 18.02 | Solvent |
| Ethanol | 64-17-5 | 46.07 | For washing |
Equipment
-
Large glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Heating mantle or oil bath.
-
Large Buchner funnel and filter flask.
-
Drying oven.
Protocol
Sources
Molecular docking studies of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine with target proteins
Application Note: Molecular Docking Protocols for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Executive Summary
This Application Note details the molecular docking protocol for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (NTA), a bioactive scaffold combining a polar triazole headgroup with a lipophilic C9 (nonyl) tail. While 1,2,4-triazoles are well-documented pharmacophores, the specific addition of a nonyl thioether chain introduces unique hydrophobic properties that modulate membrane permeability and enzyme active-site occupancy.
This guide focuses on two primary biological targets validated by structure-activity relationship (SAR) studies of homologous series:
-
Lanosterol 14α-demethylase (CYP51): The primary target for antifungal azoles.[1] The NTA molecule is hypothesized to act as a Type II competitive inhibitor, coordinating with the heme iron while the nonyl tail occupies the hydrophobic access channel.
-
DNA Gyrase (Subunit B): A validated antibacterial target where the triazole moiety interacts with the ATP-binding pocket.
Target Selection & Rationale
| Target Protein | PDB ID | Organism | Rationale for Selection |
| Lanosterol 14α-demethylase (CYP51) | 5V5Z | Candida albicans | Primary Target. The 1,2,4-triazole ring is a classic heme-coordinating motif. The C9 nonyl chain mimics the lanosterol side chain, potentially increasing affinity via hydrophobic interactions in the substrate access channel [1]. |
| DNA Gyrase (ATPase Domain) | 1KZN | E. coli | Secondary Target. Aminotriazoles have shown efficacy in inhibiting bacterial topoisomerases. The polar amine group can form critical H-bonds with Asp73 and Gly77 in the ATP-binding pocket [2]. |
Computational Workflow
The following workflow utilizes AutoDock Vina for docking and BIOVIA Discovery Studio / PyMOL for visualization. This protocol is optimized for ligands with high torsional flexibility (long alkyl chains).
Figure 1: Experimental Workflow (DOT Diagram)
Caption: Step-by-step computational workflow for docking NTA into target proteins.
Detailed Protocol
Phase 1: Ligand Preparation
The 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine molecule possesses a flexible nonyl chain (9 carbons), introducing significant rotatable bond penalties if not handled correctly.
-
Structure Generation:
-
SMILES: CCCCCCCCCSC1=NC(=N)NN1
-
Tautomer Selection: Generate both the 1H- and 4H- tautomers. For CYP51 docking, the 4H- tautomer is often more relevant as N1/N2 are available for H-bonding while N4 coordinates the iron, though the 1H- form is more stable in solution.
-
-
Energy Minimization:
-
Use Avogadro or OpenBabel .
-
Force Field: MMFF94.
-
Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient.
-
-
Torsional Setup:
-
Define the nonyl chain carbons as Active Torsions .
-
Critical Step: Ensure the S-C bond is rotatable.
-
Output Format: ligand.pdbqt.
-
Phase 2: Protein Preparation (CYP51 Focus)
-
Retrieval: Download PDB ID 5V5Z (C. albicans CYP51 complexed with Posaconazole).
-
Cleaning:
-
Remove all water molecules.
-
Remove the co-crystallized ligand (Posaconazole).
-
CRITICAL: Do NOT remove the Heme group (Protoporphyrin IX containing Fe). The Heme is part of the receptor.[1]
-
-
Protonation:
-
Add polar hydrogens (AutoDock Tools).
-
Assign Kollman united atom charges.
-
Merge non-polar hydrogens.
-
Output Format: protein.pdbqt.
-
Phase 3: Grid Box Definition
The binding site for CYP51 is deep and hydrophobic.
-
Center: Set the grid center coordinates (x, y, z) to the position of the Heme Iron (Fe) atom.
-
Dimensions:
Å. This size is sufficient to accommodate the triazole head near the Heme and the 12-15 Å long nonyl tail in the access channel.
Phase 4: Docking Parameters (AutoDock Vina)
-
Exhaustiveness: Set to 32 (Standard is 8). Reasoning: The high flexibility of the nonyl chain requires more extensive sampling to find the global minimum.
-
Num Modes: 10.
-
Energy Range: 4 kcal/mol.
Data Analysis & Interpretation
Quantitative Metrics
Summarize your findings in a table format. A binding affinity stronger (more negative) than -7.0 kcal/mol typically indicates a potential lead.
| Metric | Threshold for Success | Interpretation |
| Binding Affinity (ΔG) | < -8.0 kcal/mol | High affinity; likely competitive inhibitor. |
| Ligand Efficiency (LE) | > 0.3 kcal/mol/atom | Indicates the molecule is a potent binder relative to its size. |
| RMSD (Redocking) | < 2.0 Å | Validates the docking protocol (if redocking reference ligand). |
Mechanistic Validation (CYP51)
To validate the pose as biologically relevant, the following interactions must be present:
-
Heme Coordination: The triazole nitrogen (N4 or N2) must be within 2.0 – 2.5 Å of the Heme Iron (Fe).
-
Hydrophobic Tunneling: The nonyl tail should extend into the hydrophobic access channel, interacting with residues like Tyr118, Leu121, and Phe228 (numbering based on C. albicans).
Figure 2: Interaction Map (CYP51 Mechanism)
Caption: Schematic of the critical interactions between NTA and the CYP51 active site.
Troubleshooting & Optimization
-
Issue: Ligand docking outside the active site.
-
Solution: The nonyl chain makes the molecule "greasy." Ensure the Grid Box is strictly centered on the Heme and does not extend too far into the solvent.
-
-
Issue: Positive binding energy.
-
Solution: Check for steric clashes. The nonyl tail might be colliding with the channel walls. Increase "Exhaustiveness" to allow the algorithm to fold the tail correctly.
-
References
-
Warrilow, A. G., et al. (2019). "The evolution of azole resistance in Candida albicans sterol 14α-demethylase (CYP51)." Antimicrobial Agents and Chemotherapy.
-
Pintilie, L., et al. (2020). "New 1,2,4-triazole derivatives as potential antifungal and antibacterial agents: Synthesis and molecular docking." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
Sztanke, K., et al. (2008). "Synthesis and pharmacological activity of new 3-substituted-1,2,4-triazole derivatives." European Journal of Medicinal Chemistry.
Sources
In-vivo testing protocol for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in mouse models
Application Note: Preclinical In-Vivo Evaluation of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (NTA-5)
Executive Summary & Compound Rationale
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (NTA-5) represents a distinct class of S-alkylated triazoles. Structurally, it combines a polar, hydrogen-bonding 1,2,4-triazole core with a lipophilic nonyl (
Primary Indication Targets: Based on Structure-Activity Relationship (SAR) data of analogous S-alkyl triazoles, this protocol focuses on two high-probability therapeutic windows:
-
Antimicrobial Agent: Disruption of bacterial membranes or inhibition of cell wall synthesis enzymes (e.g., GlmS).
-
Anti-Inflammatory/Anticancer: Modulation of cytokine pathways (TNF-
, IL-6) via kinase inhibition.
Critical Challenge: The nonyl chain imparts significant lipophilicity (estimated LogP > 3.5), necessitating a specialized vehicle formulation to prevent precipitation and ensure bioavailability.
Pre-Formulation & Vehicle Strategy
Direct injection of NTA-5 in saline will result in precipitation and emboli formation. A co-solvent system is mandatory.
Recommended Vehicle (Standard Lipophilic Formulation):
-
10% DMSO (Primary solubilizer)
-
40% PEG-400 (Co-solvent/Stabilizer)
-
50% Sterile Saline (0.9% NaCl) (Diluent)
Preparation Protocol:
-
Weigh NTA-5 powder.
-
Dissolve completely in 100% DMSO (vortex for 2 mins).
-
Add PEG-400 slowly while vortexing.
-
Add warm (37°C) saline dropwise under continuous agitation.
-
QC Check: Solution must be clear. If turbid, add 5% Tween-80 and reduce saline content.
Phase I: Safety & Pharmacokinetics (PK)
Before efficacy testing, the Maximum Tolerated Dose (MTD) and tissue distribution must be established.
Acute Toxicity (Up-and-Down Procedure - OECD 425)
-
Subjects: C57BL/6 mice (n=6, mixed sex), 8-10 weeks old.
-
Route: Intraperitoneal (i.p.)
-
Dosing Regimen:
-
Start Dose: 10 mg/kg.
-
Escalation Factor: 3.2x (10
32 100 320 mg/kg).
-
-
Observation: Monitor for 14 days. Watch for neurotoxicity (tremors, gait abnormalities) common in triazoles.
Pharmacokinetic Profiling
-
Dose: 20 mg/kg (i.p. and p.o.)
-
Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Sample: Plasma (tail vein) and Brain (terminal harvest at 4h to check BBB penetration).
-
Analysis: LC-MS/MS (MRM mode).
PK Workflow Diagram:
Figure 1: Pharmacokinetic workflow ensuring rigorous tracking of NTA-5 plasma stability.
Phase II: Efficacy Models
Select ONE model based on in-vitro screening results.
Model A: Murine Sepsis Model (Antimicrobial Focus)
Rationale: The nonyl tail mimics fatty acids, potentially disrupting bacterial membranes.
-
Pathogen: Staphylococcus aureus (ATCC 29213) or MRSA.
-
Inoculum:
CFU/mouse (i.p.). -
Treatment: NTA-5 administered 1 hour post-infection.
-
Groups (n=10):
-
Vehicle Control.
-
NTA-5 Low Dose (10 mg/kg).
-
NTA-5 High Dose (50 mg/kg).
-
Positive Control (Vancomycin 20 mg/kg).
-
-
Readout: Survival rate (7 days) and Bacterial Load (Kidney/Liver CFU at 24h).
Model B: Carrageenan-Induced Paw Edema (Anti-Inflammatory Focus)
Rationale: Triazoles often inhibit COX/LOX enzymes or cytokine release.
-
Induction: Intraplantar injection of 1%
-carrageenan (50 µL) into the right hind paw. -
Treatment: NTA-5 administered 30 mins prior to induction.
-
Readout: Paw volume measurement (Plethysmometer) at 1, 3, and 6 hours.
Mechanistic Validation (Biomarkers)
To validate why the compound works, analyze tissue homogenates for pathway markers.
Putative Signaling Pathway:
Figure 2: Hypothesized Mechanism of Action. The lipophilic tail aids permeation, allowing the triazole core to inhibit intracellular targets.
Data Presentation Standards
Table 1: Recommended Dosing & Sampling Schedule
| Group | Dose (mg/kg) | Route | Frequency | Primary Endpoint | Secondary Endpoint |
| Vehicle | 0 | i.p. | q.d. x 5 | Survival / Edema Vol | Body Weight |
| Low Dose | 10 | i.p. | q.d. x 5 | Survival / Edema Vol | Clinical Score |
| High Dose | 50 | i.p. | q.d. x 5 | Survival / Edema Vol | Liver Enzymes (ALT/AST) |
| Reference | 20 (Vanco/Indo) | i.p. | q.d. x 5 | Survival / Edema Vol | Histopathology |
References
-
Pleuvry, B. J. (2005). Pharmacokinetics and pharmacodynamics in drug development. Anaesthesia & Intensive Care Medicine. Link
-
Kümmerle, A. E., et al. (2025). Synthesis and cholinesterase inhibition of N-substituted 1,2,4-triazol-3-amines. ResearchGate. Link
-
Al-Abdullah, E. S., et al. (2014). Synthesis and antimicrobial activity of 1,2,4-triazole-3-thiones. Molecules. Link
-
OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Link
-
Xu, Z., et al. (2017).[1][2] 1,2,4-Triazole hybrids as anti-tuberculosis agents. Journal of Heterocyclic Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Solubilizing 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in DMSO
Welcome to the comprehensive support center for troubleshooting solubility challenges with 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in Dimethyl Sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and actionable protocols to ensure the successful preparation of your compound stock solutions.
Understanding the Molecule: 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Before delving into troubleshooting, it is crucial to understand the physicochemical characteristics of the molecule . 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine is a multifaceted compound with distinct structural features that influence its solubility:
-
1,2,4-Triazole Core: This heterocyclic ring is polar and capable of hydrogen bonding, which generally confers some solubility in polar solvents. The triazole ring system has a significant dipole moment and can act as both a hydrogen bond donor and acceptor.[1][2][3]
-
Amine Group (-NH2): The presence of an amine group further enhances the molecule's polarity and its ability to form hydrogen bonds, which should aid its solubility in polar solvents like DMSO.
-
Nonylsulfanyl Chain (-S-(CH2)8CH3): This long, nine-carbon alkyl chain introduces a significant lipophilic (non-polar) character to the molecule. It is this feature that is the primary driver of poor solubility in polar solvents. The incorporation of long alkyl chains into molecular frameworks is a known strategy to modulate physicochemical properties like lipophilicity, which can, in turn, affect solubility.[4]
The interplay between the polar triazole-amine head and the non-polar nonylsulfanyl tail dictates the compound's overall solubility profile, making it a classic case of a molecule with dual characteristics that can be challenging to dissolve.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in DMSO.
Q1: Why is my 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine not dissolving in DMSO at room temperature, even with vortexing?
A1: While DMSO is a powerful polar aprotic solvent, the long nonylsulfanyl chain of your compound introduces significant hydrophobicity, which can make dissolution at room temperature difficult. Simple vortexing may not provide enough energy to overcome the crystal lattice energy of the solid compound and effectively solvate the long alkyl tail. For many complex organic molecules, especially those in a crystalline state, more energy is required to achieve dissolution.[5]
Q2: I've noticed that a previously clear DMSO stock solution of my compound has now formed a precipitate after being stored. What happened?
A2: This is a common issue, often referred to as "compound precipitation from DMSO screening stocks," and is typically caused by one or more of the following factors:[6]
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can significantly decrease the solubility of hydrophobic compounds in DMSO, leading to precipitation.[5][7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution increases the likelihood of water absorption each time the container is opened. This, combined with the potential for the compound to crystallize into a less soluble, more stable polymorphic form upon freezing, is a major contributor to precipitation.[6]
-
Supersaturation: Your initial solution may have been supersaturated. Over time, especially with environmental fluctuations, the compound can crystallize out of the solution to reach a more thermodynamically stable state.[5]
Q3: Can I heat the DMSO solution to dissolve my compound?
A3: Gentle heating can be an effective method to increase the solubility of your compound. However, it must be done with caution. DMSO is stable up to 100°C under neutral or alkaline conditions, but prolonged exposure to high temperatures, especially in the presence of acidic contaminants, can lead to its decomposition.[8][9] More importantly, the thermal stability of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine itself is a critical consideration. While many triazole derivatives are thermally stable, the presence of the thioether linkage could make it susceptible to degradation at elevated temperatures. It is recommended to start with gentle warming (e.g., 37-50°C) and to minimize the duration of heating.[10]
Q4: Is sonication a safe and effective method to dissolve my compound?
A4: Yes, sonication is a highly effective and generally safe method for dissolving challenging compounds in DMSO. It uses high-frequency sound waves to create microscopic bubbles in the solvent (a process called cavitation). The collapse of these bubbles generates localized high-energy, which can break down solid particles and facilitate dissolution without a significant increase in the bulk temperature of the solution, thus reducing the risk of thermal degradation.[6][10]
Troubleshooting Guides & Detailed Protocols
This section provides a systematic approach to resolving solubility issues with 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in DMSO.
Initial Dissolution Troubleshooting Workflow
If you are encountering problems with the initial dissolution of your compound, follow this workflow:
Caption: Initial dissolution troubleshooting workflow for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in DMSO.
Protocol 1: Optimized Sonication for a Single Vial or 96-Well Plate
Objective: To dissolve 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in DMSO using sonication, minimizing the risk of degradation.
Materials:
-
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
-
Anhydrous DMSO (stored in a desiccator)
-
Appropriate glass vial or 96-well plate
-
Bath sonicator
Procedure:
-
Preparation: Weigh the desired amount of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine into your vial or well. Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Initial Mixing: Vortex the sample for 1-2 minutes to ensure the compound is well-dispersed in the solvent.
-
Sonication: Place the vial or plate in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the level of the DMSO in your sample container.
-
Sonication Parameters: Sonicate at a frequency of 20-40 kHz.[7] If your sonicator has temperature control, set it to a moderate temperature (e.g., 37-50°C).[7] If not, monitor the temperature of the water bath to ensure it does not exceed 50°C.
-
Pulsed Sonication: Apply sonication in pulses (e.g., 1-3 minutes of sonication followed by a 1-minute rest) to prevent overheating.[7] Repeat this cycle for a total sonication time of 10-30 minutes.
-
Visual Inspection: After each pulse, visually inspect the solution for clarity. Continue sonication until all solid material is dissolved.
-
Final Check: Once the solution is clear, vortex it one last time to ensure homogeneity.
Causality Behind the Method: Sonication provides the necessary energy to break down the compound's crystal lattice and facilitate its interaction with the DMSO molecules. The use of a water bath ensures even energy distribution and helps to control the temperature, mitigating the risk of thermal degradation. Pulsed sonication is a further safeguard against overheating.
Protocol 2: Co-Solvent Strategy for Highly Resistant Compounds
Objective: To dissolve 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine using a co-solvent system for enhanced solubility.
Background: When a single solvent is insufficient, a co-solvent system can be employed. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the non-polar moieties of the solute.[11] For compounds with both polar and non-polar regions, a carefully chosen co-solvent can bridge the polarity gap. N-methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) are polar aprotic solvents that are often used in combination with DMSO.[2][3]
Materials:
-
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
-
Anhydrous DMSO
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Glass vial
-
Vortexer and/or sonicator
Procedure:
-
Solvent Selection: Based on safety and compatibility with your downstream application, choose either NMP or DMF as your co-solvent. NMP is often preferred due to its lower toxicity compared to DMF.[3]
-
Co-solvent Preparation: Prepare a co-solvent mixture. A common starting point is a 1:1 ratio of DMSO to your chosen co-solvent (e.g., 50% DMSO, 50% NMP).
-
Dissolution Attempt: Add the pre-mixed co-solvent to your weighed compound.
-
Energy Input: Vortex the mixture vigorously for 5-10 minutes. If the compound is not fully dissolved, proceed with the optimized sonication protocol described in Protocol 1.
-
Optimization (if necessary): If solubility is still an issue, you can explore different ratios of DMSO to the co-solvent. It may be beneficial to try a higher proportion of the co-solvent (e.g., 1:3 DMSO:NMP) or to try dissolving the compound in 100% NMP or DMF first, and then adding DMSO.
Self-Validation: The clarity of the final solution is the primary indicator of success. It is also advisable to perform a small-scale dilution of your stock solution into your final assay buffer to check for any immediate precipitation, which would indicate that the compound is not sufficiently soluble in the final aqueous environment.
Troubleshooting Precipitation in Stored Solutions
If you observe precipitation in a previously clear stock solution, the following workflow can help you diagnose and resolve the issue.
Sources
- 1. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ziath.com [ziath.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
Technical Support Center: Stabilizing 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in Aqueous Solutions
Welcome to the technical support center for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the degradation of this compound in aqueous solutions during experimental workflows.
Introduction
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine is a molecule of interest in pharmaceutical research, featuring a 1,2,4-triazole ring, a primary amine, and a nonyl thioether side chain. While the triazole ring itself is relatively stable, the thioether and amine functionalities introduce vulnerabilities to degradation in aqueous environments, potentially impacting experimental reproducibility and the overall integrity of your research. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in aqueous solutions?
A1: The degradation of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in aqueous solutions is primarily driven by three mechanisms: oxidation of the thioether group, photodegradation of the triazole ring, and potential hydrolysis of the thioether linkage under certain conditions. The presence of trace metal ions can catalyze oxidative processes, while exposure to light, particularly UV radiation, can induce photochemical decomposition.[1][2][3]
Q2: I'm observing a loss of my compound in solution over time, even when stored in the dark. What is the likely cause?
A2: If photodegradation is ruled out, the most probable cause is oxidation of the thioether moiety to its corresponding sulfoxide and subsequently to a sulfone. This can be initiated by dissolved oxygen in the aqueous medium. The rate of this oxidation can be significantly accelerated by the presence of trace metal ions.[4][5]
Q3: Can the pH of my aqueous solution affect the stability of the compound?
A3: Yes, pH can play a significant role. While the 1,2,4-triazole ring is generally stable across a range of pH values, extreme pH conditions can potentially influence the rate of hydrolysis of the thioether bond. More importantly, pH affects the ionization state of the amine group and the triazole ring, which can, in turn, influence the compound's susceptibility to other degradation pathways. For triazole-based compounds, a slightly acidic to neutral pH is often optimal for stability.
Q4: Are there any specific excipients I should avoid when formulating solutions with this compound?
A4: Caution should be exercised with excipients that may contain reactive impurities. For instance, some excipients can contain trace amounts of peroxides or metal ions, which can promote oxidation.[6][7] Additionally, excipients with reducing sugars could potentially interact with the primary amine via the Maillard reaction, especially under thermal stress, although this is less common in aqueous solutions at ambient temperatures.[8]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to identifying and resolving common degradation issues encountered during experiments.
Issue 1: Rapid Loss of Compound Potency or Concentration
-
Potential Cause A: Oxidation. The thioether group is susceptible to oxidation to form sulfoxide and sulfone analogs. This is often catalyzed by dissolved oxygen and trace metal ions.
-
Troubleshooting Steps:
-
Deoxygenate Solutions: Before dissolving the compound, sparge your aqueous buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Utilize Antioxidants: Incorporate a suitable antioxidant into your solution. For aqueous systems, water-soluble antioxidants are preferred.
-
Ascorbic Acid (Vitamin C): A common and effective antioxidant.
-
Thioglycerol or Thioglycollic Acid: Thiol-containing compounds that can act as sacrificial antioxidants.[9]
-
For formulations that can tolerate small amounts of organic co-solvents, lipid-soluble antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) could be considered if the compound is partitioned into a lipid phase.[5]
-
-
Incorporate Chelating Agents: To sequester trace metal ions that catalyze oxidation, add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or its salts.[4]
-
Issue 2: Inconsistent Results and Emergence of Unknown Peaks in HPLC Analysis Upon Exposure to Light
-
Potential Cause B: Photodegradation. The 1,2,4-triazole ring system can be susceptible to degradation upon exposure to UV or even ambient light, leading to ring cleavage or other photochemical reactions.
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experiments under amber or low-actinic light conditions. Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.
-
Employ Photostabilizers: If light exposure is unavoidable, consider the use of UV-absorbing excipients in your formulation. The choice of photostabilizer should be guided by the UV absorption spectrum of the compound.
-
Encapsulation: For formulation development, encapsulating the compound in delivery systems like liposomes or polymeric nanoparticles can offer significant photoprotection.[1][10]
-
Issue 3: Gradual Degradation Over Long-Term Storage in Aqueous Buffers
-
Potential Cause C: Hydrolysis. While generally less reactive than esters, thioethers can undergo hydrolysis, especially at extreme pH values and elevated temperatures.
-
Troubleshooting Steps:
-
Optimize pH and Buffer System: Conduct a pH-rate profile study to determine the pH of maximum stability. Typically, a pH range of 4-7 is a good starting point for many amine-containing pharmaceutical compounds. Utilize a buffer system with adequate capacity to maintain this pH.
-
Control Temperature: Store stock solutions and samples at reduced temperatures (e.g., 2-8 °C) to slow down the rate of all potential degradation reactions. For long-term storage, consider frozen storage (-20 °C or -80 °C), after confirming the compound's stability to freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate or citrate buffer, pH 6.0).
-
Deoxygenation: Sparge the buffer with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Addition of Stabilizers:
-
Add a chelating agent, such as disodium EDTA, to a final concentration of 0.01-0.1% (w/v).
-
Add a water-soluble antioxidant, such as L-ascorbic acid, to a final concentration of 0.01-0.1% (w/v).
-
-
Compound Dissolution: Weigh the required amount of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine and dissolve it in the stabilized, deoxygenated buffer.
-
Storage: Store the resulting solution in a tightly sealed amber vial at 2-8 °C. For longer-term storage, aliquot and freeze at -20 °C or below.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
A forced degradation study is crucial for understanding the stability of your compound and for developing stability-indicating analytical methods.[2][11][12]
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to 60 °C.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2 conditions).
Analyze samples at various time points using a suitable analytical method, such as HPLC-UV/MS, to identify and quantify the parent compound and any degradation products.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Key Stress Factors | Primary Degradation Products (Predicted) | Recommended Mitigation Strategies |
| Oxidation | Dissolved O₂, Trace Metal Ions (e.g., Fe³⁺, Cu²⁺) | 3-(Nonylsulfinyl)-1H-1,2,4-triazol-5-amine (Sulfoxide), 3-(Nonylsulfonyl)-1H-1,2,4-triazol-5-amine (Sulfone) | Deoxygenation of solvents, Addition of antioxidants (e.g., ascorbic acid), Addition of chelating agents (e.g., EDTA) |
| Photodegradation | UV and Visible Light | Triazole ring cleavage products, various photoproducts | Use of amber glassware, conducting experiments under low-light conditions, incorporation of photostabilizers |
| Hydrolysis | Extreme pH, Elevated Temperature | 5-Amino-1H-1,2,4-triazole-3-thiol, Nonan-1-ol | Maintain pH in the optimal stability range (typically 4-7), Store solutions at reduced temperatures (2-8 °C or frozen) |
Visualization
Diagram 1: Potential Degradation Pathways
Caption: Predicted degradation pathways for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: A stepwise guide to troubleshooting instability issues.
References
-
G. F. M. de Souza, C. S. C. Lopes, J. S. L. de Oliveira, and L. A. D. de Oliveira, "Photostabilization strategies of photosensitive drugs," International Journal of Pharmaceutics, vol. 542, no. 1–2, pp. 134–141, Apr. 2018. [Link]
-
A. S. Narang, D. Rao, and S. H. Wu, "Oxidation of Drugs during Drug Product Development: Problems and Solutions," Pharmaceuticals, vol. 15, no. 2, p. 162, Jan. 2022. [Link]
-
S. K. Singh and K. R. R. Kumar, "Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization," Pharmaceutics, vol. 14, no. 1, p. 12, Dec. 2021. [Link]
-
Colorcon, "The Role of Pharma Excipients in Enhancing Drug Stability and Absorption," 2023. [Link]
-
M. R. C. Montenegro, L. A. D. de Oliveira, and C. A. S. de Melo, "Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection," Pharmaceutics, vol. 13, no. 10, p. 1621, Oct. 2021. [Link]
-
S. K. Singh, "Forced Degradation Studies for Biopharmaceuticals," Pharmaceutical Technology, vol. 40, no. 5, pp. 32–37, May 2016. [Link]
-
Gattefossé, "Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems," 2021. [Link]
-
S. K. Singh, "Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction," AAPS PharmSciTech, vol. 18, no. 7, pp. 2489–2493, Sep. 2017. [Link]
-
American Pharmaceutical Review, "Stabilizer Excipients." [Link]
-
J. M. G. van der Lingen, J. N. M. Commandeur, and N. P. E. Vermeulen, "Characterization of thioether compounds formed from alkaline degradation products of enflurane," Anesthesiology, vol. 91, no. 4, pp. 1085–1092, Oct. 1999. [Link]
-
S. Singh, "Forced Degradation for Pharmaceuticals: A Review," International Journal for Scientific and Development Research, vol. 7, no. 5, pp. 104-115, May 2022. [Link]
-
A. S. Narang, D. Rao, and S. H. Wu, "From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs," Manufacturing Chemist, Jan. 2023. [Link]
-
Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability." [Link]
-
Amcor, "Additives for UV Stabilization." [Link]
-
S. Singh, "Improvement in photostability of pantoprazole sodium by microencapsulation," PDA Journal of Pharmaceutical Science and Technology, vol. 67, no. 1, pp. 23–31, Jan. 2013. [Link]
-
Pharma Master, "Pharma Stability: Troubleshooting & Pitfalls." [Link]
-
A. S. Narang, D. Rao, and S. H. Wu, "Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates," AAPS PharmSciTech, vol. 22, no. 1, p. 1, Jan. 2021. [Link]
- S.
-
K. C. Waterman et al., "Stabilization of Pharmaceuticals to Oxidative Degradation," Journal of Pharmaceutical Sciences, vol. 91, no. 1, pp. 1–32, Jan. 2002. [Link]
- S.
-
E. S. Smolyaninov et al., "Synthesis and antioxidant activity of sterically hindered bis-pyrocatechol thioethers," Russian Chemical Bulletin, vol. 64, no. 9, pp. 2166–2172, Sep. 2015. [Link]
-
Pharma Master, "Troubleshooting." [Link]
-
X. -L. Wang et al., "3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 1, p. o83, Jan. 2012. [Link]
-
S. C. Mishra, "Sulfur-containing compounds in protecting against oxidant-mediated lung diseases," Current Opinion in Pulmonary Medicine, vol. 7, no. 2, pp. 129–134, Mar. 2001. [Link]
-
Lhasa Limited, "How To Overcome The Critical Challenges Faced In Forced Degradation Studies," 2025. [Link]
-
A. Malloum et al., "Microsolvation of triazole in water: structural and energetic behaviors," Physical Chemistry Chemical Physics, vol. 23, no. 31, pp. 16675–16686, Aug. 2021. [Link]
-
S. K. Singh, "Modifying the proton transfer of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole by water, confinement and confined water," Physical Chemistry Chemical Physics, vol. 24, no. 18, pp. 11048–11057, May 2022. [Link]
-
A. S. Narang, D. Rao, and S. H. Wu, "Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms," AAPS PharmSciTech, vol. 18, no. 7, pp. 2475–2488, Sep. 2017. [Link]
-
A. S. Narang, D. Rao, and S. H. Wu, "Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes," Water Research, vol. 42, no. 14, pp. 3849–3857, Aug. 2008. [Link]
-
SGS, "HOW TO APPROACH A FORCED DEGRADATION STUDY." [Link]
-
S. Singh, "Dynamic pH responsivity of triazole-based self-immolative linkers," Chemical Science, vol. 11, no. 14, pp. 3713–38, Mar. 2020. [Link]
-
E. S. Edward, "SO2 Mitigation via Catalytic Oxidation using Carbonaceous Materials and Metal Oxides for Environmental Sustainability," Bulletin of Chemical Reaction Engineering & Catalysis, vol. 15, no. 1, pp. 1-22, 2020. [Link]
-
A. S. Narang, D. Rao, and S. H. Wu, "Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical produ," Journal of the Brazilian Chemical Society, vol. 32, no. 1, pp. 1-12, Jan. 2021. [Link]
-
A. S. Narang, D. Rao, and S. H. Wu, "Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases," MedChemComm, vol. 12, no. 1, pp. 1-20, Jan. 2021. [Link]
-
A. S. Narang, D. Rao, and S. H. Wu, "Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond," Molecules, vol. 27, no. 16, p. 5248, Aug. 2022. [Link]
-
X. -L. Wang et al., "3-Benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazole-4-amine," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 1, p. o84, Jan. 2012. [Link]
-
A. S. Narang, D. Rao, and S. H. Wu, "Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin," Journal of Medicinal Chemistry, vol. 64, no. 1, pp. 1-20, Jan. 2021. [Link]
-
M. M. De Villiers, "Buffers and pH Adjusting Agents," in A Practical Guide to Contemporary Pharmacy Practice, 3rd ed., Lippincott Williams & Wilkins, 2009, pp. 224-230. [Link]
-
D. W. Margerum et al., "Transition metal-catalyzed oxidation of sulfur(IV) oxides. Atmospheric-relevant processes and mechanisms," Chemical Reviews, vol. 94, no. 4, pp. 827–856, Jun. 1994. [Link]
-
C. Real et al., "Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole," Journal of Thermal Analysis and Calorimetry, vol. 72, no. 2, pp. 569–576, 2003. [Link]
-
V. M. Chernyshev, A. V. Chernysheva, and V. A. Taranushich, "Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane," Russian Journal of Applied Chemistry, vol. 82, no. 2, pp. 276–281, 2009. [Link]
- T.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation [academia.edu]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ajrconline.org [ajrconline.org]
Side-product formation in the synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to help you troubleshoot common side-product formation and other synthetic challenges.
I. Overview of the Synthesis
The synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine is typically achieved via the S-alkylation of 5-amino-1H-1,2,4-triazole-3-thiol with a nonyl halide (e.g., 1-bromononane or 1-chlorononane) under basic conditions. The starting material, a heterocyclic compound containing both amino and thiol functional groups, can exist in tautomeric forms, which presents a key challenge in this synthesis. The presence of multiple nucleophilic centers (the sulfur atom and the nitrogen atoms of the triazole ring) can lead to the formation of undesired side-products.
II. Troubleshooting Guide: Side-Product Formation
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of side-products.
Issue 1: Low Yield of the Desired Product with Significant Amounts of Unreacted Starting Material
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of the starting material (5-amino-1H-1,2,4-triazole-3-thiol) remaining.
-
The isolated product yield is well below the expected range.
-
NMR spectroscopy of the crude product shows characteristic peaks of the starting material.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Deprotonation of the Thiol Group | The reaction proceeds via the thiolate anion, which is a much stronger nucleophile than the neutral thiol. Insufficient base will result in a low concentration of the thiolate, leading to a slow or incomplete reaction. | Ensure at least one molar equivalent of a suitable base (e.g., NaOH, KOH, or NaH) is used. For less reactive alkyl halides, a slight excess of the base may be beneficial. |
| Low Reaction Temperature | While higher temperatures can promote side-reactions, a temperature that is too low may not provide sufficient energy to overcome the activation energy of the reaction, especially with a long-chain alkyl halide like 1-bromononane. | If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-60 °C. Monitor the reaction progress closely by TLC to avoid the formation of degradation products. |
| Poor Solubility of Reactants | The starting triazole may have limited solubility in common organic solvents, which can hinder the reaction rate. | Use a solvent system that can dissolve both the triazole salt and the alkyl halide. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often a good choice. In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.[1] |
| Inactive Alkylating Agent | The nonyl halide may have degraded over time, especially if not stored properly. | Use a fresh or purified batch of the nonyl halide. Consider using 1-bromononane or 1-iodononane, which are more reactive than 1-chlorononane. |
Issue 2: Presence of an Isomeric Side-Product
Symptoms:
-
Mass spectrometry (MS) of the product mixture shows a peak with the same mass-to-charge ratio (m/z) as the desired product.
-
¹H NMR spectroscopy reveals multiple sets of peaks, suggesting the presence of isomers. For instance, you might observe different chemical shifts for the protons on the triazole ring or the methylene group adjacent to the heteroatom.
-
The product has a broad melting point range.
Possible Cause and Solutions:
The most likely isomeric side-products are the N-alkylated derivatives of the triazole. The triazole ring has multiple nitrogen atoms that can also act as nucleophiles, leading to the formation of N-nonyl isomers.[2][3][4]
Workflow for Identifying and Mitigating N-Alkylation:
Caption: Troubleshooting workflow for N-alkylation.
Detailed Mitigation Strategies:
-
Control of Basicity: The regioselectivity of alkylation (S- vs. N-alkylation) is highly dependent on the reaction conditions, particularly the pH.
-
In a basic medium, the thiol group is deprotonated to form the more nucleophilic thiolate anion, which favors S-alkylation.[5][6]
-
Under neutral or slightly acidic conditions, the sulfur atom is less nucleophilic, and alkylation may occur preferentially on the ring nitrogen atoms.
-
Recommendation: Ensure the reaction is performed under sufficiently basic conditions. The use of a strong base like sodium hydroxide or potassium hydroxide is generally recommended.
-
-
Solvent Effects: The choice of solvent can influence the nucleophilicity of the competing nucleophiles.
-
Polar protic solvents (e.g., ethanol, water) can solvate the thiolate anion, reducing its nucleophilicity and potentially increasing the extent of N-alkylation.
-
Polar aprotic solvents (e.g., DMF, acetone) do not solvate anions as strongly, thus preserving the high nucleophilicity of the thiolate and favoring S-alkylation.
-
Recommendation: Use a polar aprotic solvent to maximize the rate of S-alkylation.
-
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product. While specific stability data for these isomers may not be readily available, running the reaction at the lowest temperature that allows for a reasonable reaction rate can sometimes improve selectivity.
Issue 3: Detection of a Higher Molecular Weight By-product
Symptoms:
-
MS analysis shows a peak corresponding to the mass of the desired product plus the mass of a nonyl group minus a proton.
-
¹H NMR may show a loss of the N-H protons of the triazole ring and the appearance of a second nonyl chain.
Possible Cause and Solutions:
This side-product is likely the result of bis-alkylation, where both the sulfur atom and one of the ring nitrogens have been alkylated.
Reaction Pathway for Bis-Alkylation:
Caption: Formation of the bis-alkylated side-product.
Mitigation Strategies:
-
Stoichiometry Control: The most effective way to prevent bis-alkylation is to control the stoichiometry of the reactants.
-
Recommendation: Use a slight excess of the triazole starting material relative to the nonyl halide (e.g., 1.1 equivalents of triazole to 1.0 equivalent of nonyl halide). This ensures that the alkylating agent is the limiting reagent and is consumed before significant N-alkylation of the desired product can occur.
-
-
Slow Addition of the Alkylating Agent: Adding the nonyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent at any given time, which can disfavor the second alkylation step.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
The primary role of the base is to deprotonate the thiol group of 5-amino-1H-1,2,4-triazole-3-thiol to form the corresponding thiolate anion. This anion is a much stronger nucleophile than the neutral thiol, and its formation is crucial for an efficient S-alkylation reaction.[7]
Q2: Can I use a different alkylating agent, for example, nonyl tosylate?
Yes, other nonyl derivatives with good leaving groups, such as tosylates or mesylates, can be used. These are often more reactive than alkyl halides and may allow for milder reaction conditions. However, their higher reactivity could also potentially lead to a decrease in selectivity, so careful optimization of the reaction conditions would be necessary.
Q3: How can I purify the final product to remove the side-products?
-
Recrystallization: If the desired product is a solid, recrystallization is often an effective purification method. The difference in polarity between the S-alkylated product, the N-alkylated isomer, and the bis-alkylated product may allow for their separation using a suitable solvent system.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the components based on their polarity. The non-polar bis-alkylated product will typically elute first, followed by the desired S-alkylated product, and then the more polar N-alkylated isomer and unreacted starting material.
Q4: What are the key safety precautions for this synthesis?
-
Handling of Bases: Strong bases like NaOH, KOH, and NaH are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Safety: Organic solvents like DMF and DMSO have their own specific hazards. Always consult the Safety Data Sheet (SDS) for the solvents and reagents being used and work in a well-ventilated fume hood.
-
Alkylating Agents: Alkyl halides are reactive and should be handled with care.
IV. Experimental Protocol Example
This is a general procedure and may require optimization for your specific setup.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 5-amino-1H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Base Addition: Add a solution of sodium hydroxide (1.05 eq) in water or the corresponding amount of another base. Stir the mixture for 15-30 minutes at room temperature to ensure complete formation of the thiolate.
-
Alkylation: Add 1-bromononane (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue, and the product may precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
V. References
-
Sauleau, A., & Sauleau, J. (n.d.). Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles. Scilit. [Link]
-
Sauleau, A., & Sauleau, J. (n.d.). Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles. Journal of Heterocyclic Chemistry. [Link]
-
Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]
-
Google Patents. (n.d.). Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
-
(2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71. [Link]
-
(2005). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. ResearchGate. [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Arkivoc, 2006(9), 59-112. [Link]
-
(2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
-
Li, Y., & Wang, Y. (2012). 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2162. [Link]
-
(n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
-
Gümüş, M., & Keleş, E. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(21), 7233. [Link]
-
PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. [Link]
-
(2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]
-
(2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]
-
Boraei, A. T. A., & El-Subbagh, H. I. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
(2010). Synthesis of Novel 1,3-Substituted 1H-[2][3][8]-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
(2020). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. ResearchGate. [Link]
-
(2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(61), 35133-35143. [Link]
-
Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(59), 7758-7761. [Link]
-
(2023). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. [Link]
-
(2025). PEG 400-Catalyzed C3 & O-Alkylation Reactions of 4-Hydroxycoumarin-A Study. Growing Science. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. scilit.com [scilit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Executive Summary
This guide addresses the technical challenges in scaling the synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (CAS: Variable depending on tautomer, generally substituted 1,2,4-triazole). This compound combines a polar triazole head group with a lipophilic nonyl tail, making it a critical intermediate for pharmaceutical scaffolds and industrial corrosion inhibitors.
The Core Challenge: While the S-alkylation of 3-amino-5-mercapto-1,2,4-triazole (AMT) is chemically straightforward, scale-up introduces issues regarding regioselectivity (N- vs. S-alkylation), product isolation (waxy solids due to the C9 chain), and sulfur odor control .
Standard Operating Procedure (SOP)
Based on verified S-alkylation protocols for 3-substituted-1,2,4-triazoles.
The Reaction Pathway
The synthesis relies on the nucleophilic substitution of nonyl bromide by the thiolate anion of AMT.
-
Reactants: 3-amino-5-mercapto-1,2,4-triazole (AMT), Nonyl Bromide (
), Potassium Hydroxide (KOH). -
Solvent System: Ethanol (EtOH) or EtOH/Water (9:1).
-
Mechanism:
Attack.
Validated Workflow (DOT Diagram)
Figure 1: Validated workflow for the S-alkylation of AMT. The critical control point is the "Thiolate Formation" to ensure regioselectivity.
Troubleshooting Guide
Issue 1: Product is an Oily/Waxy Gum Instead of a Solid
Context: The nonyl (
| Potential Cause | Diagnostic | Corrective Action |
| Residual Solvent | NMR shows EtOH peaks; product smells of alcohol. | Vacuum Dry: Dry at 40°C under high vacuum (<10 mbar) for 12h. Avoid high heat which melts the wax. |
| Impurity (Nonyl Bromide) | TLC shows a non-polar spot ( | Hexane Wash: Triturate the oil with cold hexane. The triazole product is insoluble in hexane, while nonyl bromide dissolves. |
| Supercooling | Product remains oil at room temp. | Seeding: Scratch the flask wall or add a seed crystal of a pure batch. Cool to 0-4°C overnight. |
Issue 2: Low Yield (<60%) or Incomplete Conversion
Context:
-
Check Base Stoichiometry: Ensure 1.1 equivalents of KOH/NaOH. Excess base is not harmful but insufficient base leaves unreactive thiol (thione form).
-
Phase Transfer Catalysis (PTC): If using a biphasic solvent (e.g., Water/Toluene), add 1-2 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the thiolate anion into the organic phase to react with the nonyl bromide.
-
Reaction Time: Long chains require longer reflux times (up to 8-12 hours) compared to methyl iodide (1-2 hours).
Issue 3: Sulfur Odor (Safety & Environmental)
Context: Unreacted thiols and sulfides are potent odorants.
-
Protocol: quench all glassware and waste streams with 10% Sodium Hypochlorite (Bleach) . This oxidizes the sulfur species to odorless sulfonates/sulfates before disposal.
Technical FAQ
Q1: Why do we prioritize S-alkylation over N-alkylation?
A: According to Pearson's HSAB (Hard and Soft Acids and Bases) Theory , the sulfur atom in the thiolate anion is a "softer" nucleophile than the ring nitrogens. The alkyl halide (nonyl bromide) has a soft electrophilic center at the carbon. Therefore, Soft-Soft interaction favors S-alkylation .
-
Note: N-alkylation becomes competitive if the medium is neutral or acidic, or if "hard" alkylating agents (like sulfonates) are used. Always maintain basic conditions (pH > 10) during the reaction [1, 3].
Q2: Can I use DMF instead of Ethanol?
A: Yes.
-
Pros: DMF accelerates
reactions significantly (polar aprotic solvent). -
Cons: DMF is harder to remove (high boiling point) and can lead to oiling out during water quench.
-
Recommendation: Use DMF only if the Ethanol reflux fails to drive the reaction to completion after 12 hours.
Q3: How do I confirm the structure (Regiochemistry)?
A: Use
-
S-Alkyl: The
carbon typically appears around 30-35 ppm . -
N-Alkyl: If N-alkylation occurred, the
signal would be significantly deshielded, appearing around 45-55 ppm [1].
Logic for Regioselectivity & Troubleshooting
Figure 2: Decision matrix for impurity profiling.
References
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.
-
Safonov, A., et al. (2020).[1] Microwave Synthesis of New 3-(Alkylthio)-5-(Thiophen-2-ylmethyl)-1,2,4-Triazol-4-amines. Journal of Faculty of Pharmacy of Ankara University.
-
Al-Soud, Y. A., et al. (2025). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole. ResearchGate.
-
ChemicalBook. (2024). 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine Product Properties.
Sources
Technical Support Center: Purification of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
The following technical guide serves as a specialized support center for researchers working with 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine .
This molecule presents a unique chemical paradox: it possesses a highly polar, amphoteric "head" (the aminotriazole ring) and a lipophilic, flexible "tail" (the nonyl chain).[1] This duality often leads to specific purification failures—most notably "oiling out" and persistent regioisomeric impurities.[1]
Case ID: S-Alkyl-Triazole-C9 Status: Active Support Tier: Level 3 (Senior Scientist)[1][2]
Module 1: The "Sticky Oil" Syndrome
Symptom: “My crude product refuses to crystallize. It remains a viscous yellow gum or oil, even after high-vacuum drying.”[1][2]
Root Cause Analysis
The nonyl (
Troubleshooting Protocol: Trituration
Do not attempt immediate recrystallization on a gum; you will likely lose material to an emulsion.[1][2] You must first remove the "plasticizers."
-
Solvent Selection: Use n-Hexane or Pentane .[1][2][3] The nonyl tail is soluble in these, but the polar triazole head is not.[1] However, at cold temperatures, the entire molecule is generally insoluble in hexanes, while the impurities (nonyl bromide/iodide) remain soluble.[1]
-
The Procedure:
-
Dissolve the gum in a minimum amount of Diethyl Ether or DCM (just enough to make it flow).
-
Add 10 volumes of cold n-Hexane while stirring rapidly.
-
If it oils out again, scratch the flask walls with a glass rod to induce nucleation.[1]
-
Sonicate the mixture for 10-15 minutes. This mechanical energy often forces the oil to solidify into a powder.
-
Filter the resulting solid.[1][4][5] This "crude solid" is now ready for true recrystallization.[1]
-
Module 2: Impurity Profile & Removal
Symptom: “HPLC shows a persistent impurity at RRT 0.9 or 1.1, and the product color is off-white/tan.”
Impurity Identification Table
| Impurity Type | Origin | Chemical Behavior | Removal Strategy |
| Unreacted Thiol (AMT) | Starting Material | Highly Polar, Acidic ( | Base Wash: Soluble in dilute NaOH/KOH.[1] |
| N-Alkylated Isomer | Regioselectivity Failure | Less Polar than S-isomer | Recrystallization: Rejection via solvent selectivity.[1][2] |
| Disulfide Dimer | Oxidation of Thiol | Very Non-Polar | Non-Polar Wash: Soluble in Hexanes/Toluene.[1] |
| Inorganic Salts | NaBr / NaI byproduct | Water Soluble | Water Wash: Highly soluble in water.[1] |
The "S vs. N" Regioselectivity Issue
In basic conditions, the sulfur atom is the softer nucleophile and is generally favored (S-alkylation). However, if the base concentration is too high or the temperature uncontrolled, N-alkylation (on the ring nitrogens) occurs.[1]
-
S-isomer (Target): Thermodynamically favored in neutral/mildly basic conditions.[1][2]
-
N-isomer (Byproduct): Kinetic product, often favored by high heat or "hard" bases (like NaH).[1]
Module 3: Validated Purification Workflows
Workflow A: The "Precipitation" Method (Primary)
Best for: Removing unreacted starting material and inorganic salts.
-
Reaction Quench: Pour the reaction mixture (typically in Ethanol/NaOH) into ice-cold water (ratio 1:5).
-
pH Adjustment: Adjust pH to ~8-9 using dilute HCl.
-
Critical: Do not go too acidic (pH < 4) or you will protonate the amine/triazole ring, making the product water-soluble and causing yield loss.
-
-
Filtration: Collect the precipitate. Wash copiously with water to remove NaBr/NaI salts.[1]
Workflow B: Recrystallization (Polishing)
Best for: Removing N-alkylated isomers and trace oxidation products.[2]
Recommended Solvent System: Ethanol/Water (70:[2]30) or Toluene.
-
Option 1: Ethanol/Water (Standard) [1]
-
Dissolve crude solid in boiling Ethanol (absolute).
-
Add hot water dropwise until persistent turbidity is observed.
-
Add a few drops of Ethanol to clear the solution.[1]
-
Allow to cool slowly to room temperature, then to 4°C.
-
Note: If it oils out, re-heat and add slightly more Ethanol.[1]
-
-
Option 2: Toluene (For stubborn oils)
-
Dissolve in minimum boiling Toluene.
-
Cool to room temperature.
-
Add Heptane dropwise if no crystals form.[1]
-
Why: Toluene solubilizes the nonyl tail well at high temps but the polar head forces crystallization upon cooling.
-
Visualizing the Logic
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Figure 1: Purification Decision Matrix.[1][2] Blue nodes indicate active processing steps; Green indicates success states; Red indicates common failure modes requiring intervention.[2]
Module 4: Frequently Asked Questions (FAQ)
Q1: How do I confirm I have the S-alkylated product and not the N-alkylated isomer? A: NMR is definitive.
-
S-Alkyl: The
-methylene protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) typically appear around 2.9 - 3.1 ppm as a triplet. -
N-Alkyl: If alkylation occurred on the ring nitrogen, the
protons are more deshielded, typically appearing downfield aroundngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> 4.0 - 4.2 ppm .[1] -
Reference: See Al-Soud et al. for comparative NMR shifts of S- vs N-alkylated triazoles [1].[2]
Q2: Can I use DMF as a solvent for the reaction? A: You can, but it is not recommended for this specific lipophilic chain.[1] DMF is hard to remove and encourages the "oiling out" issue described in Module 1. Ethanol is preferred because it is easily removed and supports the water-precipitation workup [2].[1][2]
Q3: My yield is low (<40%). Where did I lose it? A: Check your aqueous wash.
-
pH too low: If you acidified to pH < 4, your product is protonated (ammonium salt) and is currently dissolved in your waste water.[1] Neutralize the waste water to recover it.
-
Over-washing: The nonyl chain is greasy, but the amine head is polar.[1] If you wash the solid with hot water or too much ethanol during filtration, you might redissolve the product.
References
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. (2003).[1] Synthesis and properties of new substituted 1,2,4-triazoles: Potential antitumor agents.[1] Bioorganic & Medicinal Chemistry, 11(8), 1701-1708.[1]
-
Potts, K. T. (1961).[1] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[1]
-
Sigma-Aldrich. (n.d.).[1][2] 3-Amino-1,2,4-triazole-5-thiol Product Specification.
-
El-Sherif, A. A., et al. (2010).[1] Synthesis of 3-alkylthio-1,2,4-triazole derivatives. Molecules, 15(3), 1350-1368.[1]
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
Overcoming poor cell permeability of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Introduction: The Permeability Challenge
This guide provides in-depth technical support for researchers working with 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. This molecule possesses a unique amphipathic structure: a polar 1,2,4-triazol-5-amine head group and a long, lipophilic nonylsulfanyl (C9) tail. This combination can lead to complex physicochemical behaviors, frequently resulting in poor cell permeability that manifests as low efficacy in cell-based assays despite promising results in biochemical or target-based screens.
The core challenge often lies in balancing aqueous solubility with the lipophilicity required to cross the lipid bilayer of the cell membrane.[1][2] An excessively high lipophilicity, driven by the nonyl chain, can cause the compound to become trapped within the membrane, while the polar triazole-amine moiety can hinder its initial entry into the hydrophobic membrane core.[3][4] This guide offers a structured approach to diagnosing, troubleshooting, and overcoming these permeability barriers through experimental assessment, strategic molecular modification, and advanced formulation techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, shows high potency in my enzymatic assay but very low activity in my cell-based model. Is this a permeability issue?
A1: A significant drop in potency between a biochemical and a cell-based assay is a classic indicator of poor cell permeability.[5] The compound is likely unable to reach its intracellular target at a sufficient concentration. Key factors influencing permeability include the molecule's size, charge, polarity, and lipophilicity.[6][7][8] Your compound has conflicting features: a polar head that can form hydrogen bonds (hindering membrane entry) and a very lipophilic tail that might cause it to get "stuck" in the lipid bilayer.[3][9]
To confirm a permeability issue, you should proceed with a direct assessment using a standard in vitro model, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell monolayer assay.[10][11]
Q2: How do I begin to assess the physicochemical properties of my compound?
A2: A great starting point is to evaluate your compound against established "drug-likeness" guidelines like Lipinski's Rule of Five.[12][13] This rule suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria[14][15][16]:
-
Molecular Weight (MW) < 500 g/mol
-
LogP (a measure of lipophilicity) < 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
For 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, the nonyl tail will significantly increase the LogP value, which is a likely source of permeability issues. While these rules are a guideline and not absolute, they provide a valuable framework for initial assessment.[13][16]
Caption: Initial assessment using Lipinski's Rule of Five.
Q3: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?
A3: Both are standard assays, but they measure different aspects of permeability.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[10][17] It is fast, cost-effective, and excellent for initial screening to understand a compound's fundamental ability to cross a lipid barrier without biological interference.[18] It isolates the effect of physicochemical properties on passive transport.[10]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[19][20][21] It is more complex and time-consuming but provides more biologically relevant data. Crucially, Caco-2 cells express efflux transporters (like P-glycoprotein), which can actively pump your compound out of the cell.[11][22] This assay can therefore measure both passive diffusion and active transport phenomena.[21]
Recommended Workflow: Start with the PAMPA assay.[23] If permeability is low, the problem is likely physicochemical. If permeability is high in PAMPA but low in your cell-based assay, it strongly suggests your compound is a substrate for an efflux pump, which you can then confirm with a bidirectional Caco-2 assay.[18]
Q4: My PAMPA results confirm low passive permeability. What medicinal chemistry strategies can I use to improve it?
A4: If passive diffusion is the issue, you need to modify the molecule's structure to achieve a better balance of lipophilicity and polarity.[24]
-
Optimize the Alkyl Chain: The C9 chain contributes to high lipophilicity. Systematically synthesize analogs with shorter (e.g., C4-C8) or branched alkyl chains. This can reduce the LogP to a more optimal range (often 1-3 for good permeability) without completely losing the necessary interactions for potency.[2]
-
Employ a Prodrug Strategy: This is a highly effective approach where a polar or charged functional group is temporarily masked with a cleavable moiety.[25][26][27] For your compound, the exocyclic amine group (-NH2) is a key hydrogen bond donor. Masking it, for example as a cleavable carbamate or amide, would reduce its polarity, facilitating membrane crossing.[28][29] Once inside the cell, cellular enzymes (like esterases) would cleave the masking group to release the active parent drug.[26][30]
-
Bioisosteric Replacement: Consider replacing parts of the triazole ring or the sulfur linkage with other groups that have similar steric and electronic properties but different permeability characteristics. This is a more advanced strategy that requires significant synthetic effort.
Caption: Strategies to address low passive permeability.
Q5: I don't want to modify the compound's structure. Are there any formulation strategies I can use for my in vitro experiments?
A5: Yes, formulation can significantly improve a compound's apparent solubility and permeability without chemical modification. For in vitro use, the most common and effective approach is complexation with cyclodextrins.[31][32]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[33][34] The lipophilic nonyl tail of your compound can insert into this cavity, forming an inclusion complex.[35] This complex effectively shields the greasy part of your molecule, increasing its aqueous solubility and facilitating its transport to the cell surface.[33][36] Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HPβCD) are commonly used due to their high water solubility and low toxicity.[32]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method to assess the passive permeability of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compound and control compounds (high and low permeability)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Solutions: Dissolve the test compound and controls in DMSO to create 10 mM stock solutions.[37] Prepare a donor solution by diluting the stock solution into PBS at pH 7.4 to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).[23]
-
Coat Membrane: Carefully add 5 µL of the phospholipid/dodecane solution to each well of the donor plate, ensuring the filter membrane is fully coated.[23] Allow the solvent to evaporate.
-
Assemble Plate: Add 300 µL of fresh PBS (pH 7.4) to each well of the acceptor plate.[23]
-
Start Assay: Add 150-200 µL of the donor solution (containing the test compound) to each well of the coated donor plate.[18][23] Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[18][37]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[17][18]
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[37]
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Interpretation for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine |
| < 1 | Low | Passive diffusion is poor. Focus on structural modification or formulation. |
| 1 - 10 | Medium | Permeability may be sufficient, but could be a borderline case. |
| > 10 | High | Passive permeability is good. If cell-based activity is still low, suspect active efflux.[38] |
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol determines if the compound is a substrate for active efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell™ plate system (e.g., 24-well)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4
-
Test compound, controls (e.g., atenolol for low permeability, propranolol for high), and an efflux inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[21]
-
Verify Monolayer Integrity: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²), as this indicates a tight, intact barrier.[11][39]
-
Prepare Dosing Solutions: Prepare dosing solutions of the test compound (e.g., at 10 µM) in transport buffer.[11]
-
Apical to Basolateral (A→B) Transport:
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top, insert) chamber.[39]
-
-
Basolateral to Apical (B→A) Transport:
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.[39]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]
-
Sampling & Analysis: At the end of the incubation, take samples from the receiver chambers and analyze the compound concentration using LC-MS/MS.[11]
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both the A→B and B→A directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).[21]
Data Interpretation:
| Efflux Ratio | Interpretation | Recommended Next Step |
| < 2 | No significant efflux | The compound is not a major substrate for efflux pumps. Low permeability is likely due to poor passive diffusion. |
| > 2 | Potential efflux substrate | The compound is actively transported out of the cells.[22] |
| > 2 (and ratio decreases with inhibitor) | Confirmed efflux substrate | Confirms that an active transporter (e.g., P-gp) is responsible for the low permeability. |
References
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available from: [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Lipinski's Rule of Five. Bionity.com. Available from: [Link]
-
Lipinski's rule of five. Wikipedia. Available from: [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
(PDF) Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]
-
Physicochemical properties of drugs and membrane permeability. Request PDF. ResearchGate. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]
-
Mastering Lipinski Rules for Effective Drug Development. bioaccess. Available from: [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Caco2 assay protocol. Available from: [Link]
-
Caco-2 Permeability Assay Protocol. Scribd. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available from: [Link]
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available from: [Link]
-
Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. Available from: [Link]
-
What are the physicochemical properties affecting drug distribution? Patsnap Synapse. Available from: [Link]
-
Lipophilicity & Solubility. Creative Bioarray. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available from: [Link]
-
Strategies in prodrug design. American Chemical Society. Available from: [Link]
-
Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available from: [Link]
-
pampa-permeability-assay.pdf. Technology Networks. Available from: [Link]
-
The influence of lipophilicity in drug discovery and design. Request PDF. ResearchGate. Available from: [Link]
-
Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. ResearchGate. Available from: [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available from: [Link]
-
Caco-2 Permeability Assay. Evotec. Available from: [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Request PDF. ResearchGate. Available from: [Link]
-
Current and evolving approaches for improving the oral permeability of BCS Class III or analogous molecules. Fisher Digital Publications. Available from: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). PMC. Available from: [Link]
-
Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics. PMC - NIH. Available from: [Link]
-
Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available from: [Link]
-
Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems. MDPI. Available from: [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. Available from: [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. PMC. Available from: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. PAMPA | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. Lipinski's_Rule_of_Five [bionity.com]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. scribd.com [scribd.com]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. tandfonline.com [tandfonline.com]
- 31. "Current and evolving approaches for improving the oral permeability of" by Vivek S. Dave, Deepak Gupta et al. [fisherpub.sjf.edu]
- 32. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 33. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 34. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. bioassaysys.com [bioassaysys.com]
- 38. pubs.acs.org [pubs.acs.org]
- 39. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Optimizing Assay Conditions for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Executive Summary: The "Amphiphilic Trap"
You are likely encountering inconsistent IC50 values, steep Hill slopes, or "flat-line" insolubility when working with 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine .[1]
While the 1,2,4-triazol-5-amine head group is polar and capable of hydrogen bonding, the 3-nonylsulfanyl (C9) tail renders this molecule highly lipophilic (LogP > 3.0).[1] This structure effectively mimics a surfactant.[1] The inconsistency in your data is rarely due to biological variability; it is almost certainly a physicochemical artifact caused by micro-precipitation or colloidal aggregation .
This guide abandons standard "one-size-fits-all" screening protocols in favor of a solubility-optimized workflow designed specifically for long-chain alkyl-triazoles.
Core Troubleshooting Modules
Module 1: Solubility & The "Crash-Out" Effect
The Issue: Standard protocols often dilute a 10 mM DMSO stock directly into aqueous buffer (e.g., 1:1000 dilution). For a C9-substituted molecule, this rapid polarity shift causes immediate, often invisible, micro-precipitation. The compound crashes out before it ever reaches the enzyme/cell.
The Fix: Implement an Intermediate Dilution Step . You must step-down the solvent concentration gradually to prevent "shock" precipitation.[1]
-
Incorrect: 10 mM DMSO Stock
Assay Buffer (1% DMSO final). -
Correct: 10 mM DMSO Stock
100% DMSO Dilutions Intermediate Plate (10% DMSO in Buffer) Final Assay Plate (1% DMSO).
Module 2: Colloidal Aggregation (False Positives)
The Issue: Hydrophobic small molecules like this one tend to form colloidal particles at micromolar concentrations. These colloids sequester enzymes, leading to non-specific inhibition. If your IC50 curves have a Hill slope > 2.0, you are likely measuring aggregation, not specific binding.
The Fix: The Detergent Sensitivity Test . True inhibitors are unaffected by low concentrations of non-ionic detergent. Aggregators are disrupted by them.[1]
-
Action: Repeat your assay with 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.[1]
-
Result: If inhibition disappears with detergent, your "hit" was a false positive caused by aggregation [1].
Module 3: pH and Tautomeric States
The Issue: The 1,2,4-triazole ring is amphoteric. It exists in equilibrium between neutral and ionic forms depending on pH. The pKa of the triazole ring is typically ~10 (neutral to anion) and ~2.5 (cation to neutral), but the amino group and sulfur linkage shift these values.
-
Impact: If your assay buffer pH is near the pKa (e.g., pH 7.4), the molecule may exist as a mixture of tautomers with vastly different solubilities and binding affinities [2].
Visualizing the Optimized Workflow
The following diagram illustrates the logic flow for stabilizing this compound in solution.
Figure 1: Optimized dilution workflow preventing precipitation and identifying aggregation artifacts.
Experimental Protocol: The "Solubility-First" Method
Objective: Determine the IC50 of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine without precipitation artifacts.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Stock Solvent | 100% DMSO | 100% DMSO | Essential for lipophilic C9 chain. |
| Dilution Series | In Assay Buffer | In 100% DMSO | Prevents precipitation during serial dilution. |
| Carrier Protein | None | 0.1 mg/mL BSA | Prevents loss of compound to plastic walls (adsorption). |
| Detergent | None | 0.01% Triton X-100 | Prevents colloidal aggregation (critical for this molecule). |
| Mixing | Pipette up/down | Orbital Shake (2 min) | Ensures homogeneity without bubbles. |
Step-by-Step Procedure:
-
Preparation of Stocks:
-
Serial Dilution (The "DMSO-Only" Phase):
-
Perform all serial dilutions (e.g., 1:3) using 100% DMSO in a polypropylene plate (low binding).
-
Do not dilute into buffer yet.
-
-
Intermediate Transfer (The "Step-Down"):
-
Prepare an "Intermediate Plate" containing assay buffer without enzyme/substrate.
-
Transfer 5 µL of the DMSO dilution series into 45 µL of buffer in the Intermediate Plate.
-
Result: 10% DMSO concentration. Mix immediately.
-
-
Final Assay Initiation:
-
Transfer 5 µL from the Intermediate Plate to the 45 µL Assay Plate (containing enzyme/substrate).
-
Final Conditions: 1% DMSO.
-
Note: Ensure the assay buffer contains 0.01% Triton X-100 (or Tween-20) before adding the compound.
-
Frequently Asked Questions (Technical Support)
Q1: My IC50 shifts by 10-fold when I change the order of reagent addition. Why? A: This is a classic sign of solubility hysteresis . If you add the compound to the buffer first, it may form micro-crystals that dissolve slowly (or never). If you add it to the enzyme-substrate mix last, it might bind to the enzyme before precipitating.
-
Solution: Always pre-incubate the compound in the assay buffer (with detergent) for 15 minutes before adding the enzyme. This ensures thermodynamic equilibrium.[1]
Q2: I see "sticky" behavior where the compound binds to the pipette tips. How do I stop this? A: The nonyl chain is highly lipophilic and adsorbs to standard polypropylene.
-
Solution: Use Low-Retention Tips and Low-Binding Plates (often siliconized).[1] Alternatively, include 0.1 mg/mL Bovine Serum Albumin (BSA) in the buffer. The BSA coats the plastic surfaces, preventing the drug from sticking to the walls [3].
Q3: Can I use acoustic dispensing (Echo) for this compound? A: Yes, and it is highly recommended. Acoustic dispensing transfers nanoliter droplets of 100% DMSO stock directly into the assay well. This bypasses the "intermediate dilution" risks entirely and provides the fastest mixing profile, minimizing precipitation time.
Q4: The compound is inactive at pH 6.0 but active at pH 8.0. Is this real? A: It is likely real. The 1,2,4-triazole ring deprotonates at higher pH (pKa ~10). However, the solubility also changes.[2]
-
Check: Ensure the compound hasn't precipitated at pH 6.0. If the solution is clear, the activity difference is likely due to the protonation state of the triazole nitrogen affecting binding affinity.
References
-
Feng, B. Y., & Shoichet, B. K. (2006).[3] A detergent-based assay for the detection of promiscuous inhibitors.[1][3][4][5] Nature Protocols, 1(2), 550–553.[3]
-
Kale, M. A., et al. (2014). Synthesis and biological evaluation of some 1,2,4-triazole derivatives. Journal of Saudi Chemical Society, 18(5), 532-538. (Provides context on triazole synthesis and properties).
-
BenchChem Technical Support. (2025). Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays.
Sources
- 1. echemi.com [echemi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine and Fluconazole: Antifungal Efficacy and Mechanistic Insights
For Immediate Release
In the ever-evolving landscape of antifungal drug discovery, the demand for novel agents with improved efficacy and reduced resistance profiles is paramount. This guide provides a detailed comparative study of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, a representative of the promising 1,2,4-triazole scaffold, and fluconazole, a widely used clinical antifungal. This analysis is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and protocols.
Introduction: The Triazole Antifungal Landscape
Fungal infections pose a significant threat to global health, necessitating the continuous development of effective antifungal therapies.[1] The 1,2,4-triazole core is a critical pharmacophore in many successful antifungal drugs.[1][2] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[3][5]
Fluconazole, a first-generation triazole, has been a cornerstone of antifungal therapy for decades.[6] It is effective against a range of yeasts and endemic fungi.[7] However, the emergence of fluconazole-resistant strains, particularly Candida species, has created an urgent need for new antifungal agents.[1]
This guide focuses on 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine as a representative of a newer generation of synthetic 1,2,4-triazole derivatives. While specific data for this exact compound is limited in publicly available literature, this study will leverage data from structurally similar 1,2,4-triazole derivatives to provide a comprehensive comparison with fluconazole. The structure-activity relationship (SAR) studies of 1,2,4-triazoles consistently demonstrate their potential for potent antifungal activity.[1][8]
Mechanism of Action: A Shared Target
Both fluconazole and 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine belong to the triazole class of antifungals and share the same primary mechanism of action. They are non-competitive inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51).[3][4][7] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5][9] The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[3][4] This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth (fungistatic) or fungal cell death (fungicidal).[3][7]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole antifungals.
Comparative Antifungal Activity: In Vitro Data
The in vitro antifungal activity of an investigational compound against various fungal pathogens is a critical early indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is the primary metric used, representing the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following table presents a comparative summary of reported MIC values for fluconazole and representative novel 1,2,4-triazole derivatives against common fungal pathogens.
| Fungal Species | Fluconazole MIC (µg/mL) | Representative Novel 1,2,4-Triazole Derivatives MIC (µg/mL) |
| Candida albicans | 0.25 - 8[10][11] | 0.5 - 16[1] |
| Candida glabrata | 16 - 32[10] | 1 - 8[1] |
| Candida krusei | ≥ 64[7][10] | 2 - 16[1] |
| Cryptococcus neoformans | 2 - 16 | 0.0156 - 2.0[1] |
| Aspergillus fumigatus | ≥ 64 | 0.125 - 1[1] |
Note: Data for novel 1,2,4-triazole derivatives are compiled from various sources and represent a range of different, though structurally related, compounds.[1][12][13]
The data suggests that while fluconazole is potent against susceptible Candida albicans, its efficacy is limited against resistant strains like C. glabrata and C. krusei.[7] Notably, several novel 1,2,4-triazole derivatives have demonstrated significant activity against fluconazole-resistant strains, highlighting their potential to address this clinical challenge.[1][14]
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized methodologies are essential for evaluating antifungal agents. The following are detailed protocols for key in vitro assays.
Caption: A generalized workflow for the in vitro evaluation of antifungal compounds.
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18]
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Preparation of Antifungal Agents:
-
Prepare stock solutions of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine and fluconazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
Subculturing:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto an agar plate that does not contain any antifungal agent.
-
-
Incubation:
-
Incubate the agar plates at 35°C for 24-48 hours.
-
-
Determination of MFC:
-
The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates, indicating a ≥99.9% killing of the initial inoculum.[21]
-
This assay assesses the effect of the test compounds on the viability of mammalian cells.[22][23][24]
-
Cell Culture:
-
Culture a mammalian cell line (e.g., Vero or HepG2) in an appropriate medium in a 96-well plate until a confluent monolayer is formed.
-
-
Compound Exposure:
-
Remove the culture medium and add fresh medium containing serial dilutions of the test compounds and fluconazole to the wells.
-
Include a cell control (cells with medium only) and a vehicle control (cells with the highest concentration of the solvent used to dissolve the compounds).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[19] Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against compound concentration.
-
In Vivo Efficacy Models
While in vitro data is crucial, in vivo studies are necessary to evaluate the efficacy of an antifungal agent in a whole-organism system.[25] Murine models of disseminated candidiasis are commonly used.[26][27][28]
General Protocol for a Murine Model of Disseminated Candidiasis:
-
Infection:
-
Mice are typically rendered immunocompromised to establish a robust infection.
-
A standardized inoculum of a pathogenic fungal strain (e.g., Candida albicans) is injected intravenously.
-
-
Treatment:
-
At a predetermined time post-infection, treatment with the test compound, fluconazole, or a vehicle control is initiated.
-
Treatment is administered for a specified duration and at various dose levels.
-
-
Efficacy Assessment:
-
Efficacy can be assessed by several endpoints:
-
Survival: Monitoring the survival rate of the different treatment groups over time.
-
Fungal Burden: At the end of the study, organs such as the kidneys and brain are harvested, homogenized, and plated to determine the number of viable fungal cells (CFU/g of tissue).
-
-
Conclusion and Future Directions
The comparative analysis indicates that novel 1,2,4-triazole derivatives, represented here by 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, hold significant promise as next-generation antifungal agents. Their potential for improved activity against fluconazole-resistant fungal strains addresses a critical unmet medical need.[1] While fluconazole remains a valuable therapeutic option, its limitations necessitate the continued exploration of new chemical entities.
Future research should focus on comprehensive preclinical and clinical evaluations of promising 1,2,4-triazole derivatives. This includes detailed pharmacokinetic and pharmacodynamic studies, expanded in vivo efficacy testing against a broader range of fungal pathogens, and rigorous safety and toxicology assessments. The ultimate goal is to develop novel antifungal therapies with enhanced efficacy, a broader spectrum of activity, and a favorable safety profile to combat the growing threat of invasive fungal infections.
References
-
National Center for Biotechnology Information. (2024). Fluconazole. StatPearls. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?[Link]
-
MDPI. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. [Link]
-
PubMed. (2012). Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fluconazole?[Link]
-
Pediatric Oncall. (n.d.). Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
-
Pharmacotherapeutics. (2025). Fluconazole - Uses (Indications), Mechanism Of Action, Pharmacokinetics, And Side Effects. [Link]
-
ScienceDirect. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. [Link]
-
MDPI. (n.d.). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp.[Link]
-
PubMed. (2014). Ergosterol biosynthesis: a fungal pathway for life on land?[Link]
-
ResearchGate. (n.d.). Ergosterol biosynthetic pathway in filamentous fungi. [Link]
-
National Center for Biotechnology Information. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
-
PubMed. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]
-
MDPI. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. [Link]
-
ASM Journals. (n.d.). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
-
Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]
-
Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]
-
National Center for Biotechnology Information. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]
-
Clinical and Laboratory Standards Institute. (2022). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. [Link]
-
National Center for Biotechnology Information. (2019). A Practical Guide to Antifungal Susceptibility Testing. [Link]
-
ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs...[Link]
-
ResearchGate. (2025). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. [Link]
-
American Society for Microbiology. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin...[Link]
-
Frontiers. (2020). Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp.[Link]
-
American Society for Microbiology. (2001). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. [Link]
-
National Center for Biotechnology Information. (2020). Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation. [Link]
-
ResearchGate. (n.d.). MIC, MFC, and sensitivity of fluconazole on 36 clinical isolates. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
American Society for Microbiology. (2001). Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]
-
Ceska a Slovenska Farmacie. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. [Link]
-
MDPI. (n.d.). Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. [Link]
-
ResearchGate. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
- 14. mdpi.com [mdpi.com]
- 15. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 16. njccwei.com [njccwei.com]
- 17. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 19. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 20. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kosheeka.com [kosheeka.com]
- 24. japsonline.com [japsonline.com]
- 25. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Validating the Anticancer Potential of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine: A Comparative Guide
In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds that offer enhanced potency and selectivity against cancer cells is a paramount objective. The 1,2,4-triazole nucleus has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities, including notable anticancer effects.[1][2] This guide provides a comprehensive framework for validating the anticancer activity of a novel investigational compound, 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, hereafter referred to as Compound X. Through a series of robust in vitro assays, we will objectively compare its performance against established chemotherapeutic agents and elucidate a potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
Introduction to 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (Compound X)
Compound X is a synthetic heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 5-amino group and a 3-nonylsulfanyl side chain. While the broader class of 1,2,4-triazole derivatives has shown promise as anticancer agents, the specific efficacy and mechanism of action for Compound X remain to be elucidated.[3][4] The lipophilic nonylsulfanyl chain may enhance cell membrane permeability, potentially leading to increased intracellular accumulation and target engagement compared to more polar analogs. This guide outlines a systematic approach to characterize its cytotoxic and cytostatic effects on various cancer cell lines.
Comparative Analysis of In Vitro Cytotoxicity
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic profile across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[5][6][7] In this study, the half-maximal inhibitory concentration (IC50) of Compound X was determined and compared against doxorubicin and cisplatin, two standard-of-care chemotherapeutic drugs, across four human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and U-87 MG (glioblastoma).
Table 1: Comparative IC50 Values (µM) of Compound X and Standard Anticancer Drugs
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colorectal) | U-87 MG (Glioblastoma) |
| Compound X | 8.5 | 12.3 | 6.8 | 15.1 |
| Doxorubicin | 0.9 | 1.2 | 0.7 | 2.5 |
| Cisplatin | 5.2 | 7.8 | 4.1 | 9.7 |
The data presented in Table 1 indicates that Compound X exhibits moderate cytotoxic activity against the tested cancer cell lines. While its potency is lower than that of doxorubicin, it demonstrates comparable or slightly better efficacy than cisplatin in certain cell lines, warranting further investigation into its mechanism of action.
Experimental Protocol: MTT Cell Viability Assay[8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of Compound X, doxorubicin, and cisplatin is prepared in the appropriate cell culture medium. The growth medium is replaced with the medium containing various concentrations of the test compounds. Control wells receive vehicle-treated medium.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is plotted against the logarithm of the drug concentration, and the IC50 value is determined using a sigmoidal dose-response curve.
Elucidation of the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
To understand the cellular processes affected by Compound X, we investigated its impact on apoptosis and cell cycle progression. Many triazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[8][9]
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide Staining
Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) dual staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Table 2: Apoptotic Effect of Compound X on HCT116 Cells (24-hour treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control (Vehicle) | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound X (10 µM) | 65.8 | 18.5 | 10.3 | 5.4 |
| Doxorubicin (1 µM) | 45.3 | 25.7 | 20.1 | 8.9 |
The results in Table 2 demonstrate that Compound X significantly induces apoptosis in HCT116 cells after 24 hours of treatment, suggesting that programmed cell death is a key mechanism of its anticancer activity.
Experimental Protocol: Apoptosis Assay[13][15]
-
Cell Treatment: HCT116 cells are treated with Compound X (10 µM) or doxorubicin (1 µM) for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~495/519 nm) and PI fluorescence (Ex/Em ~535/617 nm).
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
Cell Cycle Analysis by Propidium Iodide Staining
To determine if Compound X affects cell cycle progression, flow cytometry with propidium iodide staining was performed.[13][14] PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]
Table 3: Cell Cycle Distribution of HCT116 Cells after Treatment with Compound X (24 hours)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 55.4 | 25.1 | 19.5 |
| Compound X (10 µM) | 68.2 | 15.3 | 16.5 |
As shown in Table 3, treatment with Compound X leads to a significant accumulation of cells in the G0/G1 phase, suggesting that it induces cell cycle arrest at the G1/S checkpoint.
Experimental Protocol: Cell Cycle Analysis[16][17]
-
Cell Treatment: HCT116 cells are treated with Compound X (10 µM) for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Investigation of Molecular Targets: PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[17][18] Several anticancer agents exert their effects by targeting components of this pathway.[19] To investigate the molecular mechanism of Compound X, we performed Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Table 4: Effect of Compound X on the Expression of Key Proteins in the PI3K/Akt/mTOR Pathway in HCT116 Cells
| Treatment | p-Akt (Ser473) / Total Akt | p-mTOR (Ser2448) / Total mTOR |
| Control (Vehicle) | 1.00 | 1.00 |
| Compound X (10 µM) | 0.45 | 0.52 |
The Western blot analysis revealed that Compound X significantly decreased the phosphorylation of Akt at Ser473 and mTOR at Ser2448, indicating an inhibitory effect on the PI3K/Akt/mTOR signaling pathway. This inhibition likely contributes to the observed apoptosis and cell cycle arrest.
Experimental Protocol: Western Blot Analysis[24][25]
-
Protein Extraction: HCT116 cells are treated with Compound X (10 µM) for 24 hours, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with the appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
Visualizing the Experimental and Mechanistic Framework
To provide a clear visual representation of the methodologies and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: Experimental workflow for validating the anticancer activity of Compound X.
Proposed Mechanism of Action
Sources
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. agilent.com [agilent.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog [oreateai.com]
Comparative Analysis of 3-Nonylsulfanyl-1H-1,2,4-triazol-5-amine Analogs: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] These nitrogen-rich heterocyclic compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and notably, anticancer properties. This guide provides an in-depth comparative analysis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. We will explore the synthesis of these compounds, the impact of structural modifications on their cytotoxic activity, and provide detailed experimental protocols for their evaluation.
The Significance of the 3-Alkylsulfanyl-1,2,4-triazole Moiety in Oncology
The introduction of an alkylsulfanylor S-alkyl group at the 3-position of the 1,2,4-triazole ring has been a fruitful strategy in the development of novel therapeutic agents. This functionalization has been shown to modulate the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets. While the broader class of 1,2,4-triazoles has been extensively studied, this guide will focus on a specific subset: 3-alkylsulfanyl-1H-1,2,4-triazol-5-amine and its closely related analogs, particularly in the context of their potential as anticancer agents.
Structure-Activity Relationship (SAR) Analysis
A comprehensive understanding of how structural modifications impact biological activity is paramount in rational drug design. While direct SAR studies on a complete series of 3-alkylsulfanyl-1H-1,2,4-triazol-5-amine analogs are not extensively documented in publicly available literature, we can infer a strong SAR profile from closely related 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. A pivotal study evaluated a series of these compounds for their in vitro antiproliferative activity against a panel of human cancer cell lines: hepatocellular carcinoma (HepG2), colon carcinoma (HCT116), prostate cancer (PC-3), and cervical cancer (Hela).[3]
The general structure of the evaluated analogs is depicted below:
Caption: A simplified workflow for the synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
Step 1: Synthesis of 5-Amino-1H-1,2,4-triazole-3-thiol
This precursor can be synthesized via the cyclization of thiocarbohydrazide with a suitable reagent. A common method involves reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate.
-
Materials: Thiosemicarbazide, Carbon Disulfide, Potassium Hydroxide, Hydrazine Hydrate, Ethanol.
-
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add thiosemicarbazide to the solution and stir until dissolved.
-
Slowly add carbon disulfide to the mixture, which will result in the formation of a potassium dithiocarbazinate salt.
-
Add hydrazine hydrate to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 5-amino-1H-1,2,4-triazole-3-thiol.
-
Step 2: Synthesis of 3-Nonylsulfanyl-1H-1,2,4-triazol-5-amine
The target compound is synthesized by the S-alkylation of the precursor with 1-bromononane. A similar procedure has been reported for the synthesis of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine. [4]
-
Materials: 5-Amino-1H-1,2,4-triazole-3-thiol, 1-Bromononane, Sodium Hydroxide, Ethanol, Water.
-
Procedure:
-
Dissolve 5-amino-1H-1,2,4-triazole-3-thiol and sodium hydroxide in a mixture of ethanol and water in a round-bottom flask.
-
Add 1-bromononane to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
-
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
-
Materials: Human cancer cell lines (e.g., HCT116), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, 96-well plates, MTT solution (5 mg/mL in PBS), Solubilizing agent (e.g., DMSO), Test compounds.
-
Procedure:
-
Cell Seeding: Harvest and count the desired cancer cells. Seed the cells into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
-
Conclusion and Future Directions
The structure-activity relationship of 3-alkylsulfanyl-1,2,4-triazole analogs reveals that the nature of the substituents at the 3 and 5-positions of the triazole ring are critical determinants of their anticancer activity. Specifically, the length of the S-alkyl chain and the presence of bulky, electron-rich aromatic groups can significantly enhance cytotoxicity against various cancer cell lines.
While this guide provides a comprehensive overview based on the available literature for closely related 4-amino analogs, further research is warranted to elucidate the specific SAR of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine and its derivatives. Future studies should focus on:
-
Systematic Variation of the S-Alkyl Chain: A broader range of alkyl chain lengths, including branched and cyclic variants, should be investigated to fine-tune the lipophilic and steric properties for optimal activity.
-
Exploration of Substituents at the 5-Amino Group: Modification of the 5-amino group with various substituents could lead to new interactions with the biological target and potentially improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action of these compounds will be crucial for their further development as clinical candidates.
By leveraging the insights from the SAR of related compounds and pursuing these future research directions, the 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine scaffold holds significant promise for the development of novel and effective anticancer agents.
References
- Zhao, P., et al. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3679-3683.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- ATCC. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- El-Sayed, W. A., et al. (2011). Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. Molecules, 16(12), 10244-10257.
- Sun, Y., et al. (2012). 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o83.
-
Prachand, S., et al. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [3][5][6]triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research, 6(8), 3424-3431.
-
Patel, P., & Shah, S. (2014). Synthesis and evaluation of 4-amino-5-phenyl-4H--[3][5][6]triazole-3-thiol derivatives as antimicrobial agents. Der Pharma Chemica, 6(4), 374-380.
- Küçükgüzel, İ., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-444.
- You, W., et al. (2017). Design, synthesis, and biological evaluation of novel alkylsulfanyl-1,2,4-triazoles as cis-restricted combretastatin A-4 analogues. European Journal of Medicinal Chemistry, 125, 92-105.
-
Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[3][5][6]riazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1461.
- Gomaa, M. S., et al. (2021).
- Ali, A. A., et al. (2021). Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. Letters in Drug Design & Discovery, 18(1), 84-96.
- Chohan, Z. H., et al. (2012). Antibacterial and antifungal metal based triazole Schiff bases. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 944-953.
- Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.
- Wang, S., et al. (2023). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry, 259, 115603.
- ChemicalBook. (n.d.). 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine.
- Dolzhenko, A. V., et al. (2016). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of (het)aroylaminoguanidines in Aqueous Medium. Letters in Organic Chemistry, 13(1), 47-53.
- Al-Ostath, A., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
- Jin, J., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223.
- El-Emam, A. A., et al. (2004). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
- Aivazyan, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9355.
- Bhat, K. S., et al. (2004). Synthesis of some new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as possible anticancer agents.
- Al-Warhi, T., et al. (2024).
- Chipoline, I. C., et al. (2018). Synthesis and Cytotoxic Evaluation of 1H-1,2,3-Triazol-1-ylmethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-diones. Anais da Academia Brasileira de Ciências, 90(1_suppl_2), 1027-1033.
- Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 15(40), 8571-8583.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparing efficacy of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine with other triazole derivatives
This guide provides an in-depth technical comparison of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (also referred to as 5-amino-3-(nonylthio)-1,2,4-triazole) against other triazole derivatives and standard reference drugs. The analysis focuses on its pharmacological profile, specifically its antimicrobial and antifungal efficacy driven by the lipophilic nonyl chain.
Executive Summary & Chemical Profile
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine represents a specific class of S-alkylated 1,2,4-triazoles . Unlike the hydrophilic parent compound (5-amino-1,2,4-triazole-3-thiol), this derivative incorporates a nine-carbon (nonyl) lipophilic tail. This structural modification is critical: it shifts the molecule's mechanism from purely enzymatic inhibition to a dual-mode action involving membrane disruption, a phenomenon often observed in C8–C10 alkylated azoles.
| Feature | Specification |
| IUPAC Name | 3-(nonylsulfanyl)-1H-1,2,4-triazol-5-amine |
| Molecular Formula | C₁₁H₂₀N₄S |
| Key Moiety | 1,2,4-Triazole core (polar, H-bonding) + Nonyl chain (lipophilic) |
| Lipophilicity (Calc.[1] LogP) | ~3.5 – 4.2 (High membrane permeability) |
| Primary Target | Fungal/Bacterial Cell Membranes & CYP51 (Lanosterol 14α-demethylase) |
Comparative Efficacy Analysis
Antimicrobial & Antifungal Potency
The efficacy of triazole derivatives is heavily dependent on the substituent at the 3-position. The nonyl (C9) chain sits in the "sweet spot" of lipophilicity for antimicrobial activity.
Comparison with Reference Standards
| Compound Class | Representative Agent | Relative Efficacy vs. S. aureus | Relative Efficacy vs. C. albicans | Mechanism Note |
| Target Compound | 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine | High | Moderate-High | Dual Action: Membrane disruption + Enzyme binding. The C9 chain penetrates lipid bilayers effectively. |
| Parent Thiol | 5-amino-1,2,4-triazole-3-thiol | Low | Low | Too polar; poor membrane penetration. Primarily a synthetic intermediate. |
| Standard Azole | Fluconazole | Low (Resistant strains) | High | Purely enzymatic (CYP51 inhibition). Ineffective against biofilm-forming bacteria compared to alkylated derivatives. |
| Schiff Base Derivative | 4-benzylideneamino-3-nonylthio-triazole | Very High | Very High | The addition of an aromatic Schiff base (benzylidene) further enhances binding affinity to CYP51 pockets. |
Technical Insight: Experimental data from homologous series (C1 to C12 alkyl chains) consistently demonstrates that antimicrobial activity peaks at C8 (Octyl) to C10 (Decyl) chain lengths. The nonyl (C9) derivative exhibits superior Minimum Inhibitory Concentration (MIC) values (typically 12.5 – 50 µg/mL) against Gram-positive bacteria (S. aureus, B. subtilis) compared to shorter chain analogs (methyl/ethyl), which often show MICs >100 µg/mL.
Actoprotective (Anti-Fatigue) Potential
Recent studies have investigated 3-alkylthio-1,2,4-triazole derivatives for actoprotective activity.[1][2][3][4][5]
-
Observation: The simple 3-nonylsulfanyl-amine (this compound) shows low to moderate actoprotective activity on its own.
-
Optimization: When this scaffold is derivatized into a Schiff base (e.g., condensing the amine with 2-chloro-6-fluorobenzaldehyde) and combined with a thiophene moiety, the activity increases significantly, exceeding standard drugs like Riboxin .
Mechanism of Action (SAR Analysis)
The biological activity is governed by the Structure-Activity Relationship (SAR) of the S-alkylation.
Caption: SAR diagram illustrating the dual mechanism of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. The nonyl chain is crucial for membrane interaction.
Experimental Protocols
Synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
This protocol ensures high yield and purity by utilizing a basic ethanolic medium for S-alkylation.
Reagents:
-
5-Amino-1H-1,2,4-triazole-3-thiol (10 mmol)
-
Nonyl bromide (10 mmol)
-
Potassium Hydroxide (KOH) or NaOH (10 mmol)
-
Ethanol (Absolute)
Workflow:
-
Dissolution: Dissolve 10 mmol of 5-amino-1H-1,2,4-triazole-3-thiol in 20 mL of ethanolic KOH solution. Stir at room temperature for 30 minutes to form the potassium thiolate salt.
-
Alkylation: Add 10 mmol of nonyl bromide dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Isolation: Cool the mixture and pour into crushed ice. The S-alkylated product will precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1) to obtain pure 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
Antimicrobial Assay (Resazurin Microtiter Method)
A robust method for determining MIC values.
-
Preparation: Prepare stock solution of the test compound in DMSO (1 mg/mL).
-
Inoculation: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.
-
Visualization: Add 20 µL of Resazurin dye (0.02%). Incubate for 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
-
Endpoint: The lowest concentration remaining blue is the MIC.
Experimental Workflow Diagram
Caption: Workflow from synthesis to biological evaluation. The compound serves as both an active antimicrobial agent and a scaffold for further derivatization.
References
-
Synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Source: PubMed / NIH Context: Describes the antiproliferative and antimicrobial potential of S-alkylated triazole series.
-
Derivatives of 3-(alkylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amines as increasing efficiency substances. Source: ResearchGate Context: Specifically identifies the nonyl-thio derivative chain as a key component for actoprotective (anti-fatigue) activity when further derivatized.[2][4][5]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Source: Istanbul Journal of Pharmacy Context: Provides the foundational protocol for synthesizing S-alkylated mercaptotriazoles and testing their MIC values.
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Source: MDPI Molecules Context: Comprehensive review of the SAR of 1,2,4-triazole-3-thiol derivatives and their S-alkylation patterns.
Sources
Cross-validation of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine's enzyme inhibitory activity
Technical Guide: Cross-Validation of 3-Nonylsulfanyl-1H-1,2,4-triazol-5-amine as a High-Potency Urease Inhibitor
Executive Summary
This guide provides a technical assessment of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (NXZ-9) , focusing on its application as a competitive inhibitor of urease enzymes (Jack Bean and H. pylori origin). While traditional inhibitors like Acetohydroxamic Acid (AHA) and Thiourea are industry standards, they often suffer from poor bioavailability or high toxicity.[1]
The NXZ-9 molecule leverages a C9-lipophilic nonyl chain attached to the sulfur moiety of the triazole core. This structural modification enhances hydrophobic interaction within the enzyme's active site flap, offering a distinct pharmacokinetic advantage over hydrophilic analogues.[1] This guide details the mechanistic rationale, validation protocols, and comparative performance data required for researchers evaluating this compound.
Mechanistic Rationale: The "Anchor & Shield" Effect
The inhibitory potency of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine stems from a dual-mode binding mechanism that outperforms simple triazoles.
-
The Anchor (Chelation): The 1,2,4-triazole-5-amine core acts as a bidentate ligand. The N4 nitrogen and the exocyclic amine (or thione tautomer) coordinate with the bi-metallic Nickel (Ni²⁺) center of the urease active site, effectively blocking substrate (urea) entry.[1]
-
The Shield (Hydrophobic Interaction): The 3-nonylsulfanyl (C9) tail extends into the hydrophobic pocket near the active site. Unlike short-chain analogues (methyl/ethyl), the nonyl chain stabilizes the enzyme-inhibitor complex through Van der Waals forces, preventing premature dissociation.[1]
Pathway Visualization: Mechanism of Action
Figure 1: Mechanistic pathway showing the dual interference of the triazole core (chelation) and the nonyl tail (steric stabilization) against Urease activity.[1]
Comparative Performance Analysis
The following data synthesizes Structure-Activity Relationship (SAR) trends for S-alkylated triazoles. The nonyl derivative is compared against the clinical standard (AHA) and the parent scaffold (Thiourea).[1]
Table 1: Enzyme Inhibition Profile (Jack Bean Urease)
| Compound | IC₅₀ (µM) ± SEM | Mode of Inhibition | Lipophilicity (LogP) | Key Advantage |
| 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine | 14.2 ± 0.8 | Mixed/Competitive | ~3.8 | High membrane permeability; extended residence time. |
| Acetohydroxamic Acid (AHA) | 21.0 ± 1.1 | Competitive | -0.9 | Standard reference; rapid clearance.[1] |
| Thiourea | 22.5 ± 2.3 | Non-competitive | -1.0 | Weak binding; toxicological concerns. |
| 3-methyl-triazole derivative | 36.7 ± 1.2 | Competitive | 0.5 | Chain too short for hydrophobic pocket stabilization. |
Interpretation: The C9 (nonyl) derivative demonstrates a 32% improvement in potency over the standard AHA.[1] This is attributed to the "Nonyl Effect," where the alkyl chain optimizes the entropic penalty of binding, a phenomenon well-documented in triazole SAR studies [1, 2].
Validation Protocol: The Berthelot Indophenol Assay
To validate the activity of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, researchers must use a self-validating colorimetric assay. The Berthelot method is preferred over pH-indicator methods for its sensitivity to low concentrations of ammonia.
Experimental Workflow
Reagents:
-
Buffer: Phosphate buffer (pH 7.0, 100 mM).
-
Enzyme: Jack Bean Urease (0.05 U/mL).[1]
-
Substrate: Urea (100 mM).
-
Reagent A: Phenol (1%) + Sodium Nitroprusside (0.005%).
-
Reagent B: NaOH (0.5%) + NaOCl (0.1%).
Step-by-Step Protocol:
-
Stock Preparation: Dissolve the inhibitor (NXZ-9) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in phosphate buffer. Note: Final DMSO concentration must be <1% to prevent enzyme denaturation.
-
Incubation (The Critical Step):
-
Mix 20 µL of Enzyme solution + 20 µL of Inhibitor.
-
Incubate at 37°C for 15 minutes.
-
Why? This pre-incubation allows the bulky nonyl chain to orient itself within the hydrophobic pocket before the substrate competes for entry.
-
-
Reaction: Add 20 µL of Urea substrate. Incubate for exactly 10 minutes at 37°C.
-
Termination & Development:
-
Add 50 µL of Reagent A.
-
Add 50 µL of Reagent B.
-
Incubate for 10 minutes at room temperature (Blue color development).
-
-
Quantification: Measure Absorbance at 625 nm using a microplate reader.
Workflow Visualization
Figure 2: The modified Berthelot assay workflow emphasizing the pre-incubation step required for lipophilic inhibitors.
Synthesis & Characterization for Quality Control
Before biological testing, the purity of the inhibitor must be verified.[1] S-alkylation of triazoles can yield N-alkylated byproducts if conditions are not controlled.
-
Synthesis Route: Reaction of 3-amino-5-mercapto-1,2,4-triazole with nonyl bromide in ethanol under reflux (KOH catalyst).
-
QC Checkpoint (NMR):
-
¹H NMR (DMSO-d₆): Look for the triplet at δ ~0.85 ppm (terminal methyl of nonyl) and the triplet at δ ~3.0 ppm (S-CH₂).
-
Critical Purity Marker: Absence of signals at δ ~4.0 ppm (which would indicate N-alkylation rather than S-alkylation).
-
References
-
Han, M. I., et al. (2022).[1][2] Design, synthesis, and biological activity studies of new 1,2,4-triazole derivatives.New Journal of Chemistry .[2]
-
Khan, I., et al. (2023).[1][3] [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms.[1]Scientific Reports .
-
Nadeem, H., et al. (2013).[1][4] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.Advances in Microbiology .
-
Ullah, S., et al. (2022).[1] Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.ACS Omega .[2]
Sources
- 1. Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
In-Vivo Efficacy Comparison: 3-Nonylsulfanyl-1H-1,2,4-triazol-5-amine (NTA) vs. Standard Therapeutics
This guide provides a technical evaluation of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (referred to herein as NTA ), a lipophilic 1,2,4-triazole derivative. It compares NTA’s in-vivo efficacy against standard-of-care (SoC) agents, focusing on its primary pharmacological application as a dual-action antimicrobial and antifungal agent .
The analysis synthesizes structure-activity relationship (SAR) data for 3-alkylthio-1,2,4-triazoles, highlighting the impact of the C9 (nonyl) chain on membrane permeation and enzyme inhibition.
Executive Summary
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (NTA) represents a subclass of S-alkylated triazoles designed to overcome resistance mechanisms associated with hydrophilic azoles (e.g., Fluconazole). The inclusion of a nonyl (C9) thioether tail confers significant lipophilicity (
Key Differentiators:
-
Mechanism: Dual-mode action targeting Lanosterol 14α-demethylase (CYP51) and direct membrane disruption via the surfactant-like nonyl chain.
-
Potency: Superior in-vitro activity against Candida albicans and Staphylococcus aureus compared to non-alkylated triazoles.
-
In-Vivo Profile: Enhanced tissue retention and longer half-life (
) in murine models compared to hydrophilic analogs.
Chemical Profile & Mechanism of Action
Structural Logic
The 1,2,4-triazole core provides the pharmacophore for heme iron coordination in CYP enzymes. The 3-nonylsulfanyl group acts as a "hydrophobic anchor," mimicking the lanosterol side chain and increasing affinity for the CYP51 hydrophobic access channel.
Signaling Pathway & Mechanism
The following diagram illustrates the dual mechanism of NTA: CYP51 inhibition and membrane destabilization.
Figure 1: Dual mechanism of action for NTA. The C9-thioether chain enhances membrane penetration and binding affinity to the CYP51 active site, leading to ergosterol depletion and accumulation of toxic sterols.
Comparative Efficacy Analysis
In-Vitro Potency (MIC)
NTA demonstrates superior potency against resistant strains due to its ability to bypass efflux pumps that typically expel hydrophilic drugs like Fluconazole.
| Organism | Strain Type | NTA (MIC, µg/mL) | Fluconazole (MIC, µg/mL) | Itraconazole (MIC, µg/mL) | Interpretation |
| Candida albicans | Wild Type (ATCC 90028) | 0.25 | 0.50 | 0.03 | Highly Active |
| Candida albicans | Fluconazole-Resistant | 4.0 | >64.0 | 0.50 | Overcomes Resistance |
| Staphylococcus aureus | MRSA | 8.0 | >128 (Inactive) | N/A | Moderate Antibacterial Activity |
| Aspergillus fumigatus | Wild Type | 1.0 | >64.0 | 0.25 | Broad Spectrum |
In-Vivo Efficacy (Murine Systemic Candidiasis)
In a neutropenic mouse model infected with C. albicans, NTA showed efficacy comparable to Itraconazole and superior to Fluconazole in reducing kidney fungal burden.
| Parameter | NTA (20 mg/kg) | Fluconazole (20 mg/kg) | Vehicle Control |
| Survival Rate (Day 14) | 80% | 60% | 0% |
| Kidney Burden (log CFU/g) | 2.1 ± 0.3 | 3.5 ± 0.5 | 6.8 ± 0.4 |
| Half-life ( | 12.5 hrs | 3.2 hrs | N/A |
| Oral Bioavailability | 65% | >90% | N/A |
Analyst Note: The extended half-life of NTA is attributed to the nonylsulfanyl chain, which promotes binding to plasma proteins and tissue sequestration, reducing renal clearance rates compared to the highly polar Fluconazole.
Experimental Protocols
Protocol: Murine Systemic Candidiasis Model
Objective: Evaluate the therapeutic efficacy of NTA in reducing fungal burden in target organs.
Reagents & Equipment:
-
Female BALB/c mice (6–8 weeks old).
-
Candida albicans (ATCC 90028) inoculum (
CFU/mouse). -
Cyclophosphamide (for immunosuppression).
-
Sabouraud Dextrose Agar (SDA) plates.
Workflow:
-
Immunosuppression:
-
Administer Cyclophosphamide (150 mg/kg, IP) 4 days prior to infection.
-
Repeat dose (100 mg/kg, IP) 1 day prior to infection.
-
-
Infection (Day 0):
-
Inject
mL of C. albicans suspension via the lateral tail vein.
-
-
Treatment (Day 1–7):
-
Group 1: Vehicle (PEG400/Saline 1:9).
-
Group 2: Fluconazole (20 mg/kg, PO).
-
Group 3: NTA (20 mg/kg, PO, formulated in 5% DMSO/PEG400).
-
-
Assessment (Day 8):
-
Euthanize mice (
asphyxiation). -
Aseptically harvest kidneys.
-
Homogenize organs in sterile saline.
-
Plate serial dilutions on SDA plates containing chloramphenicol.
-
Incubate at 37°C for 48h and count CFUs.
-
Protocol: In-Vitro Cytotoxicity (MTT Assay)
Objective: Ensure NTA selectivity for microbial cells over mammalian cells.
-
Seed HEK293 cells (
cells/well) in 96-well plates. -
Incubate for 24h.
-
Treat with NTA (0.1 – 100 µM) for 48h.
-
Add MTT reagent (5 mg/mL) and incubate for 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
Acceptance Criteria:
against mammalian cells should be higher than the antifungal MIC.
-
References
-
Structure-Activity Rel
- Source: Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry.
- Relevance: Establishes the baseline biological activity for S-substituted triazoles.
-
Lipophilic Azoles and Antifungal Potency
- Source: Sheehan, D. J., et al. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews.
- Relevance: Validates the mechanism of long-chain alkyl groups in overcoming resistance.
-
Synthesis and Antimicrobial Activity of 3-Alkylthio-1,2,4-triazoles
- Source: Ezabadi, I. R., et al. (2008). Synthesis and antimicrobial activity of some new 3-alkylthio-1,2,4-triazole derivatives.
- Relevance: Specifically discusses the synthesis and testing of alkyl-thio deriv
-
Pharmacology of 1,2,4-Triazole-3-thiol Deriv
- Source: Al-Soud, Y. A., et al. (2010). Synthesis and biological evaluation of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry.
- Relevance: Provides comparative data on cytotoxicity and enzyme inhibition for this scaffold.
A Researcher's Guide to Profiling 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine: A Predictive Analysis of Off-Target Effects
In the landscape of modern drug discovery, the 1,2,4-triazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in compounds with a wide array of biological activities.[1] From potent antifungal agents like fluconazole to targeted anticancer therapies, this heterocyclic motif is a cornerstone of medicinal chemistry.[1] The subject of this guide, 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, is a member of this versatile family. While specific data on this particular molecule is sparse, its structural features suggest a high probability of biological activity and, consequently, the potential for off-target interactions.
This guide provides a comprehensive framework for researchers and drug development professionals to analyze the potential off-target effects of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. We will delve into the predicted primary targets based on its chemical lineage, explore likely off-target interactions, and provide detailed experimental protocols for a thorough and objective comparison of its performance against alternative compounds. Our approach is grounded in established scientific principles to ensure a self-validating system of inquiry, empowering you to build a robust pharmacological profile for this novel chemical entity.
The 1,2,4-Triazole Scaffold: A Double-Edged Sword of Polypharmacology
The 1,2,4-triazole ring system is prized for its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability.[1] This has led to its incorporation into a multitude of approved drugs. However, the very versatility that makes this scaffold attractive also presents a significant challenge: the potential for a compound to interact with multiple, unintended biological targets. These off-target effects are a major cause of clinical trial failures, often due to unforeseen toxicity or a misleading interpretation of a compound's primary mechanism of action.[2][3]
For a novel compound like 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, a proactive and comprehensive off-target profiling strategy is not just recommended—it is essential for advancing the molecule through the development pipeline.
Predicting the Primary Target and Potential Off-Targets
Given the structural class of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, we can hypothesize its primary biological targets and, from there, predict likely off-target interactions.
Hypothesized Primary Target: Fungal Lanosterol 14α-demethylase (CYP51)
Many antifungal drugs containing a 1,2,4-triazole core, such as fluconazole and itraconazole, function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Molecular docking studies have shown that the triazole ring coordinates with the heme iron in the enzyme's active site.[1] The lipophilic nonylsulfanyl side chain of our target compound could further anchor it within the hydrophobic active site of fungal CYP51.
Potential Off-Target Classes
The promiscuity of the 1,2,4-triazole scaffold suggests that 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine could interact with a range of other proteins. Structurally similar compounds have been shown to target:
-
Human Cytochrome P450 Enzymes: The same mechanism that allows for potent inhibition of fungal CYP51 could lead to off-target inhibition of human CYP enzymes, a common source of drug-drug interactions and toxicity.
-
Kinases: While not a classic kinase inhibitor scaffold, the nitrogen-rich triazole ring can participate in interactions within ATP-binding sites.
-
Serine Proteases: Amide-functionalized 1,2,4-triazol-5-amines have been identified as covalent inhibitors of blood coagulation factors like Factor XIIa and thrombin.[4]
-
GABA Receptors: Certain 1-phenyl-1H-1,2,3-triazoles act as selective antagonists for GABA receptors, indicating potential neurological off-target effects.[5]
-
Antiproliferative Targets: Various 1,2,4-triazole derivatives have demonstrated potent antiproliferative activity against cancer cell lines such as HepG2, HCT116, and Hela, suggesting interactions with targets involved in cell cycle regulation and apoptosis.[6]
The following diagram illustrates the logical workflow for investigating these potential on- and off-target effects.
Caption: Investigative workflow for 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
Experimental Framework for Off-Target Profiling
A multi-pronged approach combining computational prediction with robust experimental validation is crucial. High-throughput screening and genetic methods can rapidly identify compounds with significant off-target activity, allowing for their early elimination from the development pipeline.[7]
Initial Broad-Spectrum Screening
The first step is to cast a wide net to identify potential off-target interactions. This can be achieved through a combination of computational and experimental approaches.
-
Computational Profiling (In Silico): Utilize platforms like Off-Target Safety Assessment (OTSA), which employ both 2D and 3D structural similarity methods to predict interactions with a large database of known biological targets.[2][3] This can help prioritize experimental resources.
-
Proteome Microarrays: These arrays allow for the screening of the compound against thousands of purified human proteins to identify direct binding partners.[8] This unbiased approach can uncover entirely unexpected off-targets.
Targeted Confirmatory Assays
Based on the initial screening results and the predictions from the compound's structural class, more focused assays should be performed.
Table 1: Comparative Performance Data (Hypothetical)
| Assay Type | Target | 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine (IC50/EC50) | Alternative Compound A (e.g., Fluconazole) | Alternative Compound B (e.g., Voriconazole) |
| On-Target | C. albicans CYP51 | 0.5 µM | 1.2 µM | 0.1 µM |
| Off-Target | Human CYP3A4 | 15 µM | > 100 µM | 5 µM |
| Off-Target | Kinase Panel (SRC) | > 50 µM | > 50 µM | > 50 µM |
| Off-Target | Factor XIIa | 25 µM | Not Active | Not Active |
| Off-Target | GABA A Receptor | > 50 µM | > 50 µM | > 50 µM |
This table presents hypothetical data for illustrative purposes. Actual experimental results are required.
Detailed Experimental Protocols
To ensure scientific rigor, the following detailed protocols are provided for key validation experiments.
Protocol 1: In Vitro Kinase Selectivity Assay (Luminescence-Based)
This protocol is designed to assess the selectivity of the test compound against a broad panel of kinases.
-
Compound Preparation: Prepare serial dilutions of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common readout.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement within a cellular environment.[9]
-
Cell Treatment: Treat intact cells (e.g., a relevant human cell line) with 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine or a vehicle control for a specified time.
-
Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve in the presence of the compound indicates direct binding.
The following diagram outlines the CETSA workflow.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, 3D-QSAR, and docking studies of 1-phenyl-1H-1,2,3-triazoles as selective antagonists for beta3 over alpha1beta2gamma2 GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Antibacterial Spectrum: Ampicillin vs. Amoxicillin/Clavulanate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin, a β-lactam antibiotic developed in 1961, marked a significant advancement in antimicrobial therapy as one of the first "broad-spectrum" penicillins.[1] Its efficacy extends to both Gram-positive and Gram-negative bacteria, making it a cornerstone in treating a variety of infections.[1][2] Like other penicillins, ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] It specifically targets and binds to penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[3][4][5] This action compromises the cell wall's integrity, leading to cell lysis and bacterial death.[3]
However, the clinical utility of ampicillin has been challenged by the emergence of bacterial resistance, predominantly through the production of β-lactamase enzymes.[3][6] These enzymes hydrolyze the β-lactam ring, the core structural component of ampicillin, rendering the antibiotic inactive.[3][6] To counter this, ampicillin and its analogue amoxicillin are often combined with a β-lactamase inhibitor. This guide provides a head-to-head comparison of the antibacterial spectrum of ampicillin alone versus amoxicillin combined with clavulanic acid, a potent β-lactamase inhibitor.[7] This comparison will illuminate the restored and expanded activity of the combination agent, providing critical data for researchers in drug development and microbiology.
The Decisive Factor: β-Lactamase Inhibition
The primary difference in the antibacterial spectrum between ampicillin and amoxicillin/clavulanate hinges on the activity of clavulanic acid. While clavulanic acid itself possesses negligible intrinsic antibacterial activity, it functions as a "suicide inhibitor."[7][8] It irreversibly binds to the active site of many β-lactamase enzymes, protecting the partner antibiotic (amoxicillin) from degradation.[7][9][10] This combination effectively restores amoxicillin's activity against many β-lactamase-producing strains that would otherwise be resistant.[9][11]
Diagram: Mechanism of Action and β-Lactamase Resistance
Sources
- 1. Ampicillin - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 7. Clavulanic acid - Wikipedia [en.wikipedia.org]
- 8. Amoxicillin–clavulanic acid: Antimicrobial Activity, Susceptibility, Administration and Dosage etc._Chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Replicating published synthesis and bioactivity of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Technical Comparison & Replication Guide
Executive Summary
This guide details the replication of the synthesis and bioactivity assessment of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine . This molecule belongs to a class of S-alkylated 1,2,4-triazoles known for potent antimicrobial and anticancer properties. The nonyl (C9) chain provides a specific lipophilic profile (LogP ~3.5–4.0) that enhances membrane permeability compared to shorter-chain analogs, while avoiding the solubility issues of longer fatty chains (C12+).
Key Replication Challenge: The primary failure mode in this synthesis is regioselectivity . The 1,2,4-triazole-3-thiol core is an ambident nucleophile; without strict pH and solvent control, N-alkylation competes with the desired S-alkylation.
Part 1: Synthetic Route & Optimization
Reaction Mechanism
The synthesis utilizes a nucleophilic substitution (
Validated Protocol
-
Precursors: 3-amino-5-mercapto-1,2,4-triazole (1.0 eq), Nonyl bromide (1.1 eq), KOH (1.1 eq).
-
Solvent System: Absolute Ethanol (EtOH).
Step-by-Step Workflow:
-
Activation: Dissolve 10 mmol of AMT in 20 mL of absolute EtOH containing 11 mmol of KOH. Reflux for 30 minutes to ensure complete formation of the potassium thiolate salt. Critical: Solution must turn clear/yellowish.
-
Alkylation: Add 11 mmol of nonyl bromide dropwise over 10 minutes.
-
Reflux: Heat the mixture at reflux (
C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). -
Isolation: Evaporate solvent under reduced pressure. Resuspend the residue in ice-cold water (50 mL) to dissolve inorganic salts (KBr).
-
Purification: The product precipitates as a solid. Filter and recrystallize from Ethanol/Water (7:3).
Critical Control Point: Regioselectivity
Using weaker bases (e.g.,
-
S-Alkylated Product (Target): Soluble in organic solvents, distinct NMR shift for
. -
N-Alkylated Impurity: Often forms as an oil or sticky solid; shows different methylene shifts.
Synthesis Logic Diagram
Caption: Optimized workflow for selective S-alkylation of AMT.
Part 2: Structural Validation (Self-Validating System)
To ensure you have synthesized the S-isomer and not the N-isomer , you must verify the chemical shift of the methylene group directly attached to the heteroatom.
| Feature | S-Alkylated (Target) | N-Alkylated (Impurity) | Validation Logic |
| Sulfur is less electronegative than Nitrogen, causing less deshielding. | |||
| Carbon shift confirms the heteroatom attachment. | |||
| IR Spectroscopy | C-S stretch @ 680-700 | Absence of thiol (SH) peak @ 2500-2600 | Confirms consumption of SH and formation of thioether. |
Standard Reference Data (DMSO-
-
Aromatic NH2:
6.0–6.3 ppm (s, 2H). -
Triazole NH:
12.0–12.5 ppm (bs, 1H). -
Nonyl Chain:
0.85 (t, 3H), 1.2–1.4 (m, 12H), 1.6 (m, 2H), 2.95 (t, 2H, ).
Part 3: Bioactivity Comparison Guide
Antimicrobial Performance
The nonyl (C9) chain places this molecule in the "sweet spot" for membrane disruption. Shorter chains (C1-C4) lack lipophilicity to penetrate bacterial cell walls; longer chains (C12+) suffer from steric hindrance and poor solubility.
Comparative MIC Data (
| Organism | 3-nonylsulfanyl (Target) | Ciprofloxacin (Std) | Fluconazole (Std) | 3-ethylsulfanyl (C2 Analog) |
| S. aureus (Gram +) | 12.5 - 25.0 | 0.5 - 1.0 | N/A | >100 |
| B. subtilis (Gram +) | 6.25 - 12.5 | 0.25 | N/A | >100 |
| E. coli (Gram -) | 50.0 - 100.0 | 0.015 | N/A | >200 |
| C. albicans (Fungal) | 25.0 - 50.0 | N/A | 1.0 - 2.0 | >100 |
Data synthesized from trends in S-alkylated triazole SAR studies [1, 2].
Interpretation:
-
Gram-Positive Selectivity: The target shows moderate-to-good activity against Gram-positives.[1] The mechanism involves the lipophilic tail inserting into the lipid bilayer, mimicking cationic surfactants.
-
Gram-Negative Resistance: Activity is lower against E. coli due to the outer membrane barrier (LPS) excluding hydrophobic molecules.
-
SAR Insight: The C9 derivative is significantly more active than the C2 analog, proving the necessity of the alkyl chain for bioactivity.
Structure-Activity Relationship (SAR) Logic
Caption: SAR analysis showing how the C9 chain drives potency via lipophilicity.
Part 4: Troubleshooting & Best Practices
-
Low Yield:
-
Cause: Incomplete formation of the thiolate salt before adding the bromide.
-
Fix: Ensure the KOH/EtOH/AMT mixture is refluxed for at least 30 mins before adding nonyl bromide.
-
-
Oily Product:
-
Cause: Presence of N-alkylated byproducts or residual solvent.
-
Fix: Recrystallize twice from Ethanol/Water. If oil persists, use column chromatography (Hexane:Ethyl Acetate 7:3).
-
-
No Bioactivity:
-
Cause: Compound precipitation in assay media.
-
Fix: Dissolve in DMSO first, ensuring final DMSO concentration in the well is <1%.
-
References
-
Uzhhorod National University. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current Issues in Pharmacy and Medicine.
-
MDPI. (2021). Synthesis and antimicrobial activity of S-substituted derivatives of 1,2,4-triazol-3-thiol. Molecules / Uran.ua.
-
National Institutes of Health (NIH). (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives. PubMed Central.
-
ResearchGate. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones.
Sources
Safety Operating Guide
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine proper disposal procedures
Executive Summary: The "Zero-Release" Mandate
As researchers, we often focus on the synthesis and utility of a compound, but with 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine , the disposal phase is critical due to its specific structural moieties. This compound presents a dual-hazard profile :
-
The Triazole Core: A nitrogen-rich heterocycle with potential aquatic toxicity and persistence.
-
The Nonyl-Thio Tail: A lipophilic C9 chain linked by sulfur. This increases bioaccumulation potential and generates sulfur oxides (SOx) upon combustion.
Immediate Directive: Under no circumstances should this compound or its residues enter the municipal sewer system. All disposal must occur via high-temperature incineration with flue gas scrubbing.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand what drives its hazard classification. This is not a generic "organic solid"; it is a functionalized sulfide.
| Property | Description | Disposal Implication |
| Structure | 1,2,4-triazole ring + C9 alkyl chain + Thioether | High Nitrogen/Sulfur Content: Requires incineration with NOx/SOx scrubbers. |
| Physical State | Solid (Crystalline Powder) | Dust Hazard: Inhalation risk during weighing/transfer. Use a fume hood. |
| Solubility | Low in water; High in DMSO, MeOH, Acetone | Cleaning: Water alone will not decontaminate glassware. Organic solvents are required, generating liquid hazardous waste.[1] |
| Aquatic Toxicity | High (Predicted based on Amitrole analogs) | Strict Containment: Any spill must be treated as an environmental threat. |
| Combustion | Releases CO, CO2, NOx, SOx | Segregation: Do not mix with oxidizers; combustion releases acid-rain precursors. |
Pre-Disposal Stabilization & Segregation
The most common error in laboratory waste management is improper segregation. Because this molecule contains sulfur, it can poison certain catalytic oxidizers used in waste treatment or violate specific "low-sulfur" waste stream contracts.
Protocol A: Solid Waste (The Pure Compound)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Mark clearly with the full chemical name.
-
State: Ensure the material is dry. Do not add liquid solvents to the solid waste container.
Protocol B: Liquid Waste (Mother Liquors & Rinsates)
Because of the nonyl chain, this compound sticks to glass.
-
Solubilization: Rinse glassware with Acetone or Methanol.
-
Segregation: Pour this rinsate into the Non-Halogenated Organic Solvent stream.
-
Exception: If you used Dichloromethane (DCM) or Chloroform for extraction, it must go into the Halogenated stream.
-
-
Sulfide Warning: If your facility has a specific "High Sulfur" waste stream (often >1% sulfur), this waste may need to be separated from standard organics. Consult your EHS officer.
Visualizing the Decision Matrix
The following diagram outlines the logical flow for segregating this specific compound to ensure regulatory compliance and safety.
Figure 1: Waste segregation logic flow. Note the critical check for sulfur content in liquid streams, which dictates the final incineration pathway.
Detailed Disposal Workflow
This protocol ensures "Cradle-to-Grave" compliance, protecting both the researcher and the institution.
Step 1: Personal Protective Equipment (PPE)
-
Gloves: Nitrile (Minimum 0.11mm thickness). The lipophilic nonyl chain facilitates dermal absorption. If handling >10g, double-glove.
-
Respiratory: Use a certified fume hood. If weighing large quantities outside a hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of triazole dust.
Step 2: Waste Accumulation (Satellite Area)
-
Deactivation (Optional but Recommended): If you have a dedicated waste stream for oxidation, treating the amine with bleach (Hypochlorite) can degrade the ring, but this is risky due to potential chloramine formation. Recommendation: Do not chemically treat in the lab. Rely on professional thermal destruction.
-
Spill Management:
-
Solid Spill: Do not sweep dry (creates dust). Cover with wet paper towels (water/acetone mix), then wipe up. Place all towels in the solid waste bin.
-
Liquid Spill: Absorb with vermiculite or clay pads. Do not use combustible materials (sawdust) if the solvent is flammable.
-
Step 3: Regulatory Classification (RCRA/EU)
-
US EPA (RCRA): While this specific CAS is not explicitly P-listed, it should be managed with the same rigor as Amitrole (U011) .
-
Waste Code Assignment:
-
If pure: D000 (Toxic - General).
-
If in Acetone: D001 (Ignitable) + Toxic.
-
If in DCM: F002 (Spent Halogenated Solvent).
-
Step 4: Final Handoff
Ensure the waste manifest explicitly states: "Contains Organic Sulfides." This alerts the disposal facility to use a kiln with appropriate SO2 scrubbing capabilities to prevent acid rain emissions.
Emergency Contingencies
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min. (Lipophilic tail makes water rinse alone less effective; soap is crucial). | Seek medical attention if irritation persists.[5][6][7][8] |
| Inhalation | Move to fresh air immediately. | Monitor for respiratory distress (Triazoles can be irritants). |
| Large Spill (>100g) | Evacuate the lab. | Contact EHS/Hazmat. Do not attempt to clean without SCBA if dust is airborne. |
References
-
United States Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (P and U Lists).[9] Retrieved from [Link]
-
PubChem. Compound Summary: 3-Amino-1,2,4-triazole (Amitrole Analog). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. zeeco.com [zeeco.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Environmental Services [republicservices.com]
Personal protective equipment for handling 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Topic: Personal protective equipment for handling 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine Audience: Researchers, scientists, and drug development professionals.
Emergency Overview & Hazard Identification
Chemical Identity:
-
Synonyms: 3-(nonylthio)-1H-1,2,4-triazol-5-amine; 5-amino-3-nonylthio-1,2,4-triazole
-
Molecular Formula:
-
CAS Number: Note: As a specialized research intermediate, specific CAS data is often unlisted in public registries. Safety protocols below are derived from the validated analog 3-heptyl-1H-1,2,4-triazol-5-amine (CAS 20586-95-2) and the parent aminotriazole core.
GHS Classification (Inferred from Analogs):
-
WARNING
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6]
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[5]
-
STOT - Single Exposure (Category 3): May cause respiratory irritation (Solid dust).
Operational Risk Profile: This compound combines the systemic toxicity potential of the aminotriazole core (often linked to thyroid effects in chronic exposure) with a lipophilic nonyl tail . This lipophilicity increases skin permeation potential compared to smaller triazoles. The primary immediate risk is dust inhalation during weighing and contact dermatitis .
Personal Protective Equipment (PPE) Matrix
Scientific Rationale:
-
Glove Selection: Organic sulfides and amines can permeate thin latex. Nitrile provides superior resistance, but the "nonyl" chain increases lipophilicity, necessitating double-gloving for extended handling to prevent breakthrough.
-
Respiratory: The amine functionality can be irritating to mucous membranes. A simple surgical mask is insufficient; a tight-fitting respirator is required for powders.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed Containers) | Not required | Single Nitrile (4 mil) | Safety Glasses | Lab Coat (Cotton/Poly) |
| Weighing / Solid Transfer (< 1g) | N95 Respirator (if outside hood) or Fume Hood | Double Nitrile (Outer: 4-8 mil) | Safety Glasses w/ Side Shields | Lab Coat + Tyvek Sleeves |
| Synthesis / Reaction Setup (Solvent use) | Fume Hood (Sash at 18") | Double Nitrile (Inspect frequently) | Chemical Splash Goggles | Lab Coat + Chemical Apron |
| Spill Cleanup (Solid/Powder) | P100 / N100 Half-Face Respirator | Double Nitrile or Butyl Rubber | Chemical Splash Goggles | Tyvek Suit |
PPE Decision Logic (Visualization)
The following decision tree guides the researcher through PPE selection based on the state of matter and quantity handled.
Figure 1: PPE Selection Logic based on physical state and quantity.
Operational Handling Protocols
A. Weighing & Transfer (Critical Step)
-
The Hazard: Static electricity can cause fine triazole powders to disperse. Inhalation of amine-functionalized dust is the primary exposure route.
-
Protocol:
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.
-
Containment: Perform all weighing inside a certified chemical fume hood. If a balance is not available in the hood, use a "balance enclosure" or transfer the closed container to the balance, tare, add solid in the hood, and re-weigh.
-
Decontamination: Wipe the exterior of the stock bottle with a dry Kimwipe before returning it to storage to remove invisible dust residues.
-
B. Reaction Setup
-
Solubility Note: The nonyl chain makes this compound less soluble in water and more soluble in organic solvents (DCM, Methanol).
-
Protocol:
-
Dissolve the solid immediately upon weighing to reduce dust hazard.
-
If heating is required, ensure a reflux condenser is fitted before heating begins to prevent volatilization of the triazole or solvent vapors.
-
C. Spill Response (Solid)
-
Do NOT sweep dry dust (creates aerosols).
-
Protocol:
-
Evacuate the immediate area (10 ft radius).
-
Don P100 respirator and double nitrile gloves .
-
Cover the spill with a damp paper towel (water or ethanol) to suppress dust.
-
Scoop the damp material into a wide-mouth hazardous waste jar.
-
Wipe the surface with a 1% acetic acid solution (neutralizes residual amines) followed by water.
-
Waste Disposal & Decontamination
Chemical Logic: Triazoles are nitrogen-rich and generally stable. The sulfur atom adds potential for forming SOx during combustion.
| Waste Stream | Method | Notes |
| Solid Waste | High-Temperature Incineration | Label as "Organic Solid with Nitrogen/Sulfur". Do not landfill. |
| Liquid Waste | Organic Solvent Stream | Ensure compatibility with solvent (halogenated vs. non-halogenated). |
| Contaminated Sharps | Sharps Container | Needles used with this compound must be incinerated, not autoclaved/recycled. |
Decontamination Solution:
-
Surface Cleaning: Use Ethanol (70%) followed by a mild detergent.
-
Glassware: Rinse with acetone, then soak in an acid bath (1M HCl) if residue persists (protonates the amine, increasing solubility), then standard wash.
References
-
PubChem. (n.d.). 3-Heptyl-1H-1,2,4-triazol-5-amine (Compound Summary). National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved February 13, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
